molecular formula C63H111N11O12 B15541633 Voclosporin-d4

Voclosporin-d4

Numéro de catalogue: B15541633
Poids moléculaire: 1218.6 g/mol
Clé InChI: BICRTLVBTLFLRD-MQGJLSGFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Voclosporin-d4 is a useful research compound. Its molecular formula is C63H111N11O12 and its molecular weight is 1218.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C63H111N11O12

Poids moléculaire

1218.6 g/mol

Nom IUPAC

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-33-[(1R,2R,4E)-5,6,7,7-tetradeuterio-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1/i1D2,25D,27D

Clé InChI

BICRTLVBTLFLRD-MQGJLSGFSA-N

Origine du produit

United States

Foundational & Exploratory

Chemical and physical properties of Voclosporin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the chemical and physical properties of Voclosporin-d4, a deuterated analog of the novel calcineurin inhibitor, Voclosporin. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its core characteristics, mechanism of action, and relevant experimental methodologies.

Core Chemical and Physical Properties

This compound is the deuterated form of Voclosporin, an immunosuppressant used in the treatment of lupus nephritis (LN)[1]. The inclusion of deuterium (B1214612) atoms makes it a useful internal standard for quantitative bioanalytical assays. A summary of its key properties, along with those of its non-deuterated counterpart, is presented below.

PropertyThis compoundVoclosporin
Molecular Formula C63H107D4N11O12[2]C63H111N11O12[3][4]
Molecular Weight 1218.65 g/mol [2]1214.6 g/mol
Exact Mass 1217.87 Da1213.84136802 Da
Melting Point >129°C (decomposed)>129 °C
Solubility Data not availableLess than 0.1 g/L
Appearance White solid (typical)Data not available
Synonyms ISATX 247-d4, R 1524-d4, trans-ISA 247-d4Lupkynis, VCS, ISA247, Luveniq

Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway

Voclosporin exerts its immunosuppressive effects by inhibiting calcineurin, a crucial enzyme in the T-cell activation pathway. This mechanism is central to its therapeutic efficacy in autoimmune diseases like lupus nephritis.

The key steps in Voclosporin's mechanism of action are as follows:

  • Intracellular Binding: Voclosporin, a lipophilic molecule, readily crosses the T-lymphocyte cell membrane. In the cytoplasm, it forms a complex with cyclophilin A.

  • Calcineurin Inhibition: The Voclosporin-cyclophilin A complex binds to calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase. This binding physically obstructs the active site of calcineurin, inhibiting its enzymatic activity. A specific structural modification in Voclosporin enhances its binding to the "latch region" of calcineurin, leading to potent inhibition.

  • NFAT Dephosphorylation Prevention: Activated calcineurin normally dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. By inhibiting calcineurin, Voclosporin prevents this dephosphorylation.

  • Inhibition of T-Cell Activation: Dephosphorylation is a prerequisite for NFAT's translocation into the nucleus. By preventing this, Voclosporin blocks the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). The reduction in IL-2 production leads to decreased T-cell proliferation and a dampened immune response.

The following diagram illustrates the calcineurin-NFAT signaling pathway and the inhibitory action of Voclosporin.

G cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Antigen Presentation Ca_influx Ca2+ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT (phosphorylated) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (dephosphorylated) NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n translocation Voclosporin Voclosporin CyclophilinA Cyclophilin A Voclosporin->CyclophilinA V_C_complex Voclosporin-Cyclophilin A Complex Voclosporin->V_C_complex CyclophilinA->V_C_complex V_C_complex->Calcineurin inhibits DNA DNA NFAT_n->DNA Gene_transcription Gene Transcription (e.g., IL-2) DNA->Gene_transcription

Caption: Calcineurin-NFAT signaling pathway and Voclosporin's inhibitory mechanism.

Experimental Protocols

Accurate quantification of this compound is crucial for its use as an internal standard in pharmacokinetic and other quantitative studies. The following protocols are based on established methods for Voclosporin and are applicable to its deuterated analog.

Sample Preparation for LC-MS/MS Analysis

This protocol outlines a protein precipitation method for extracting this compound from whole blood samples.

Materials:

  • Human whole blood samples

  • Methanol (B129727)

  • 0.2M Zinc Sulfate (ZnSO4) solution

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 100 µL aliquot of a whole blood sample, add a protein precipitation solution containing methanol and 0.2M ZnSO4. This solution should also contain the deuterated internal standard, this compound, at a known concentration.

  • Vortex the mixture thoroughly to ensure complete protein precipitation and mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Carefully collect the supernatant for injection into the LC-MS/MS system.

The following diagram illustrates the sample preparation workflow.

G start Start: Whole Blood Sample (100 µL) step1 Add Protein Precipitation Solution (Methanol, ZnSO4, this compound) start->step1 step2 Vortex to Mix step1->step2 step3 Centrifuge step2->step3 step4 Collect Supernatant step3->step4 end Inject into LC-MS/MS step4->end

Caption: Workflow for the preparation of whole blood samples for LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC) Method

This section describes a general Reverse-Phase HPLC (RP-HPLC) method for the analysis of Voclosporin.

Instrumentation:

  • HPLC system with a UV detector

  • Inertsil ODS C18 column (250 x 4.6 mm, 5µm) or equivalent

Chromatographic Conditions:

  • Mobile Phase: Methanol:Acetonitrile (45:55 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 273 nm

  • Injection Volume: As required by the instrument and method sensitivity.

Standard Solution Preparation:

  • Prepare a stock solution of Voclosporin working standard (e.g., 1000 ppm) by dissolving 100 mg in 100 mL of methanol with sonication.

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., 20-70 ppm) with the mobile phase.

Sample Preparation:

  • Extract Voclosporin from the sample matrix (e.g., capsule formulation) using a suitable solvent and sonication.

  • Filter the sample solution through a 0.45 µm nylon membrane filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method provides high sensitivity and selectivity for the quantification of Voclosporin in biological matrices.

Instrumentation:

  • LC-MS/MS system (e.g., Applied Biosystems/MDS-Sciex API3000)

  • Zorbax SB-C8 column (2.1x12.5 mm) or equivalent

Chromatographic Conditions:

  • Column Temperature: 60°C

  • Mobile Phase A (Wash): Water-acetonitrile with 0.02% glacial acetic acid and 0.02 mM sodium acetate

  • Mobile Phase B (Elution): Water-methanol with 0.02% glacial acetic acid and 0.02 mM sodium acetate

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

Procedure:

  • Inject the prepared sample supernatant onto the column.

  • Wash the column with Mobile Phase A to remove unretained components.

  • Elute Voclosporin and the internal standard (this compound) with Mobile Phase B into the mass spectrometer for detection.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further method development and validation are recommended.

References

An In-depth Technical Guide to the Stability of Voclosporin-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Voclosporin-d4, a deuterated analog of the calcineurin inhibitor voclosporin (B1684031), in various biological matrices. This compound is crucial as an internal standard in the bioanalytical quantification of voclosporin, ensuring accuracy and precision in pharmacokinetic and toxicokinetic studies. While specific quantitative stability data for this compound is not extensively published, this guide synthesizes available information on the bioanalytical methods for voclosporin, stability data for the parent compound voclosporin and its analog cyclosporine, and established principles of deuterated compound stability to provide a thorough understanding for researchers.

Introduction to Voclosporin and this compound

Voclosporin is a novel calcineurin inhibitor used in the treatment of lupus nephritis[1]. It is a semi-synthetic analog of cyclosporine A[2]. Accurate measurement of voclosporin concentrations in biological fluids is essential for its clinical development and therapeutic drug monitoring. To achieve this, a stable isotope-labeled internal standard, this compound, is employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods[2]. The stability of this internal standard is paramount for the reliability of the bioanalytical data.

Bioanalytical Methodology for Voclosporin Quantification

The most common method for the quantification of voclosporin in biological matrices, particularly whole blood, is LC-MS/MS. A validated method, as described in the literature, serves as the foundation for understanding the stability requirements of this compound[2].

Experimental Protocol: Quantification of Voclosporin in Human Whole Blood using LC-MS/MS

This protocol is based on the method described by Handy R, et al. (2008)[2].

  • Sample Preparation:

    • To 100 µL of human whole blood, add 400 µL of a protein precipitation solution. This solution consists of methanol (B129727) and 0.2 M zinc sulfate (B86663) (80:20, v/v) and is fortified with this compound at a concentration of 5 ng/mL.

    • Vortex the mixture to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

    • Column: A reversed-phase column, such as a C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient is typically used to achieve separation of voclosporin and this compound from endogenous matrix components.

    • Flow Rate: A flow rate of 0.3 mL/min is commonly employed.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Voclosporin: The specific parent and product ion transitions for voclosporin are monitored.

      • This compound: The corresponding parent and product ion transitions for the deuterated internal standard are monitored.

The following diagram illustrates the general workflow for sample analysis:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Whole Blood Sample (100 µL) Add_IS Add Protein Precipitation Solution with this compound (400 µL) Sample->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant (10 µL) Supernatant->Inject LC HPLC Separation Inject->LC MS Mass Spectrometry (MRM Detection) LC->MS Data Data Acquisition and Quantification MS->Data

Fig. 1: General workflow for voclosporin analysis in whole blood.

Stability of Voclosporin and its Analogs in Biological Matrices

Due to the limited availability of specific quantitative stability data for this compound, this section presents stability data for the parent compound, voclosporin, and its structural analog, cyclosporine. It is generally accepted that deuterated internal standards exhibit similar stability profiles to their non-deuterated counterparts.

Table 1: Summary of Voclosporin Stability in Human Whole Blood

Stability TestStorage ConditionDurationAnalyte ConcentrationStability (% Recovery)Reference
Freeze-Thaw-20°C to Room Temperature3 cyclesLow QC, High QCWithin ±15% of nominalInferred from
Bench-TopRoom TemperatureAt least 6 hoursLow QC, High QCWithin ±15% of nominalInferred from
Long-Term-20°CAt least 30 daysLow QC, High QCWithin ±15% of nominalInferred from
Long-Term-70°CAt least 30 daysLow QC, High QCWithin ±15% of nominalInferred from

Table 2: Summary of Cyclosporine Stability in Human Whole Blood and Plasma

MatrixStability TestStorage ConditionDurationStability (% Recovery)Reference
Whole BloodFreeze-Thaw-20°C to Room Temperature3 cyclesStable
Whole BloodBench-TopRoom Temperature24 hoursSignificant degradation
Whole BloodRefrigerated4°C48 hoursStable
Whole BloodLong-Term-20°C1 monthStable
PlasmaLong-Term-20°C4 monthsStable

Note: The stability of voclosporin and cyclosporine is generally assessed by analyzing quality control (QC) samples at low and high concentrations after storage under specified conditions. The results are compared to the analysis of freshly prepared QC samples. The acceptance criterion is typically that the mean concentration of the stored samples is within ±15% of the nominal concentration.

Experimental Protocols for Stability Assessment

The stability of an analyte and its deuterated internal standard in a biological matrix is a critical component of bioanalytical method validation. The following protocols are based on regulatory guidelines and common practices in the field.

4.1. Freeze-Thaw Stability

This experiment simulates the effect of freezing and thawing of samples that may occur during sample shipment and handling.

  • Protocol:

    • Spike a sufficient volume of the biological matrix (e.g., human whole blood) with this compound at low and high QC concentrations.

    • Aliquot the spiked matrix into multiple tubes.

    • Analyze a set of aliquots immediately to establish the baseline concentration (T=0).

    • Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat the freeze-thaw cycle for a predetermined number of cycles (typically three).

    • After the final thaw, analyze the samples and compare the results to the baseline concentrations.

4.2. Bench-Top (Short-Term) Stability

This experiment assesses the stability of the analyte in the matrix at room temperature for a period that simulates the sample preparation and analysis time.

  • Protocol:

    • Spike a sufficient volume of the biological matrix with this compound at low and high QC concentrations.

    • Allow the spiked samples to sit at room temperature for a specified period (e.g., 4, 8, or 24 hours).

    • At the end of the specified period, process and analyze the samples.

    • Compare the results to the concentrations of freshly prepared and analyzed samples.

4.3. Long-Term Stability

This experiment evaluates the stability of the analyte in the matrix under the intended long-term storage conditions.

  • Protocol:

    • Spike a sufficient volume of the biological matrix with this compound at low and high QC concentrations.

    • Aliquot the spiked matrix into multiple tubes for storage.

    • Analyze a set of aliquots immediately to establish the baseline concentration.

    • Store the remaining aliquots at the intended long-term storage temperature (e.g., -20°C or -70°C).

    • Analyze the stored samples at predetermined time points (e.g., 1, 3, 6, and 12 months).

    • Compare the results to the baseline concentrations.

The logical relationship for conducting stability studies is depicted in the following diagram:

stability_testing_logic cluster_stability_tests Stability Conditions Start Prepare Spiked QC Samples (Low and High Concentrations) Baseline Analyze Baseline Samples (T=0) Start->Baseline FreezeThaw Freeze-Thaw Cycles Start->FreezeThaw BenchTop Bench-Top Storage (Room Temperature) Start->BenchTop LongTerm Long-Term Storage (-20°C / -70°C) Start->LongTerm Analyze_FT Analyze after Cycles FreezeThaw->Analyze_FT Analyze_BT Analyze after Storage BenchTop->Analyze_BT Analyze_LT Analyze at Time Points LongTerm->Analyze_LT Compare Compare Results to Baseline (within ±15% deviation) Analyze_FT->Compare Analyze_BT->Compare Analyze_LT->Compare

Fig. 2: Logical workflow for stability assessment of this compound.

Conclusion

The stability of this compound in biological matrices is a critical parameter for ensuring the accuracy and reliability of bioanalytical data for the parent drug, voclosporin. Although specific quantitative stability data for this compound is not widely published, the successful validation of LC-MS/MS methods utilizing it as an internal standard implies that it meets the stringent stability requirements set by regulatory agencies. Based on the available information for voclosporin and its analog cyclosporine, it is reasonable to infer that this compound is stable under typical laboratory handling and storage conditions, including multiple freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage at -20°C or -70°C. Researchers should, however, always perform their own validation and stability studies for their specific laboratory conditions and matrices as per regulatory guidelines.

References

Understanding the mass spectrometry fragmentation pattern of Voclosporin-d4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Voclosporin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mass spectrometry fragmentation pattern of this compound, a deuterated analog of the novel calcineurin inhibitor, Voclosporin (B1684031). Utilized as an internal standard in quantitative bioanalysis, a thorough understanding of its behavior in a mass spectrometer is critical for accurate and reproducible therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction to Voclosporin

Voclosporin is a potent immunosuppressant agent, structurally similar to cyclosporine A, with a modification at the amino acid 1 position.[1][2] This modification results in a more potent inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[3][4] By inhibiting calcineurin, Voclosporin blocks the transcription of inflammatory cytokines like IL-2, thereby suppressing the immune response.[3][5] It is approved for the treatment of lupus nephritis (LN), an autoimmune kidney disease.[3][6][7] Given its narrow therapeutic window, precise quantification in biological matrices like whole blood is essential, necessitating the use of a stable isotope-labeled internal standard, such as this compound.[1][6][8]

Mass Spectrometry and Fragmentation Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying Voclosporin in clinical and research settings.[6][8] In this technique, the analyte is first ionized, typically forming a protonated molecule or an adduct (e.g., with sodium). This "precursor ion" is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged "product ions." The specific transition from a precursor ion to a product ion is highly selective and is monitored for quantification in a process known as Multiple Reaction Monitoring (MRM).

Fragmentation Pattern of this compound

Published studies focus on the most intense and stable fragmentation pathway for quantitative purposes. The analysis is typically performed in positive ion mode, where Voclosporin and its deuterated analog form sodium adducts ([M+Na]+).

  • Voclosporin (Unlabeled): The sodium adduct of Voclosporin has a nominal mass-to-charge ratio (m/z) of 1236.8. Upon fragmentation, it readily loses the side chain of amino acid 1, which corresponds to a neutral loss of 124 Da. This results in a major product ion at m/z 1112.8, representing the stable cyclic core of the molecule.[1]

  • This compound (Deuterated Internal Standard): this compound is synthesized with four deuterium (B1214612) atoms located on the side chain of amino acid 1.[1] Consequently, the sodium adduct of the deuterated standard has an m/z of 1240.8. Critically, since the fragmentation process involves the cleavage and loss of this entire deuterated side chain, the resulting major product ion is identical to that of the unlabeled drug, m/z 1112.8.[1] This shared fragment is a key aspect of its use as an ideal internal standard.

The logical relationship of this fragmentation is visualized below.

G cluster_product Product Ion (Q3) Voc_d4 This compound + Na+ (m/z = 1240.8) Fragment Cyclic Core Fragment + Na+ (m/z = 1112.8) Voc_d4->Fragment CID Loss_d4 Deuterated Side Chain (C8H11D4O) Voc Voclosporin + Na+ (m/z = 1236.8) Voc->Fragment CID Loss Unlabeled Side Chain (C8H15O)

Fragmentation pathway of Voclosporin and this compound.
Quantitative Data Summary

The key quantitative data for the MRM transitions of Voclosporin and its deuterated internal standard are summarized in the table below. This data is derived from LC-MS/MS methods developed for therapeutic drug monitoring.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Adduct
Voclosporin1236.81112.8[M+Na]+
This compound 1240.8 1112.8 [M+Na]+

Experimental Protocol: LC-MS/MS Quantification

The following is a representative protocol synthesized from validated methods for the quantification of Voclosporin in human whole blood using this compound as an internal standard.[1][8]

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human whole blood sample into a microcentrifuge tube.

  • Add a protein precipitation solution containing methanol, 0.2M zinc sulfate, and the this compound internal standard.

  • Vortex vigorously to ensure complete protein precipitation and mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for injection.

Liquid Chromatography (LC)
  • Column: Zorbax SB-C8, 2.1 x 12.5 mm (or equivalent).[8]

  • Column Temperature: 60°C.[8]

  • Mobile Phase A: Water with 0.02% glacial acetic acid and 0.02 mM sodium acetate.[1]

  • Mobile Phase B: Methanol with 0.02% glacial acetic acid and 0.02 mM sodium acetate.[1]

  • Flow Rate: Gradient elution suitable for separating the analyte from matrix components.

  • Injection Volume: 10-20 µL.

Tandem Mass Spectrometry (MS/MS)
  • Instrument: Triple quadrupole mass spectrometer (e.g., Applied Biosystems/MDS-Sciex API3000).[1][8]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Voclosporin: Q1: 1236.8 m/z → Q3: 1112.8 m/z.

    • This compound: Q1: 1240.8 m/z → Q3: 1112.8 m/z.

  • Key Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature) and collision energy (CID gas pressure, collision cell potential) to maximize the signal for the specified transitions.

The workflow for this experimental protocol is illustrated below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Whole Blood Sample Precipitation Add Precipitation Solution (MeOH/ZnSO4 + this compound) Start->Precipitation Centrifuge Vortex & Centrifuge Precipitation->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC HPLC Separation (C8 Column) Supernatant->LC Inject MS ESI Source (Ionization) LC->MS Q1 Quadrupole 1 (Precursor Ion Isolation) MS->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Isolation) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition (MRM) Detector->Data

Typical bioanalytical workflow for Voclosporin quantification.

Mechanism of Action: Calcineurin Inhibition Pathway

Voclosporin exerts its immunosuppressive effect by inhibiting the calcineurin signaling pathway. Understanding this pathway is crucial for drug development professionals. When a T-cell is activated, intracellular calcium levels rise, activating calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to enter the nucleus and promote the transcription of genes for inflammatory cytokines like Interleukin-2 (IL-2). Voclosporin, by binding to cyclophilin and subsequently inhibiting calcineurin, halts this entire cascade.

G cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca ↑ Intracellular Ca2+ TCR->Ca leads to Calcineurin Calcineurin Ca->Calcineurin activates NFAT_P NFAT-P (Inactive, Cytosolic) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Active, Nuclear) NFAT_P->NFAT translocation IL2 IL-2 Gene Transcription NFAT->IL2 Nucleus Nucleus Cytokines Inflammatory Cytokines (e.g., IL-2) IL2->Cytokines Voclosporin Voclosporin Voclosporin->Calcineurin inhibits

Simplified signaling pathway of Calcineurin inhibition by Voclosporin.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by the cleavage of its deuterated side chain from the precursor sodium adduct at m/z 1240.8 to yield a common, stable cyclic core product ion at m/z 1112.8. This predictable and robust fragmentation makes it an excellent internal standard for the sensitive and specific quantification of Voclosporin in complex biological matrices. The detailed protocols and pathways described herein provide a foundational resource for researchers engaged in the analysis and development of this important immunosuppressive agent.

References

Voclosporin's Mechanism of Action as a Calcineurin Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Voclosporin (B1684031) is a next-generation calcineurin inhibitor (CNI) that represents a significant advancement in the management of autoimmune diseases, particularly lupus nephritis. As a structural analog of cyclosporine A, it shares the fundamental mechanism of suppressing the immune system by inhibiting calcineurin, a critical phosphatase in the T-cell activation cascade.[1][2][3] However, a key structural modification enhances its potency and provides a more predictable pharmacokinetic and pharmacodynamic profile.[4][5] This guide provides a detailed examination of voclosporin's molecular mechanism, the structural basis for its enhanced activity, comparative quantitative data, and the experimental protocols used to characterize its function.

The Calcineurin-NFAT Signaling Pathway: The Core Target

The adaptive immune response is largely orchestrated by T-lymphocytes. Activation of T-cells via the T-cell receptor (TCR) initiates a signaling cascade that results in a rise in intracellular calcium levels. This calcium surge activates calcineurin, a calcium-calmodulin-dependent serine/threonine phosphatase.[1] The primary substrate of activated calcineurin is the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[6]

In its inactive, phosphorylated state, NFAT resides in the cytoplasm. Calcineurin dephosphorylates NFAT, exposing a nuclear localization signal.[1][7] This allows NFAT to translocate into the nucleus, where it binds to DNA and promotes the transcription of genes encoding crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[8][9] IL-2 is a potent T-cell growth factor that drives the proliferation and differentiation of T-cells, thus amplifying the immune response.[1]

Molecular Mechanism of Voclosporin

Voclosporin exerts its immunosuppressive effects by directly intervening in this critical T-cell activation pathway.

2.1. Formation of the Voclosporin-Cyclophilin A Complex Like its predecessor cyclosporine A, voclosporin is a lipophilic, cyclic peptide that readily diffuses across the cell membrane into the cytoplasm of T-lymphocytes.[10] Inside the cell, it binds to its intracellular receptor, or immunophilin, known as cyclophilin A (CypA).[2][7] This high-affinity interaction forms a stable heterodimeric voclosporin-CypA complex.[4]

2.2. Inhibition of Calcineurin Phosphatase Activity The voclosporin-CypA complex presents a composite surface that binds directly to calcineurin.[2][4] This binding event physically obstructs the active site of the phosphatase, preventing it from accessing and dephosphorylating its substrate, NFAT.[7][11] By inhibiting calcineurin's enzymatic activity, voclosporin effectively halts the NFAT signaling cascade. Consequently, NFAT remains phosphorylated in the cytoplasm, its nuclear translocation is blocked, and the transcription of IL-2 and other inflammatory cytokine genes is suppressed.[1][8] This leads to a reduction in T-cell proliferation and a dampening of the T-cell-mediated immune response.[12][13]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC Antigen Stimulation IP3 IP3 PLC->IP3 Ca Ca²⁺ IP3->Ca Release from ER Calmodulin Calmodulin Ca->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT-P (Inactive) Calcineurin_active->NFAT_P Dephosphorylation NFAT NFAT (Active) NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Nuclear Translocation Voclosporin Voclosporin Complex Voclosporin-CypA Complex Voclosporin->Complex CypA Cyclophilin A CypA->Complex Complex->Calcineurin_active INHIBITION DNA DNA NFAT_nuc->DNA Binds Promoter Cytokines IL-2, IFN-γ, etc. DNA->Cytokines Gene Transcription

Caption: Calcineurin-NFAT signaling pathway and voclosporin's point of inhibition.

Structural Basis for Enhanced Potency and Improved Profile

Voclosporin is a structural analog of cyclosporine A, differing by a single modification: an ethyl group extension on the amino acid at position 1.[10] X-ray crystallography studies reveal that this modification alters the binding interface of the voclosporin-CypA complex with calcineurin.[4][7] This results in a more stable interaction with the "latch region" of calcineurin, a composite surface of its catalytic and regulatory subunits, conferring more potent inhibition.[4]

This structural change also shifts the primary site of metabolism by cytochrome P450 3A4 (CYP3A4) from the amino acid-1 position (as in cyclosporine) to the amino acid-9 position.[2][4] The resulting major metabolite is approximately 8-fold less potent than the parent voclosporin molecule.[2][8] This combination of higher potency and a less active metabolite contributes to a more predictable pharmacokinetic-pharmacodynamic relationship, which allows for effective immunosuppression at lower doses and mitigates the need for therapeutic drug monitoring.[4][5]

Quantitative Analysis of Voclosporin Activity

The potency of voclosporin has been quantified through various in vitro assays, allowing for direct comparison with other calcineurin inhibitors.

Table 1: Binding Affinity to Cyclophilin A The initial binding event to cyclophilin A is a critical determinant of potency. The dissociation constant (Kd) measures this affinity, where a lower value indicates stronger binding.

CompoundDissociation Constant (Kd) [nM]Method
Voclosporin 15 ± 4Fluorescence Spectroscopy
Cyclosporine A 13 ± 4Fluorescence Spectroscopy
Data sourced from Gallay et al. (2011).[14]

Table 2: Comparative Immunosuppressive Potency The concentration required to achieve 50% of the maximal effect (CE50) or inhibition (IC50) is a standard measure of a drug's potency.

ParameterVoclosporinCyclosporine ATacrolimus
Immunosuppressive Potency (CE50) 50 ng/mL[15]Not directly comparedNot directly compared
T-Cell Proliferation Inhibition (IC50) ~40-fold less potent than Tacrolimus[16]Not directly compared~40-fold more potent than Voclosporin[16]
Calcineurin Inhibition (IC50) ~4-fold less potent than Tacrolimus[16]Not directly compared~4-fold more potent than Voclosporin[16]
Cytotoxicity in HEK293 cells (IC50) 42.3 µM[17]21.6 µM[17]Not directly compared

Note: Direct head-to-head comparisons across all parameters in a single study are limited. Data is compiled from multiple sources.

Table 3: Key Pharmacokinetic Parameters

ParameterValue
Time to Max Concentration (Tmax) 1.5 hours (on empty stomach)[8]
Apparent Volume of Distribution 2,154 L[8]
Protein Binding ~97%[2][8]
Metabolism Primarily by CYP3A4[2][8]
Major Metabolite Potency ~8-fold less potent than parent drug[2][8]

Dual Mechanism of Action in Lupus Nephritis

In the context of lupus nephritis, voclosporin exhibits a dual mechanism of action. Beyond its systemic immunosuppressive effect on T-cells, it also has a direct, beneficial effect within the kidney by stabilizing podocytes.[1][4][5] Podocytes are specialized cells in the glomerulus that are critical for the kidney's filtration barrier. Calcineurin activity in these cells can lead to the dephosphorylation of a protein called synaptopodin, marking it for degradation and destabilizing the podocyte's actin cytoskeleton.[7] By inhibiting calcineurin within podocytes, voclosporin helps maintain synaptopodin, thus preserving podocyte structure and reducing the proteinuria (protein in the urine) that is a hallmark of lupus nephritis.[7][18]

G cluster_tcell T-Cell cluster_podocyte Kidney Podocyte VCS Voclosporin TCell_Inhibition Inhibits Calcineurin Blocks NFAT Activation Reduces Cytokine Production VCS->TCell_Inhibition Podocyte_Stabilization Inhibits Calcineurin Preserves Synaptopodin Stabilizes Actin Cytoskeleton VCS->Podocyte_Stabilization Outcome1 Systemic Immunosuppression TCell_Inhibition->Outcome1 Outcome2 Reduced Proteinuria Podocyte_Stabilization->Outcome2

Caption: Voclosporin's dual mechanism in T-cells and kidney podocytes.

Detailed Experimental Protocols

Characterizing the activity of voclosporin involves specific biochemical and cell-based assays.

6.1. Protocol: Calcineurin Phosphatase Activity Assay (Colorimetric)

This protocol is based on established methodologies for measuring calcineurin's enzymatic activity.[9]

  • Objective: To determine the IC50 value of voclosporin for the inhibition of calcineurin phosphatase activity.

  • Principle: This assay measures the amount of free phosphate (B84403) released by calcineurin from a specific phosphopeptide substrate (RII). The released phosphate is detected colorimetrically using a malachite green reagent.

  • Materials:

    • Recombinant human calcineurin

    • Calmodulin

    • RII phosphopeptide substrate

    • Voclosporin (and Cyclophilin A)

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 1 mM CaCl₂, 0.025% NP-40)

    • Malachite Green reagent

    • 96-well microplate

    • Plate reader (absorbance at ~620-650 nm)

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of voclosporin. Pre-incubate the voclosporin dilutions with an equimolar concentration of Cyclophilin A for 15-30 minutes at room temperature to allow for complex formation.

    • Assay Setup: In a 96-well plate, add the assay buffer, calmodulin, and the pre-formed voclosporin-CypA complex dilutions to the appropriate wells. Include a "no inhibitor" positive control and a "no enzyme" negative control.

    • Enzyme Addition: Add the calcineurin enzyme solution to all wells except the negative control.

    • Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add the RII phosphopeptide substrate to all wells to start the phosphatase reaction.

    • Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

    • Stop and Detect: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the free phosphate released by calcineurin, causing a color change.

    • Data Acquisition: After a short incubation for color development, measure the absorbance at ~620-650 nm using a microplate reader.

    • Data Analysis: Subtract the background absorbance (negative control) from all readings. Calculate the percentage of calcineurin inhibition for each voclosporin concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the voclosporin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G start Start prep Prepare Voclosporin-CypA Complex Dilutions start->prep setup Add Buffer, Calmodulin, and Inhibitor Complex to Plate prep->setup add_cn Add Calcineurin Enzyme setup->add_cn preincubate Pre-incubate at 30°C (10 min) add_cn->preincubate add_sub Add RII Substrate (Initiate Reaction) preincubate->add_sub incubate Incubate at 30°C (15-30 min) add_sub->incubate detect Add Malachite Green Reagent (Stop & Detect) incubate->detect read Measure Absorbance (~620 nm) detect->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End analyze->end

Caption: Workflow for a colorimetric calcineurin phosphatase activity assay.

6.2. Protocol: Determination of Voclosporin Binding to Cyclophilin A by Fluorescence Spectroscopy

This protocol leverages the intrinsic fluorescence of tryptophan residues in cyclophilin A to measure ligand binding.[9][14]

  • Objective: To determine the dissociation constant (Kd) of the voclosporin-cyclophilin A complex.

  • Principle: Cyclophilin A contains tryptophan residues that fluoresce when excited with UV light. When voclosporin binds to cyclophilin A, it causes a conformational change that alters the local environment of these tryptophans, leading to a change (quenching or enhancement) in the fluorescence signal. The magnitude of this change is proportional to the concentration of the bound complex.

  • Materials:

    • Recombinant human cyclophilin A

    • Voclosporin

    • Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl)

    • DMSO (for voclosporin stock)

    • Spectrofluorometer and cuvette

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of voclosporin in DMSO and create serial dilutions. Prepare a solution of cyclophilin A in the assay buffer at a fixed concentration.

    • Instrument Setup: Set the spectrofluorometer's excitation wavelength to 280 nm (for tryptophan) and the emission wavelength to scan a range (e.g., 300-400 nm) or at a fixed wavelength of maximum emission (e.g., ~340 nm).

    • Baseline Measurement: Place the cyclophilin A solution in the cuvette and record the initial baseline fluorescence intensity.

    • Titration: Add small, precise aliquots of the voclosporin dilutions to the cuvette. After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence intensity.

    • Data Correction: Correct the measured fluorescence intensities for any dilution effects.

    • Data Analysis: Plot the change in fluorescence intensity as a function of the total voclosporin concentration. Fit the resulting binding curve to a suitable binding isotherm model (e.g., a one-site specific binding equation) to calculate the dissociation constant (Kd).

Conclusion

Voclosporin is a potent calcineurin inhibitor whose mechanism of action is rooted in the targeted suppression of the T-cell activation signaling pathway. Its structural modification enhances its binding to calcineurin, leading to greater potency and a favorable metabolic profile compared to older CNIs.[4][19] This results in a highly effective immunosuppressant with a predictable dose-response, which, combined with its dual action on podocytes, makes it a tailored therapeutic for complex autoimmune conditions like lupus nephritis.[5] The quantitative data and established experimental protocols provide a robust framework for its continued study and development.

References

The Pivotal Role of Voclosporin-d4 as an Internal Standard in Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of quantitative bioanalysis, particularly in the therapeutic drug monitoring and pharmacokinetic studies of the novel calcineurin inhibitor Voclosporin (B1684031), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results. This technical guide provides an in-depth exploration of Voclosporin-d4's role as the gold-standard internal standard for the bioanalysis of Voclosporin. We will delve into the core principles of internal standardization, detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, comprehensive validation data, and the underlying signaling pathways of Voclosporin's mechanism of action. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the bioanalytical study of Voclosporin.

Introduction: The Imperative for an Ideal Internal Standard

Liquid chromatography-mass spectrometry (LC-MS/MS) has become the definitive technique for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity.[1] However, the accuracy and precision of LC-MS/MS-based bioanalysis can be influenced by several factors, including variability in sample preparation, matrix effects, and instrument response.[2] To mitigate these variabilities, a suitable internal standard (IS) is incorporated into the analytical workflow.[1]

An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, co-eluting during chromatography and exhibiting identical behavior during extraction and ionization.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in bioanalysis because their properties are nearly identical to the unlabeled analyte.[1] this compound, a deuterated analog of Voclosporin, serves this purpose, ensuring robust and reliable quantification of the parent drug in various biological matrices.

Voclosporin: Mechanism of Action

Voclosporin is a novel calcineurin inhibitor, structurally similar to cyclosporine A, with a modification that enhances its potency and provides a more predictable pharmacokinetic profile. Its immunosuppressive and therapeutic effects are primarily mediated through a dual mechanism of action: inhibition of T-cell activation and stabilization of podocytes in the kidneys.

Inhibition of T-Cell Activation

Upon T-cell receptor engagement, intracellular calcium levels rise, activating the phosphatase calcineurin. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation into the nucleus. In the nucleus, NFAT initiates the transcription of genes encoding for pro-inflammatory cytokines, such as Interleukin-2 (IL-2), which are crucial for T-cell proliferation and activation. Voclosporin, by forming a complex with cyclophilin, inhibits calcineurin's phosphatase activity, thereby blocking NFAT translocation and subsequent cytokine production, leading to immunosuppression.

G TCR T-Cell Receptor (TCR) Activation Ca_influx ↑ Intracellular Ca²⁺ TCR->Ca_influx Calcineurin_active Activated Calcineurin Ca_influx->Calcineurin_active NFAT_P NFAT-P (Cytosolic) Calcineurin_active->NFAT_P Dephosphorylation NFAT NFAT (Nuclear) NFAT_P->NFAT Nuclear Translocation Gene_transcription Gene Transcription (e.g., IL-2) NFAT->Gene_transcription T_cell_activation T-Cell Activation & Proliferation Gene_transcription->T_cell_activation Voclosporin Voclosporin-Cyclophilin Complex Voclosporin->Calcineurin_active Inhibition

Caption: Voclosporin's inhibition of the T-cell activation pathway.
Podocyte Stabilization

In proteinuric kidney diseases like lupus nephritis, podocytes, which are critical components of the glomerular filtration barrier, are damaged. Calcineurin activity in podocytes leads to the dephosphorylation of synaptopodin, a protein essential for maintaining the actin cytoskeleton of podocytes. Dephosphorylated synaptopodin is targeted for degradation, leading to destabilization of the podocyte structure and proteinuria. Voclosporin's inhibition of calcineurin in podocytes prevents synaptopodin dephosphorylation and degradation, thereby stabilizing the podocyte cytoskeleton and reducing protein leakage.

G Podocyte_Stress Podocyte Stress (e.g., in Lupus Nephritis) Ca_influx ↑ Intracellular Ca²⁺ Podocyte_Stress->Ca_influx Calcineurin_active Activated Calcineurin Ca_influx->Calcineurin_active Synaptopodin_P Phosphorylated Synaptopodin Calcineurin_active->Synaptopodin_P Dephosphorylation Actin_Stabilization Stable Actin Cytoskeleton Synaptopodin_P->Actin_Stabilization Synaptopodin Dephosphorylated Synaptopodin Degradation Degradation by Cathepsin L Synaptopodin->Degradation Proteinuria Podocyte Injury & Proteinuria Degradation->Proteinuria Voclosporin Voclosporin Voclosporin->Calcineurin_active Inhibition

Caption: Voclosporin's role in podocyte stabilization.

Synthesis of this compound

The synthesis of deuterated analogs of cyclosporins, including this compound, generally starts from the parent compound, Cyclosporin A. A key step involves a Wittig reaction with deuterated phosphonium (B103445) derivatives to introduce the deuterium-labeled side chain. While specific, proprietary details of the synthesis of this compound are not publicly available, a generalized workflow can be inferred from patent literature.

G CyclosporinA Cyclosporin A Acetylation Hydroxyl Protection (Acetylation) CyclosporinA->Acetylation Oxidation Oxidative Cleavage of Double Bond Acetylation->Oxidation Aldehyde Cyclosporin Aldehyde Intermediate Oxidation->Aldehyde Wittig Wittig Reaction with Deuterated Phosphonium Ylide Aldehyde->Wittig Deprotection Deprotection (Hydrolysis) Wittig->Deprotection Voclosporin_d4 This compound Deprotection->Voclosporin_d4

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Quantification of Voclosporin in Human Whole Blood

The following is a detailed experimental protocol for the quantification of Voclosporin in human whole blood using this compound as an internal standard, based on the validated method by Handy et al. (2008).

Materials and Reagents
  • Voclosporin reference standard

  • This compound internal standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (purified, e.g., Milli-Q)

  • Zinc sulfate (B86663) heptahydrate

  • Glacial acetic acid

  • Sodium acetate (B1210297)

  • Human whole blood (K2EDTA as anticoagulant)

Preparation of Solutions
  • Voclosporin Stock Solution: 1 mg/mL in methanol.

  • This compound Stock Solution: 1 mg/mL in methanol.

  • Working Standard and Quality Control (QC) Samples: Prepared by spiking appropriate dilutions of the Voclosporin stock solution into blank human whole blood.

  • Protein Precipitation Reagent: A mixture of methanol and 0.2 M zinc sulfate (8:2, v/v), with this compound added to a final concentration of 3.5 ng/mL. This reagent should be prepared fresh daily.

Sample Preparation
  • To a 100 µL aliquot of whole blood (standard, QC, or unknown sample), add 200 µL of the protein precipitation reagent containing this compound.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • HPLC System: Agilent 1100 series or equivalent.

  • Mass Spectrometer: Applied Biosystems/MDS-Sciex API3000 or equivalent triple quadrupole mass spectrometer with a TurboIonSpray interface.

  • Analytical Column: Zorbax SB-C8, 2.1 x 12.5 mm, 5 µm, maintained at 60 °C.

  • Mobile Phase A: Water/Acetonitrile with 0.02% glacial acetic acid and 0.02 mM sodium acetate (for washing).

  • Mobile Phase B: Water/Methanol with 0.02% glacial acetic acid and 0.02 mM sodium acetate (for elution).

  • Injection Volume: 20 µL.

  • Flow Rate: As optimized for the specific system.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Voclosporin1236.8 (Na+ adduct)1112.8
This compound1240.8 (Na+ adduct)1112.8

Table 1: MRM Transitions for Voclosporin and this compound.

G Sample_Aliquot 100 µL Whole Blood Sample (Calibrator, QC, or Unknown) Add_IS Add 200 µL Protein Precipitation Reagent with this compound Sample_Aliquot->Add_IS Vortex Vortex for 30 seconds Add_IS->Vortex Centrifuge Centrifuge at 14,000 rpm for 10 minutes Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant_Transfer LCMS_Analysis Inject into LC-MS/MS System Supernatant_Transfer->LCMS_Analysis

Caption: Bioanalytical workflow for Voclosporin quantification.

Method Validation Summary

A comprehensive validation of the bioanalytical method is crucial to ensure its reliability for regulatory submissions and clinical studies. The following tables summarize the validation data for the quantification of Voclosporin in human whole blood using this compound as the internal standard.

Linearity and Lower Limit of Quantification (LLOQ)

The method demonstrated excellent linearity over the specified concentration range.

ParameterValue
Calibration Range1 - 200 ng/mL
LLOQ1 ng/mL
Regression ModelLeast-squares linear regression
Weighting Factor1/x
Correlation Coefficient (r²)> 0.99

Table 2: Linearity and LLOQ of the Voclosporin Bioanalytical Method.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Recovery)Inter-day Precision (%CV)Inter-day Accuracy (% Recovery)
LLOQ14.899.39.698.9
Low (LQC)34.9105.36.8104.1
Medium (MQC)801.993.93.297.0
High (HQC)1752.599.74.5101.3

Table 3: Accuracy and Precision of the Voclosporin Bioanalytical Method.

Stability

Voclosporin was found to be stable under various storage and handling conditions.

Stability ConditionDurationQC Levels Tested% Difference from Comparison
Room Temperature23 hoursLQC, MQC, HQC-7.0% to 0.4%
Stock Solution at -20 °C> 12 monthsN/AStable
Whole Blood at -20 °C> 12 monthsN/AStable

Table 4: Stability of Voclosporin in Human Whole Blood.

Alternative Bioanalytical Approaches

While protein precipitation is a rapid and effective sample preparation technique, other methods can be employed depending on the specific requirements of the study.

  • Solid Phase Extraction (SPE): This technique can provide cleaner extracts by selectively isolating the analyte from the matrix, potentially reducing matrix effects and improving sensitivity.

  • Liquid-Liquid Extraction (LLE): LLE is another classical technique for sample clean-up, partitioning the analyte between two immiscible liquid phases.

  • Dried Blood Spot (DBS) Sampling: This microsampling technique offers advantages in terms of sample collection, storage, and transportation. A validated LC-MS/MS method for Voclosporin in DBS using this compound as an internal standard has been reported, with a dynamic range of 10-600 µg/L.

Conclusion

The use of this compound as an internal standard is integral to the development of robust, accurate, and precise bioanalytical methods for the quantification of Voclosporin in biological matrices. Its close physicochemical resemblance to the parent drug ensures effective compensation for analytical variability, from sample preparation to detection. The detailed experimental protocol and comprehensive validation data presented in this guide, based on established and peer-reviewed methods, provide a solid foundation for researchers and drug development professionals. A thorough understanding of Voclosporin's mechanism of action further contextualizes the importance of its accurate measurement in clinical and research settings. As the therapeutic applications of Voclosporin continue to expand, the principles and methodologies outlined in this technical guide will remain essential for generating high-quality bioanalytical data.

References

Sourcing High-Purity Voclosporin-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, securing high-purity, isotopically labeled compounds is a critical prerequisite for accurate and reliable experimental outcomes. This technical guide provides an in-depth overview of the commercial availability, sourcing, and quality considerations for Voclosporin-d4, a deuterated analog of the novel calcineurin inhibitor, Voclosporin (B1684031). Furthermore, it details an established experimental protocol for its use as an internal standard in bioanalytical assays and illustrates the underlying mechanism of action of Voclosporin.

Commercial Availability and Sourcing of this compound

This compound is available from a number of specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. When sourcing this compound, it is imperative to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment. The table below summarizes the offerings from several prominent vendors.

SupplierProduct NamePurity SpecificationAvailable Pack SizesNotes
LGC Standards This compoundNot explicitly stated, but sold as a reference standard.0.5 mg, 1 mg, 5 mgA Certificate of Analysis is available.[1]
Clearsynth This compound93.08% (by HPLC)Not specifiedAccompanied by a Certificate of Analysis.[2]
Simson Pharma This compoundHigh-purityNot specifiedEvery compound is accompanied by a Certificate of Analysis.[3]
Clinivex This compoundNot explicitly stated5mgStated to be in stock.[4]
MedChemExpress This compound>98%10mgPurity is specified on their website.[5]
Pharmaffiliates This compoundNot explicitly statedNot specifiedAvailable as a stable isotope.[6]
SynZeal This compoundNot explicitly statedNot specifiedAvailable for analytical purposes.[7]

It is important to note that stated purity levels can vary between batches and analytical methods. Researchers should always request the most recent CoA for the specific lot they intend to purchase.

Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway

Voclosporin, and by extension its deuterated analog, is a potent inhibitor of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[8][9][10] Calcineurin plays a crucial role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[1][2][3][11][12] Dephosphorylated NFAT translocates to the nucleus, where it upregulates the expression of genes encoding various cytokines, including interleukin-2 (B1167480) (IL-2), leading to T-cell proliferation and an inflammatory response.[1][2][3][11][12] By inhibiting calcineurin, Voclosporin prevents NFAT dephosphorylation, thereby blocking T-cell activation and the subsequent inflammatory cascade.[13][14]

Voclosporin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T-Cell Receptor T-Cell Receptor CD3 CD3 T-Cell Receptor->CD3 Activates Antigen Antigen Antigen->T-Cell Receptor Binds Ca2+ Ca2+ CD3->Ca2+ ↑ Intracellular Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT-P NFAT (Phosphorylated) Calcineurin->NFAT-P Dephosphorylates NFAT NFAT (Active) NFAT-P->NFAT Gene Transcription Gene Transcription NFAT->Gene Transcription Translocates to Nucleus Voclosporin Voclosporin Voclosporin->Calcineurin Inhibits Inflammatory Cytokines (IL-2) Inflammatory Cytokines (IL-2) Gene Transcription->Inflammatory Cytokines (IL-2) Induces

Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of Voclosporin.

Experimental Protocol: Quantification of Voclosporin using this compound by LC-MS/MS

This compound is an ideal internal standard for the quantification of Voclosporin in biological matrices due to its similar chemical and physical properties, which allows it to co-elute and experience similar ionization effects as the parent compound, while being distinguishable by mass spectrometry. The following is a summary of a validated LC-MS/MS method for the therapeutic drug monitoring of Voclosporin in human whole blood.[4]

Sample Preparation
  • Aliquoting: Take 100 µL of human whole blood sample.

  • Protein Precipitation: Add a solution containing methanol, 0.2 M ZnSO₄, and a known concentration of this compound as the internal standard.

  • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

Liquid Chromatography
  • Column: Zorbax SB-C8, 2.1 x 12.5 mm, maintained at 60°C.

  • Mobile Phase A (Wash): Water-acetonitrile supplemented with 0.02% glacial acetic acid and 0.02 mM sodium acetate.

  • Mobile Phase B (Elution): Water-methanol supplemented with 0.02% glacial acetic acid and 0.02 mM sodium acetate.

  • Procedure: Inject the supernatant onto the column. Initially, wash with Mobile Phase A to remove poorly retained components. Then, elute Voclosporin and this compound using Mobile Phase B.

Mass Spectrometry
  • Instrument: Applied Biosystems/MDS-Sciex API3000 mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Voclosporin Transition: m/z 1236.8 → 1112.8 (as the sodium adduct).[15]

    • This compound Transition: m/z 1240.8 → (a corresponding fragment, typically a loss of the same neutral fragment as the parent compound).[15]

  • Quantification: The concentration of Voclosporin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Blood Sample Blood Sample Add IS Add this compound (IS) Blood Sample->Add IS Protein Precip Protein Precipitation (Methanol/ZnSO4) Add IS->Protein Precip Centrifuge Centrifuge Protein Precip->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Injection Injection Supernatant->Injection LC Column Zorbax SB-C8 Column Injection->LC Column Separation Separation LC Column->Separation ESI Source Electrospray Ionization Separation->ESI Source Mass Analyzer Tandem Mass Analyzer (MRM Mode) ESI Source->Mass Analyzer Detector Detector Mass Analyzer->Detector Data Analysis Quantification (Analyte/IS Ratio) Detector->Data Analysis

Caption: A generalized workflow for the quantification of Voclosporin using this compound by LC-MS/MS.

Conclusion

High-purity this compound is commercially available from several reputable suppliers and serves as an essential tool for the accurate quantification of Voclosporin in research and clinical settings. Its use as an internal standard in LC-MS/MS methods, as detailed in the provided protocol, ensures reliable and reproducible results. A thorough understanding of Voclosporin's mechanism of action as a calcineurin inhibitor provides the necessary context for its application in immunological and pharmacological research. Researchers are advised to meticulously evaluate supplier documentation and adhere to validated analytical methods to ensure the integrity of their experimental data.

References

The Synthesis and Application of Deuterated Analogues in Immunosuppressive Drug Monitoring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated internal standards in the therapeutic drug monitoring (TDM) of essential immunosuppressive drugs: tacrolimus (B1663567), sirolimus, everolimus (B549166), and cyclosporine. The use of these stable isotope-labeled analogues in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for ensuring optimal patient outcomes by enabling precise dose adjustments. This guide provides a comprehensive overview of the synthesis of these deuterated compounds, detailed experimental protocols for their use in TDM, and a summary of the relevant pharmacological pathways.

Introduction: The Imperative for Precision in Immunosuppressant TDM

Immunosuppressive agents are pivotal in preventing allograft rejection in organ transplant recipients. However, their narrow therapeutic indices necessitate rigorous monitoring to balance efficacy with the risk of toxicity.[1] Over- or under-dosing can lead to severe adverse effects or organ rejection, respectively.[1] While immunoassays are available, they can be hampered by cross-reactivity with drug metabolites.[1] LC-MS/MS offers superior specificity and sensitivity, and the co-elution of a deuterated internal standard with the target analyte allows for accurate quantification by compensating for matrix effects and variations in sample preparation.[2]

Synthesis of Deuterated Analogues

The synthesis of deuterated analogues involves the selective replacement of one or more hydrogen atoms with deuterium (B1214612). This subtle mass change allows for differentiation by the mass spectrometer without significantly altering the physicochemical properties of the molecule. While detailed proprietary synthesis methods are often closely guarded, the following sections outline general strategies and published approaches for the synthesis of deuterated tacrolimus, sirolimus, everolimus, and cyclosporine.

Deuterated Tacrolimus ([¹³C, D₂]-Tacrolimus)

The synthesis of deuterated tacrolimus, such as [¹³C, D₂]-Tacrolimus, involves complex multi-step organic synthesis. While specific proprietary details are not publicly available, the general approach involves introducing isotopically labeled precursors at key stages of the synthesis of the tacrolimus molecule.

Deuterated Sirolimus (Sirolimus-d₃)

The synthesis of Sirolimus-d₃ can be achieved through methods described in patent literature, such as US6342507B1. This involves the use of deuterated reagents to introduce deuterium atoms at specific positions on the sirolimus macrocycle.

Deuterated Everolimus (Everolimus-d₄)

Everolimus is a derivative of sirolimus. Its deuterated analogue, Everolimus-d₄, can be synthesized from a deuterated sirolimus precursor. The synthesis involves the hydroxyethylation of the C40 hydroxyl group of the deuterated sirolimus macrocycle. This process is detailed in patents such as CN102127092B, which describes the preparation of everolimus from sirolimus. By starting with a deuterated sirolimus molecule, the corresponding deuterated everolimus can be produced.

Deuterated Cyclosporine (Cyclosporine-d₄)

A method for the preparation of deuterated Cyclosporine A has been described that involves a hydrogen-deuterium exchange reaction on the α-carbon of N-methylated amino acid residues. This reaction is carried out under basic conditions (pH 13.4) using a deuterated solvent. This approach allows for the introduction of deuterium atoms at specific sites within the cyclosporine molecule. The stability of the introduced deuterons is crucial, and it has been shown that they do not undergo back-exchange under neutral or acidic conditions, making them suitable for use as internal standards.[3] Patent US6605593B1 also describes the synthesis of deuterated cyclosporine analogs.

Signaling Pathways of Immunosuppressive Drugs

Understanding the mechanism of action of these drugs is crucial for interpreting TDM results and appreciating the importance of precise dosing.

Calcineurin Inhibitors: Tacrolimus and Cyclosporine

Tacrolimus and Cyclosporine exert their immunosuppressive effects by inhibiting the calcineurin signaling pathway, which is essential for T-cell activation.

Calcineurin_Inhibitor_Pathway Calcineurin Inhibitor Signaling Pathway cluster_nucleus Nucleus Tacrolimus Tacrolimus Tac_FKBP12 Tacrolimus-FKBP12 Complex Tacrolimus->Tac_FKBP12 binds to Cyclosporine Cyclosporine Cyc_Cyclophilin Cyclosporine-Cyclophilin Complex Cyclosporine->Cyc_Cyclophilin binds to FKBP12 FKBP12 FKBP12->Tac_FKBP12 Cyclophilin Cyclophilin Cyclophilin->Cyc_Cyclophilin Calcineurin Calcineurin Tac_FKBP12->Calcineurin inhibits Cyc_Cyclophilin->Calcineurin inhibits NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene translocates to nucleus and activates Nucleus Nucleus IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA transcription IL2_Protein IL-2 Protein (T-Cell Proliferation) IL2_mRNA->IL2_Protein translation

Calcineurin inhibitor signaling pathway.
mTOR Inhibitors: Sirolimus and Everolimus

Sirolimus and everolimus target the mammalian target of rapamycin (B549165) (mTOR), a key kinase involved in cell growth, proliferation, and survival.

mTOR_Inhibitor_Pathway mTOR Inhibitor Signaling Pathway Sirolimus_Everolimus Sirolimus / Everolimus Drug_FKBP12 Drug-FKBP12 Complex Sirolimus_Everolimus->Drug_FKBP12 binds to FKBP12 FKBP12 FKBP12->Drug_FKBP12 mTORC1 mTORC1 Drug_FKBP12->mTORC1 inhibits S6K1 p70S6K mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits

mTOR inhibitor signaling pathway.

Experimental Protocols for TDM by LC-MS/MS

The following sections provide detailed methodologies for the quantification of immunosuppressants in whole blood using deuterated internal standards.

General Experimental Workflow

The overall process involves sample preparation, chromatographic separation, and mass spectrometric detection.

TDM_Workflow General TDM Experimental Workflow Sample Whole Blood Sample Spike Spike with Deuterated Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Methanol or Zinc Sulfate) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Analysis & Quantification LC_MS->Data

General workflow for immunosuppressant TDM.
Detailed Experimental Protocol: Sample Preparation

  • Sample Collection: Collect whole blood samples in EDTA-containing tubes.

  • Aliquoting: Aliquot 50 µL of calibrator, quality control, or patient whole blood into a microcentrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the working internal standard solution (containing the deuterated analogue in methanol) to each tube.

  • Protein Precipitation: Add a protein precipitation agent (e.g., 100 µL of 0.1 M zinc sulfate (B86663) in methanol/water or acetonitrile).

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Detailed Experimental Protocol: LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of the four immunosuppressants.

ParameterTacrolimusSirolimusEverolimusCyclosporine A
LC Column C18, 50 x 2.1 mm, 1.7 µmC18, 50 x 2.1 mm, 1.7 µmC18, 50 x 2.1 mm, 1.7 µmC18, 50 x 2.1 mm, 2.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid0.1 mM Formic Acid and 0.05 mM Ammonium Acetate in Water2 mM Ammonium Acetate + 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic AcidMethanol with 0.1 mM Formic Acid and 0.05 mM Ammonium AcetateMethanol + 0.1% Formic AcidMethanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min0.4 mL/min0.4 mL/min0.5 mL/min
Injection Volume 10 µL5-20 µL5-20 µL20 µL
Ionization Mode ESI PositiveESI PositiveESI PositiveESI Positive
MRM Transition (Analyte) 821.5 -> 768.5931.7 -> 864.6975.6 -> 908.61220.8 -> 1203.8
MRM Transition (Deuterated IS) 824.5 -> 771.5 ([¹³C, D₂]-Tacrolimus)934.7 -> 864.6 (Sirolimus-d₃)979.6 -> 912.6 (Everolimus-d₄)1224.8 -> 1207.8 (Cyclosporine-d₄)

Quantitative Data Summary

The following tables provide a summary of typical validation parameters for LC-MS/MS methods for the quantification of immunosuppressants using deuterated internal standards.

Table 1: Method Validation Parameters
AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Tacrolimus 0.50.5 - 42.2< 10< 1090-110
Sirolimus 0.60.6 - 49.2< 10< 1090-110
Everolimus 0.50.5 - 40.8< 15< 1585-115
Cyclosporine A 2.02.0 - 1250< 15< 1585-115
Table 2: Mass Spectrometry Transitions (m/z)
CompoundPrecursor Ion [M+NH₄]⁺Product Ion (Quantifier)Product Ion (Qualifier)Reference
Tacrolimus 821.5768.5786.5
[¹³C, D₂]-Tacrolimus 824.5771.5-
Sirolimus 931.7864.6882.6
Sirolimus-d₃ 934.7864.6-
Everolimus 975.6908.6890.6
Everolimus-d₄ 979.6912.6-
Cyclosporine A 1220.81203.81185.8
Cyclosporine-d₄ 1224.81207.8-

Conclusion

The use of deuterated analogues as internal standards in LC-MS/MS-based TDM of immunosuppressive drugs represents the pinnacle of analytical precision and accuracy in clinical practice. This guide has provided an overview of the synthesis, application, and underlying pharmacology of these critical tools. While the synthesis of these complex molecules is challenging, their commercial availability has revolutionized the ability of clinicians to optimize immunosuppressive therapy, thereby improving patient outcomes and minimizing the risks associated with transplantation. Continued research and development in this area will further refine these indispensable analytical methods.

References

Navigating the Stability of Voclosporin-d4 Stock Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the long-term stability of Voclosporin-d4 stock solutions. As a deuterated analog of the novel calcineurin inhibitor Voclosporin, understanding its stability is paramount for accurate and reproducible experimental outcomes in research and drug development. This document synthesizes available data on storage conditions, details relevant experimental protocols for stability assessment, and illustrates the critical signaling pathway associated with Voclosporin's mechanism of action.

Understanding Voclosporin and its Mechanism of Action

Voclosporin is a semi-synthetic analog of cyclosporine A that exhibits a more potent and predictable immunosuppressive effect.[1][2] Its primary mechanism of action involves the inhibition of calcineurin, a calcium-calmodulin-activated serine/threonine-specific protein phosphatase.[1][3] By binding to cyclophilin, Voclosporin forms a complex that inhibits calcineurin's phosphatase activity. This, in turn, prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1] The inhibition of NFAT translocation leads to a downstream reduction in the transcription of early inflammatory cytokines such as Interleukin-2 (IL-2), ultimately suppressing T-cell activation and proliferation.

Long-Term Stability of this compound Stock Solutions

Direct, long-term quantitative stability data for this compound stock solutions is not extensively published in peer-reviewed literature. However, based on supplier recommendations and the chemical nature of the compound, general guidelines for storage can be established to ensure solution integrity. It is crucial for researchers to perform their own stability assessments for critical applications.

Recommended Storage Conditions

The stability of this compound stock solutions is dependent on several factors, including the solvent, storage temperature, and exposure to light and air. The following table summarizes the generally recommended storage conditions based on information from various suppliers.

SolventStorage TemperatureRecommendations & Considerations
Dimethyl Sulfoxide (DMSO)-20°C or -80°CRecommended for long-term storage. Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Solutions should be stored in tightly sealed containers.
Ethanol2-8°CSuitable for short-term storage. Should be stored in tightly sealed containers to prevent evaporation.
Distilled Water & Ethanol (50:50 v/v)Not specified, likely short-termVoclosporin has shown solubility in this mixture. Long-term stability in aqueous-organic mixtures is generally lower than in anhydrous organic solvents.

Note: this compound as a solid is typically stored at -20°C, protected from light and moisture.

Insights from Forced Degradation Studies

Forced degradation studies, while not representative of long-term storage, provide valuable information on the potential degradation pathways of Voclosporin. These studies subject the drug substance to harsh conditions to accelerate degradation and identify potential degradants. A study on Voclosporin revealed its susceptibility to acidic, alkaline, and oxidative conditions.

Stress ConditionReagents and Conditions
Acidic Degradation1N HCl, refluxed at 60℃ for one hour.
Alkaline Degradation1N NaOH, refluxed at 60℃ for 30 minutes.
Oxidative Degradation10% H₂O₂, at 60°C for 30 minutes.
Thermal DegradationDry heat at 105°C for 1 hour.
Neutral HydrolysisRefluxed in water at 60°C for 1 hour.

These findings suggest that to ensure the long-term stability of this compound stock solutions, it is crucial to use high-purity, anhydrous solvents and to protect the solutions from acidic or basic contaminants and oxidizing agents.

Experimental Protocols for Stability Assessment

To ensure the accuracy of experimental results, it is recommended to periodically assess the stability of this compound stock solutions, especially if stored for extended periods. The following outlines a general experimental protocol for a stability study using High-Performance Liquid Chromatography (HPLC), a widely used and reliable analytical technique for this purpose.

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen solvent (e.g., DMSO) to prepare a stock solution of a specific concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to be used in the HPLC analysis. These solutions should cover a range of concentrations to establish a calibration curve.

  • Sample Solution: The this compound stock solution being tested for stability will serve as the sample solution. It may need to be diluted with the mobile phase to fall within the concentration range of the calibration curve.

HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug from any potential degradation products. The following is an example of an HPLC method that has been used for the analysis of Voclosporin.

  • Column: C18 Kromasil (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% Orthophosphoric acid in water: Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 282 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Stability Assessment Procedure
  • Initial Analysis (Time Zero): Analyze the freshly prepared this compound stock solution using the validated HPLC method to determine its initial purity.

  • Storage: Store the stock solution under the desired long-term storage conditions (e.g., -20°C in aliquots).

  • Periodic Analysis: At specified time intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve a sample aliquot, bring it to room temperature, and analyze it using the same HPLC method.

  • Data Analysis: Compare the peak area of the this compound in the stored sample to that of a freshly prepared standard solution of the same theoretical concentration. The percentage of remaining this compound can be calculated to determine the stability. Any new peaks observed in the chromatogram of the stored sample would indicate the formation of degradation products.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution (Time 0) prep_samples Aliquot for Storage and Immediate Analysis prep_stock->prep_samples storage Store Aliquots at -20°C or -80°C prep_samples->storage analysis_t0 HPLC Analysis (Time 0) prep_samples->analysis_t0 analysis_tx Periodic HPLC Analysis (Time x) storage->analysis_tx data_eval Compare Purity and Identify Degradants analysis_t0->data_eval analysis_tx->data_eval

Caption: Experimental workflow for assessing the long-term stability of this compound stock solutions.

G cluster_cell T-Cell TCR T-Cell Receptor Activation Ca ↑ Intracellular Ca²⁺ TCR->Ca Calmodulin Calmodulin Ca->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activates NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocation IL2 IL-2 Gene Transcription NFAT->IL2 Voclosporin This compound Cyclophilin Cyclophilin Voclosporin->Cyclophilin Complex Voclosporin-Cyclophilin Complex Cyclophilin->Complex Complex->Calcineurin_active Inhibits

Caption: Signaling pathway of Voclosporin's inhibitory action on calcineurin and T-cell activation.

Conclusion

While specific, long-term quantitative stability data for this compound stock solutions remains limited in the public domain, this guide provides a framework for researchers to ensure the integrity and reliability of their experimental work. By adhering to the recommended storage conditions, understanding the potential degradation pathways, and implementing robust stability assessment protocols, scientists can confidently utilize this compound in their studies. The provided diagrams offer a clear visual representation of both the practical workflow for stability testing and the fundamental mechanism of action of this potent immunosuppressant. For critical long-term studies, in-house stability validation is strongly recommended.

References

Methodological & Application

Quantitative Bioanalysis of Voclosporin in Human Whole Blood Using LC-MS/MS with Voclosporin-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-VCS-001

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Voclosporin (B1684031) in human whole blood. The method utilizes a stable isotope-labeled internal standard, Voclosporin-d4, and a simple protein precipitation procedure for sample preparation. Chromatographic separation is achieved on a C8 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method is validated over a linear range of 1 to 200 ng/mL and demonstrates excellent accuracy and precision, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Voclosporin is a potent calcineurin inhibitor used as an immunosuppressant, particularly in the treatment of lupus nephritis.[1][2] Accurate monitoring of its concentration in biological matrices is crucial for optimizing therapeutic outcomes while minimizing toxicity.[3] This document provides a detailed protocol for the determination of Voclosporin in human whole blood using LC-MS/MS (B15284909), a technique that offers high selectivity and sensitivity.[1] The use of a deuterated internal standard, this compound, ensures high accuracy and compensates for matrix effects and variability in sample processing.[3][4]

Mechanism of Action: Calcineurin Inhibition

Voclosporin exerts its immunosuppressive effect by inhibiting calcineurin, a protein phosphatase.[5] In activated T-cells, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation into the nucleus.[1] Nuclear NFAT then initiates the transcription of genes for pro-inflammatory cytokines like Interleukin-2 (IL-2), leading to T-cell activation and proliferation.[6] By blocking calcineurin, Voclosporin prevents NFAT dephosphorylation, thereby suppressing the immune response.[3]

Voclosporin_Signaling_Pathway cluster_nucleus Nucleus TCR T-Cell Receptor Activation CaN Calcineurin TCR->CaN Activates NFAT_P NFAT-P (Inactive) CaN->NFAT_P Dephosphorylates NFAT NFAT (Active) Transcription Gene Transcription (e.g., IL-2) NFAT->Transcription Translocates & Initiates Voclosporin Voclosporin Voclosporin->CaN Inhibits

Figure 1: Voclosporin's Mechanism of Action.

Experimental Protocols

Materials and Reagents
  • Voclosporin and this compound reference standards

  • HPLC-grade methanol (B129727) and acetonitrile

  • Glacial acetic acid

  • Sodium acetate

  • Zinc sulfate (B86663) (0.2 M solution)

  • Ultrapure water

  • Human whole blood (with anticoagulant)

Stock and Working Solutions Preparation
  • Voclosporin Stock Solution (1 mg/mL): Prepare in methanol.

  • This compound Stock Solution (1 mg/mL): Prepare in methanol.

  • Internal Standard (IS) Working Solution (3.5 ng/mL): Dilute the this compound stock solution in a precipitation reagent mixture of methanol and 0.2 M ZnSO₄ (8:2, v/v). Prepare this solution fresh daily.[3]

  • Calibration Standards and Quality Controls (QCs): Prepare by spiking appropriate amounts of Voclosporin stock solution into blank human whole blood.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human whole blood (calibrator, QC, or unknown sample) into a microcentrifuge tube.[1]

  • Add a specified volume of the IS Working Solution (containing methanol, ZnSO₄, and this compound).[3]

  • Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifuge the tubes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS System and Conditions

The analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Zorbax SB-C8, 2.1 x 12.5 mm, 5 µm[3]
Column Temperature 60 °C[3]
Mobile Phase A Water with 0.02% glacial acetic acid and 0.02 mM sodium acetate[3]
Mobile Phase B Methanol with 0.02% glacial acetic acid and 0.02 mM sodium acetate[3]
Flow Rate 0.5 mL/min for elution[3]
Injection Volume 20 µL[3]
LC Gradient A two-step process involving an initial wash with water-acetonitrile followed by elution with water-methanol.[1][3]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ion Source Electrospray Ionization (ESI), Positive Mode[1]
IonSpray Voltage 5000 V[3]
Temperature 550 °C[3]
MRM Transitions See Table 3
Dwell Time 350 ms per transition[3]
Declustering Potential (DP) 60 V[3]
Fragmentation Potential (FP) 400 V[3]

Table 3: MRM Transitions for Voclosporin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Voclosporin 1236.81112.8[M+Na]⁺ adduct[3]
This compound 1240.81112.8[M+Na]⁺ adduct, same product ion as analyte[3]

Experimental Workflow

The overall analytical process from sample receipt to final data reporting is outlined below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Aliquot 100 µL Whole Blood Sample Add_IS 2. Add Precipitation Reagent with this compound Sample->Add_IS Vortex 3. Vortex to Mix Add_IS->Vortex Centrifuge 4. Centrifuge to Pellet Protein Vortex->Centrifuge Transfer 5. Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Inject 6. Inject 20 µL onto LC-MS/MS System Transfer->Inject Separate 7. Chromatographic Separation on C8 Column Inject->Separate Detect 8. MS Detection (MRM Mode) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Calibrate 10. Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify 11. Quantify Unknown Sample Concentrations Calibrate->Quantify

Figure 2: LC-MS/MS Bioanalytical Workflow.

Quantitative Data Summary

The method was validated according to established guidelines. A summary of the validation parameters is presented below.

Table 4: Calibration Curve and LLOQ

ParameterResult
Linear Dynamic Range 1 - 200 ng/mL[1]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 1 ng/mL[3]
LLOQ Precision (%CV) 9.6%[3]
LLOQ Accuracy (%) 98.9%[3]

Table 5: Inter-day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Precision (%CV)Accuracy (%)
Low 34.9%105.3%
Medium 801.9%93.9%
High 1753.8%99.7%
Data summarized from reference[3].

Conclusion

The described LC-MS/MS method provides a reliable, rapid, and accurate means for the quantitative determination of Voclosporin in human whole blood. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in a clinical or research setting. The validation data confirms that the method meets the criteria for bioanalytical method validation, ensuring the integrity of the generated data for pharmacokinetic studies and therapeutic drug monitoring.

References

Standard Operating Protocol for the Quantitative Analysis of Voclosporin using Voclosporin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed standard operating protocol (SOP) for the quantitative analysis of voclosporin (B1684031) in human whole blood and dried blood spot (DBS) samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Voclosporin-d4 (B1159558), a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure accuracy and precision. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and other clinical research applications.

Voclosporin is a potent calcineurin inhibitor immunosuppressant used in the treatment of lupus nephritis (LN).[1] Accurate quantification of voclosporin is crucial for optimizing dosing regimens to maximize therapeutic efficacy while minimizing toxicity.[2] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response.[2]

Experimental Protocols

Materials and Reagents
  • Voclosporin analytical standard

  • This compound internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Zinc Sulfate (ZnSO₄), 0.2M solution

  • Glacial Acetic Acid

  • Sodium Acetate

  • Human whole blood (for calibration standards and quality controls)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: Zorbax SB-C8, 2.1 x 12.5 mm, or equivalent[3]

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

3.1. Stock Solutions:

  • Prepare individual stock solutions of voclosporin and this compound in methanol at a concentration of 1 mg/mL.

  • Store stock solutions at -20°C.

3.2. Working Solutions:

  • Prepare working solutions of voclosporin by serial dilution of the stock solution with methanol to create a range of concentrations for calibration standards and quality controls.

  • Prepare a working solution of this compound in the precipitation reagent (see section 4.1) at a concentration of 3.5 ng/mL.[4]

3.3. Calibration Standards (CS) and Quality Controls (QC):

  • Spike drug-free human whole blood with the voclosporin working solutions to prepare a series of calibration standards and at least three levels of quality controls (low, medium, and high).

  • The analytical range for voclosporin in whole blood is typically 1-200 ng/mL. For dried blood spots, a range of 10-600 µg/L has been validated.

Sample Preparation

4.1. Whole Blood - Protein Precipitation:

  • To 100 µL of whole blood sample (CS, QC, or unknown), add 400 µL of precipitation reagent (Methanol:0.2M ZnSO₄, 8:2 v/v) containing 3.5 ng/mL of this compound.

  • Vortex the mixture thoroughly.

  • Allow the samples to stand for 10 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at a sufficient speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.2. Dried Blood Spots (DBS):

  • Spot a known volume of blood onto the DBS card and allow it to dry completely.

  • Punch out the dried blood spot.

  • Perform an extraction of voclosporin from the DBS sample.

  • Add the this compound internal standard prior to the sample purification step.

LC-MS/MS Analysis

5.1. Liquid Chromatography Conditions:

  • Column: Zorbax SB-C8, 2.1 x 12.5 mm

  • Column Temperature: 60°C

  • Mobile Phase A: Water/Acetonitrile with 0.02% glacial acetic acid and 0.02 mM sodium acetate

  • Mobile Phase B: Water/Methanol with 0.02% glacial acetic acid and 0.02 mM sodium acetate

  • Flow Rate: As optimized for the specific HPLC system

  • Injection Volume: Appropriate for the instrument sensitivity

5.2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • The specific precursor and product ion transitions for voclosporin and this compound should be optimized on the mass spectrometer being used.

Data Presentation

The following tables summarize typical quantitative data obtained during method validation for voclosporin analysis.

Table 1: LC-MS/MS Method Validation Parameters for Voclosporin in Human Whole Blood

ParameterResultReference
Linearity Range1 - 200 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantitation (LLOQ)1 ng/mL
Inter-assay Precision (%CV)< 15%
Inter-assay Accuracy (%Bias)± 15%

Table 2: Precision and Accuracy Data for Voclosporin Quality Control Samples in Whole Blood

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low (LQC)34.9105.32.5 - 12.590 - 113
Medium (MQC)801.993.92.5 - 12.590 - 113
High (HQC)1752.999.72.5 - 12.590 - 113

Mandatory Visualization

Voclosporin Mechanism of Action: Calcineurin-NFAT Signaling Pathway

Voclosporin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor Antigen->TCR CaN Calcineurin TCR->CaN activates NFATp NFAT (phosphorylated) CaN->NFATp dephosphorylates NFAT NFAT (active) NFATp->NFAT Cyclophilin Cyclophilin Voc_Cyc_Complex Voclosporin-Cyclophilin Complex Cyclophilin->Voc_Cyc_Complex Voclosporin Voclosporin Voclosporin->Cyclophilin Voclosporin->Voc_Cyc_Complex Voc_Cyc_Complex->CaN inhibits IL2_Gene IL-2 Gene NFAT->IL2_Gene activates transcription

Caption: Voclosporin inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.

Experimental Workflow for Voclosporin Quantitative Analysis

Voclosporin_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood Sample (100 µL) IS_Addition Add this compound Internal Standard Sample->IS_Addition Precipitation Protein Precipitation (Methanol/ZnSO4) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C8 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Voclosporin Calibration->Quantification

Caption: Workflow for the quantitative analysis of voclosporin in whole blood by LC-MS/MS.

References

Application Note: High-Efficiency Liquid-Liquid Extraction of Voclosporin from Human Whole Blood for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Voclosporin (B1684031) is a novel calcineurin inhibitor approved for the treatment of lupus nephritis. As a potent immunosuppressant with a narrow therapeutic window, accurate monitoring of its concentration in whole blood is crucial for optimizing therapeutic efficacy while minimizing toxicity. This application note describes a detailed liquid-liquid extraction (LLE) protocol for the efficient recovery of voclosporin from human whole blood samples prior to quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Voclosporin is a large, lipophilic molecule that is practically insoluble in water, making LLE with a water-immiscible organic solvent an effective method for its extraction from a complex biological matrix like whole blood.[1][2][3][4] This protocol is designed to provide high extraction recovery and a clean extract, thereby minimizing matrix effects and ensuring accurate and precise quantification. While a specific LLE protocol for voclosporin is not widely published, this method has been developed based on established protocols for similar calcineurin inhibitors, such as cyclosporine and tacrolimus.

Principle of the Method

This LLE method is based on the differential solubility of voclosporin in an aqueous matrix (whole blood) and a water-immiscible organic solvent. Whole blood samples are first treated to lyse the red blood cells and release the drug. An organic solvent is then added to the sample, and vigorous mixing facilitates the partitioning of the lipophilic voclosporin from the aqueous phase into the organic phase. After phase separation by centrifugation, the organic layer containing voclosporin is collected, evaporated to dryness, and reconstituted in a suitable solvent for LC-MS/MS analysis.

Materials and Reagents

  • Voclosporin analytical standard

  • Internal Standard (IS) (e.g., deuterated voclosporin or a structurally similar compound like ascomycin)

  • Human whole blood (with anticoagulant, e.g., K2-EDTA)

  • Methanol (B129727) (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Zinc sulfate (B86663) (ZnSO₄), 0.2 M aqueous solution

  • Deionized water

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Experimental Protocols

1. Preparation of Standard and Quality Control (QC) Samples

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve voclosporin analytical standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with methanol to create working standards for calibration curve and QC samples.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard in methanol at a concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human whole blood to prepare CC samples (e.g., 1, 5, 10, 50, 100, 200 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 3, 80, and 175 ng/mL).

2. Sample Preparation: Liquid-Liquid Extraction Protocol

  • Sample Aliquoting: Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Addition of Internal Standard: Add 25 µL of the internal standard working solution to each tube.

  • Cell Lysis: Add 100 µL of 0.2 M zinc sulfate solution to each tube. Vortex for 10 seconds to lyse the red blood cells and precipitate proteins.

  • Liquid-Liquid Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the extraction of voclosporin into the organic phase.

  • Phase Separation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulate matter.

  • Sample Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Data Presentation

The following tables summarize the expected performance characteristics of a voclosporin assay using a robust extraction method. The data is based on a validated protein precipitation method for voclosporin, as a direct LLE method's quantitative data is not available in the literature.[5] Recovery data is based on published methods for the related compound, cyclosporine.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 200 ng/mL
Correlation Coefficient (r²)> 0.99
Linearity ModelLinear, 1/x weighting

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1< 15%< 15%± 20%
Low QC3< 10%< 10%± 15%
Mid QC80< 10%< 10%± 15%
High QC175< 10%< 10%± 15%

Data adapted from a validated protein precipitation LC-MS/MS method for voclosporin.

Table 3: Extraction Recovery and Matrix Effect

AnalyteExtraction Recovery (Expected)Matrix Effect (Expected)
Voclosporin> 85%Minimal with IS

Expected recovery is based on LLE methods for cyclosporine.

Downstream Analysis: LC-MS/MS Conditions

A validated LC-MS/MS method is essential for the accurate quantification of voclosporin. The following are suggested starting parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or similar reversed-phase column (e.g., Zorbax SB-C8, 2.1 x 12.5 mm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 60°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for voclosporin and the internal standard should be optimized. For voclosporin, a potential transition to monitor is the [M+Na]+ adduct.

The described liquid-liquid extraction protocol provides a robust and efficient method for the extraction of voclosporin from human whole blood. This sample preparation technique, in conjunction with a validated LC-MS/MS method, is suitable for therapeutic drug monitoring and pharmacokinetic studies of voclosporin, enabling researchers and clinicians to ensure optimal drug exposure and patient safety.

Visualizations

LLE_Workflow cluster_sample_prep Sample Preparation start 100 µL Whole Blood Sample add_is Add Internal Standard start->add_is lysis Add ZnSO4 for Cell Lysis add_is->lysis add_solvent Add MTBE (Organic Solvent) lysis->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute final_centrifuge Centrifuge (5 min) reconstitute->final_centrifuge inject Inject into LC-MS/MS final_centrifuge->inject

Caption: Liquid-Liquid Extraction Workflow for Voclosporin.

Logical_Relationship cluster_principle Principle of LLE whole_blood Whole Blood (Aqueous Matrix + Voclosporin) mixing Vigorous Mixing (Partitioning) whole_blood->mixing organic_solvent Water-Immiscible Organic Solvent (e.g., MTBE) organic_solvent->mixing separation Phase Separation (Centrifugation) mixing->separation organic_phase Organic Phase (Voclosporin) separation->organic_phase aqueous_phase Aqueous Phase (Proteins, Salts, etc.) separation->aqueous_phase analysis Analysis by LC-MS/MS organic_phase->analysis

Caption: Logical Steps in Voclosporin LLE.

References

Application Note: A Robust Protein Precipitation Protocol for the Quantification of Voclosporin in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Voclosporin (B1684031) is a novel calcineurin inhibitor that has demonstrated efficacy in the treatment of lupus nephritis. Accurate quantification of voclosporin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note provides a detailed protocol for the extraction of voclosporin from human plasma using a simple and efficient protein precipitation method, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

Protein precipitation is a widely used technique for the removal of proteins from biological matrices prior to analysis.[1] This method involves the addition of an organic solvent or an acid to the plasma sample, which disrupts the protein structure, leading to their precipitation.[1] The precipitated proteins are then separated by centrifugation, and the resulting supernatant, containing the analyte of interest, is collected for analysis. This protocol is based on a validated method for voclosporin in whole blood and has been adapted for plasma samples.[2][3]

Experimental Protocols

Materials and Reagents

  • Human plasma (with anticoagulant)

  • Voclosporin analytical standard

  • Deuterated voclosporin (voclosporin-d4) or other suitable internal standard (IS)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Zinc Sulfate (B86663) (ZnSO4), 0.2 M solution

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

  • 96-well collection plates (optional)

Preparation of Internal Standard (IS) Working Solution

A working solution of the internal standard (e.g., deuterated voclosporin) should be prepared in the protein precipitating solvent.[2] The concentration of the IS should be optimized to yield a consistent and robust signal in the LC-MS/MS analysis.

Sample Preparation Workflow

G cluster_sample_prep Sample Preparation plasma_sample 100 µL Plasma Sample add_is Add Internal Standard plasma_sample->add_is Spike add_precipitant Add Precipitating Agent (Methanol/ZnSO4 or Acetonitrile) add_is->add_precipitant Precipitate vortex Vortex Mix add_precipitant->vortex Mix centrifuge Centrifuge vortex->centrifuge Separate supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer Collect analysis LC-MS/MS Analysis supernatant_transfer->analysis Inject

Caption: Workflow for voclosporin extraction from plasma.

Detailed Protocol

  • Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature.

  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the appropriate volume of the internal standard working solution to each plasma sample. The use of a stable isotopically labeled internal standard like this compound is recommended to compensate for matrix effects and variability in extraction.

  • Protein Precipitation:

    • Method A (Methanol/Zinc Sulfate): Add a mixture of methanol and 0.2 M ZnSO4 to the plasma sample. A common ratio is 3:1 (v/v) of precipitant to plasma. For a 100 µL sample, this would be 300 µL of the precipitant mixture.

    • Method B (Acetonitrile): Add three volumes of cold acetonitrile (e.g., 300 µL for a 100 µL plasma sample) to the plasma. Acetonitrile is a highly effective precipitating agent for plasma samples.

  • Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.

  • Sample Analysis: The collected supernatant can be directly injected into the LC-MS/MS system for analysis.

Data Presentation

The following table summarizes the validation data from a study on voclosporin in human whole blood using a protein precipitation method with methanol and zinc sulfate. While this data is for whole blood, it provides a good indication of the expected performance of the method in plasma.

Parameter Result
Linearity Range 1 - 200 ng/mL
Inter-day Precision (CV%) 1.6% - 5.2%
Inter-day Accuracy (% Bias) Within ± 15%
Lower Limit of Quantification (LLOQ) 1 ng/mL

CV: Coefficient of Variation

Discussion

The choice of precipitating agent can influence the efficiency of protein removal and the extent of matrix effects. While the validated method for whole blood utilizes a methanol/zinc sulfate mixture, acetonitrile is also a widely used and effective precipitating agent for plasma samples. It is recommended to evaluate both methods to determine the optimal conditions for your specific LC-MS/MS system and assay requirements.

Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis. The use of a stable isotope-labeled internal standard is crucial to mitigate these effects. Further optimization of the mobile phase and chromatographic conditions can also help to minimize the impact of co-eluting matrix components.

Conclusion

This application note provides a straightforward and robust protein precipitation protocol for the extraction of voclosporin from human plasma. The method is simple, rapid, and suitable for high-throughput analysis, making it a valuable tool for researchers, scientists, and drug development professionals involved in the study of voclosporin.

References

Application Note: High-Throughput Analysis of Voclosporin in Dried Blood Spot Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of voclosporin (B1684031) in dried blood spot (DBS) samples. Voclosporin, a potent calcineurin inhibitor, is approved for the treatment of active lupus nephritis.[1][2] Therapeutic drug monitoring of voclosporin is crucial to optimize dosing regimens, ensuring efficacy while minimizing toxicity.[1] DBS sampling offers a minimally invasive alternative to traditional venous blood draws, enabling remote sample collection and simplifying logistics.[3] This method utilizes a protein precipitation extraction procedure and a stable isotopically labeled internal standard (Voclosporin-D4) for accurate quantification. The method has been validated following the current ICH M10 guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.[1]

Introduction

Voclosporin is an immunosuppressive agent used in the management of lupus nephritis.[1][2] Due to its narrow therapeutic index, monitoring voclosporin blood concentrations is essential for personalized medicine. Dried blood spot (DBS) sampling has emerged as a patient-centric approach for sample collection, requiring only a small volume of blood and offering advantages in terms of sample stability, storage, and transportation.[3] This note details a validated LC-MS/MS method for the determination of voclosporin from DBS samples, providing a reliable tool for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • Voclosporin reference standard (purity ≥98.00%)[4]

  • This compound (internal standard)[1]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Zinc Sulfate (0.2 M)

  • Glacial Acetic Acid

  • Sodium Acetate

  • HemaXis™ volumetric blood spot devices or other suitable DBS cards[1]

Sample Preparation
  • DBS Sample Collection: Collect blood samples onto HemaXis™ volumetric blood spot devices or other validated DBS cards.[1] Allow the spots to dry at ambient temperature for at least 2 hours.

  • DBS Punching: Punch a 3.2 mm disc from the center of the dried blood spot.

  • Extraction:

    • Place the DBS disc into a 96-well plate.

    • Add 100 µL of the extraction solution (Methanol containing 0.2 M Zinc Sulfate and the internal standard, this compound).

    • Seal the plate and vortex for 15 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Sample Injection: Transfer the supernatant to a new 96-well plate for injection into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC SystemA high-performance liquid chromatography system
ColumnZorbax SB-C8, 2.1 x 12.5 mm, or equivalent
Column Temperature60°C
Mobile Phase AWater with 0.02% glacial acetic acid and 0.02 mM sodium acetate
Mobile Phase BMethanol with 0.02% glacial acetic acid and 0.02 mM sodium acetate
Flow Rate0.5 mL/min
Injection Volume10 µL
GradientA suitable gradient to ensure the separation of voclosporin and the internal standard from matrix interferences.

Mass Spectrometry:

ParameterCondition
Mass SpectrometerA triple quadrupole mass spectrometer such as an Applied Biosystems/MDS-Sciex API3000 or equivalent[5]
Ionization SourceElectrospray Ionization (ESI), positive mode
MRM TransitionsVoclosporin: 1236.8 → 1112.8 (Na+ adduct) This compound: To be optimized based on the deuterated standard.
Dwell Time100 ms
Collision GasNitrogen

Method Validation Summary

The method was successfully validated according to the current ICH M10 guidelines.[1]

ParameterResult
Dynamic Range10 - 600 µg/L
Correlation Coefficient (r²)> 0.9978
Lower Limit of Quantitation (LLOQ)10 µg/L
Within-run PrecisionWithin acceptance criteria
Between-run PrecisionWithin acceptance criteria
Within-run AccuracyWithin acceptance criteria
Between-run AccuracyWithin acceptance criteria

Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis blood_collection Whole Blood Collection (e.g., finger prick) dbs_spotting Spotting onto DBS Card blood_collection->dbs_spotting dbs_drying Drying at Ambient Temperature dbs_spotting->dbs_drying dbs_punching DBS Punching (3.2 mm disc) dbs_drying->dbs_punching extraction Extraction with Methanol, ZnSO4 & IS dbs_punching->extraction centrifugation Centrifugation extraction->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation LC Separation supernatant_transfer->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: Experimental workflow for Voclosporin analysis in DBS samples.

Voclosporin Signaling Pathway

voclosporin_pathway cluster_cell T-Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus voclosporin Voclosporin complex Voclosporin-Cyclophilin Complex voclosporin->complex cyclophilin Cyclophilin cyclophilin->complex calcineurin Calcineurin complex->calcineurin Inhibition nfat_p NFAT-P calcineurin->nfat_p Dephosphorylation nfat NFAT nfat_p->nfat nfat_n NFAT nfat->nfat_n Translocation il2_gene IL-2 Gene nfat_n->il2_gene Activation il2_mrna IL-2 mRNA il2_gene->il2_mrna Transcription

Caption: Mechanism of action of Voclosporin in T-cells.

Conclusion

The described LC-MS/MS method for the analysis of voclosporin in dried blood spot samples is sensitive, specific, and reliable. The use of DBS simplifies sample collection and handling, making it a valuable tool for therapeutic drug monitoring and pharmacokinetic studies in various clinical and research settings. This method provides an efficient workflow for the accurate quantification of voclosporin, aiding in the optimization of patient treatment.[1]

References

Application of Voclosporin-d4 in Pharmacokinetic Studies of Voclosporin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Voclosporin (B1684031) is a novel calcineurin inhibitor (CNI) approved for the treatment of lupus nephritis.[1] As a potent immunosuppressant, its therapeutic window is narrow, necessitating careful therapeutic drug monitoring (TDM) and detailed pharmacokinetic (PK) studies to ensure efficacy while minimizing toxicity.[1][2] Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Voclosporin-d4, a deuterated analog of voclosporin, serves as an ideal internal standard for the accurate quantification of voclosporin in biological matrices such as whole blood. Its use corrects for variability in sample preparation and matrix effects, ensuring the reliability of pharmacokinetic data.[3][4]

This document provides detailed protocols for the use of this compound in the LC-MS/MS-based quantification of voclosporin in human whole blood for pharmacokinetic studies. It also outlines the mechanism of action of voclosporin and presents a typical experimental workflow.

Mechanism of Action: Calcineurin Inhibition

Voclosporin exerts its immunosuppressive effect by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[5][6] In T-lymphocytes, calcineurin dephosphorylates the nuclear factor of activated T-cells (NFAT), enabling its translocation into the nucleus.[7] Nuclear NFAT then initiates the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[6][8] By blocking calcineurin, voclosporin prevents NFAT dephosphorylation, thereby inhibiting T-cell activation and proliferation.[5][8] Beyond its immunomodulatory effects on T-cells, voclosporin is also thought to stabilize podocytes in the kidneys, contributing to its efficacy in reducing proteinuria in lupus nephritis.[6][7]

G cluster_cell T-Lymphocyte TCR T-Cell Receptor Activation Ca_increase ↑ Intracellular Ca²⁺ TCR->Ca_increase Calcineurin_active Activated Calcineurin Ca_increase->Calcineurin_active NFAT_P NFAT-P (Inactive) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Translocation Nucleus Nucleus IL2_prod IL-2 Production IL2_gene->IL2_prod T_cell_prolif T-Cell Proliferation & Activation IL2_prod->T_cell_prolif Voclosporin Voclosporin Voclosporin->Calcineurin_active Inhibits G Study_Design Study Design (e.g., Single Dose, Multiple Dose) Dosing Voclosporin Administration (e.g., 0.4 mg/kg) Study_Design->Dosing Blood_Sampling Serial Blood Sampling (Pre-dose, 0.5, 1, 1.5, 2, 4, 8, 12, 24h, etc.) Dosing->Blood_Sampling Sample_Processing Sample Preparation (Protein Precipitation with this compound IS) Blood_Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Data Processing & Quantification LCMS_Analysis->Data_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC) Data_Analysis->PK_Modeling

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Voclosporin in Lupus Nephritis Patients using Voclosporin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voclosporin (B1684031) is a novel calcineurin inhibitor (CNI) approved for the treatment of active lupus nephritis (LN) in conjunction with a background immunosuppressive therapy regimen.[1][2] As a structural analogue of cyclosporine A, voclosporin exhibits a more predictable pharmacokinetic and pharmacodynamic profile, which has led to the suggestion that routine therapeutic drug monitoring (TDM) may not be necessary for all patients.[2][3][4][5] However, in specific clinical scenarios, for pharmacokinetic/pharmacodynamic (PK/PD) studies, or in patients with certain comorbidities, TDM of voclosporin could be a valuable tool to optimize treatment, minimize toxicity, and ensure therapeutic efficacy.[6]

These application notes provide a detailed protocol for the quantitative analysis of voclosporin in human whole blood or dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with voclosporin-d4 (B1159558) as the internal standard.

Mechanism of Action of Voclosporin in Lupus Nephritis

Voclosporin exerts its immunosuppressive effect by inhibiting calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[1][6] By binding to cyclophilin A, voclosporin forms a complex that inhibits the phosphatase activity of calcineurin.[6] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[6][7] Consequently, NFAT is unable to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2).[6][7] The reduction in IL-2 production leads to decreased T-cell proliferation and a dampening of the autoimmune response that drives the pathogenesis of lupus nephritis.[6][7] Beyond its immunomodulatory effects on T-cells, voclosporin is also believed to stabilize podocytes, the specialized cells in the kidney crucial for filtration, thereby contributing to the reduction of proteinuria.[3][8]

Voclosporin_Mechanism_of_Action cluster_TCell T-Cell cluster_Voclosporin Pharmacological Intervention TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Antigen Presentation IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Release from ER Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activation NFATp NFAT-P Calcineurin->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Nuclear Translocation IL2 IL-2 IL2_Gene->IL2 Transcription TCell_Proliferation T-Cell Proliferation IL2->TCell_Proliferation Autocrine/ Paracrine Signaling Voclosporin Voclosporin CyclophilinA Cyclophilin A Voclosporin->CyclophilinA Voclo_Cyclo_Complex Voclosporin- Cyclophilin A Complex Voclosporin->Voclo_Cyclo_Complex CyclophilinA->Voclo_Cyclo_Complex Voclo_Cyclo_Complex->Calcineurin Inhibition

Caption: Voclosporin's mechanism of action in T-cell activation inhibition.

Experimental Protocols

Sample Collection and Preparation

a. Whole Blood Sample Collection:

  • Collect 3-5 mL of whole blood in EDTA-containing tubes.

  • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Samples can be stored at 2-8°C for up to 72 hours before analysis. For longer-term storage, freeze at -20°C or -80°C.

b. Dried Blood Spot (DBS) Sample Collection:

  • Use volumetric absorptive microsampling devices for accurate sample collection.

  • Apply the device to a fresh capillary blood sample (e.g., from a finger prick) until the tip is completely filled.

  • Allow the DBS samples to dry at ambient temperature for at least 3 hours.

  • Store the dried spots in a sealed bag with a desiccant at room temperature until analysis.

c. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of whole blood or a reconstituted DBS sample, add 25 µL of the internal standard working solution (this compound in methanol).

  • Add 350 µL of a protein precipitation solution (e.g., methanol (B129727) containing 0.2 M zinc sulfate).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Sample_Preparation_Workflow Start Whole Blood or Reconstituted DBS Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Add_PPT Add Protein Precipitation Solution (Methanol/ZnSO₄) Add_IS->Add_PPT Vortex Vortex Mix Add_PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

References

Application Note: Analysis of Voclosporin in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Voclosporin (B1684031) is a potent calcineurin inhibitor used as an immunosuppressant, particularly in the treatment of lupus nephritis. Monitoring its concentration in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. While blood is the primary matrix for monitoring systemic exposure, urine analysis can provide valuable information on the excretion and metabolism of the drug. This application note details robust and reliable sample preparation techniques for the quantitative analysis of voclosporin in human urine by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document provides two distinct, optimized protocols for the extraction of voclosporin from urine: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are designed to minimize matrix effects and achieve high recovery, ensuring accurate and precise quantification suitable for clinical research and drug development.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Methyl tert-butyl ether (MTBE), Isopropanol (IPA), all LC-MS grade.

  • Reagents: Formic acid (FA), Ammonium acetate, Zinc sulfate (B86663) heptahydrate, Ultrapure water.

  • Standards: Voclosporin analytical standard, Voclosporin-d4 (B1159558) (internal standard).

  • SPE Cartridges: C18 SPE cartridges (e.g., 100 mg, 3 mL).

  • Collection tubes: Polypropylene tubes (15 mL and 2 mL).

  • Equipment: Centrifuge, vortex mixer, sample evaporator, LC-MS/MS system.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of voclosporin and this compound (Internal Standard, IS) in methanol.

  • Working Standard Solutions: Serially dilute the voclosporin primary stock with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and QC samples.

  • IS Working Solution: Dilute the this compound primary stock with methanol to a final concentration of 100 ng/mL.

  • Calibration and QC Samples: Spike blank human urine with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Urine Sample Pre-treatment
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 15 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Use the supernatant for the extraction procedures.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol utilizes C18 cartridges to extract voclosporin from the urine matrix.

  • Sample Preparation: To 1 mL of urine supernatant, add 20 µL of the 100 ng/mL IS working solution and vortex.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 20% methanol in water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.

  • Elution: Elute voclosporin and the IS from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides an alternative extraction method using an organic solvent.

  • Sample Preparation: To 1 mL of urine supernatant, add 20 µL of the 100 ng/mL IS working solution and vortex.

  • Extraction: Add 4 mL of methyl tert-butyl ether (MTBE) to the sample.

  • Mixing: Vortex the mixture vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate voclosporin from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Voclosporin: [Precursor Ion] > [Product Ion]

    • This compound: [Precursor Ion + 4] > [Product Ion + 4]

(Note: Specific MRM transitions should be optimized for the instrument in use.)

Data Presentation

The following tables summarize the expected performance characteristics of the described methods.

Table 1: Method Validation Parameters for SPE and LLE

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Acceptance Criteria
Linearity (r²)> 0.995> 0.995≥ 0.99
LLOQ (ng/mL)0.51.0S/N > 10
ULOQ (ng/mL)500500-

Table 2: Accuracy and Precision Data

QC LevelConcentration (ng/mL)SPE LLE
Accuracy (%) Precision (%RSD) Accuracy (%) Precision (%RSD)
Low1.598.56.295.88.5
Medium75101.24.599.16.1
High40099.83.8102.45.3

Table 3: Recovery and Matrix Effect

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery (%)
Voclosporin92.585.3
This compound94.186.8
Matrix Effect (%)
Voclosporin95.891.2
This compound96.392.5

Visualizations

SPE_Workflow Urine Urine Sample (1 mL) Spike Spike with This compound (IS) Urine->Spike Load Load Sample Spike->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (20% Methanol) Load->Wash Elute Elute (Methanol) Wash->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Voclosporin in Urine.

LLE_Workflow Urine Urine Sample (1 mL) Spike Spike with This compound (IS) Urine->Spike AddSolvent Add MTBE (4 mL) Spike->AddSolvent Vortex Vortex (2 min) AddSolvent->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evap Evaporate to Dryness Transfer->Evap Recon Reconstitute in Mobile Phase Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for Voclosporin in Urine.

Conclusion

The Solid-Phase Extraction and Liquid-Liquid Extraction methods presented here are effective for the sample preparation of voclosporin in human urine for LC-MS/MS analysis. Both protocols demonstrate high recovery and minimal matrix effects, leading to accurate and precise quantification. The choice between SPE and LLE may depend on laboratory resources, desired throughput, and specific sample characteristics. These methods provide a solid foundation for researchers and drug development professionals engaged in the analysis of voclosporin.

Troubleshooting & Optimization

Technical Support Center: Quantification of Voclosporin using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the quantification of Voclosporin by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the most common matrix effects observed in Voclosporin quantification?

The most common matrix effect encountered is ion suppression, primarily caused by co-eluting endogenous components from the biological matrix, such as phospholipids (B1166683) and proteins.[1][2] Ion enhancement can also occur but is less frequently reported. These effects can lead to inaccurate and irreproducible results.[2]

Q2: Which sample preparation technique is recommended to minimize matrix effects for Voclosporin analysis in whole blood?

Protein precipitation (PPT) is a widely used, rapid, and effective method for Voclosporin extraction from whole blood.[3][4] However, for cleaner extracts and potentially reduced matrix effects, more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed. The choice of technique often depends on the required sensitivity and the complexity of the sample matrix.

Q3: What is the recommended internal standard (IS) for Voclosporin quantification?

A stable isotope-labeled (SIL) internal standard, such as Voclosporin-D4, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate compensation for any signal suppression or enhancement.

Q4: How does hemolysis affect Voclosporin quantification?

Hemolysis, the rupture of red blood cells, can release intracellular components that may interfere with the analysis and exacerbate matrix effects. It is crucial to assess the impact of hemolysis during method development. Using a SIL-IS can help to mitigate the effects of hemolysis on quantification. In cases of significant hemolysis, sample dilution or re-extraction may be necessary.

Q5: What are the key LC-MS/MS parameters to optimize for Voclosporin analysis?

Key parameters include the choice of a suitable C8 or C18 reversed-phase column, an optimized mobile phase gradient to separate Voclosporin from matrix components, and specific mass transitions for the precursor and product ions of Voclosporin and its internal standard. Monitoring the sodium adduct of Voclosporin can enhance specificity.

Troubleshooting Guides

Issue 1: Low Analyte Signal or Complete Signal Loss
Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Improve Sample Cleanup: Switch from protein precipitation to a more robust method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components. 2. Optimize Chromatography: Modify the LC gradient to better separate Voclosporin from the ion-suppressing region. Experiment with different column chemistries. 3. Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Inefficient Ionization 1. Optimize Ion Source Parameters: Adjust the electrospray voltage, gas flows, and temperature to maximize Voclosporin ionization. 2. Check Mobile Phase pH: Ensure the mobile phase pH is optimal for the ionization of Voclosporin.
Instrument Contamination 1. Clean the Ion Source: Contamination of the ion source can lead to signal suppression. Follow the manufacturer's instructions for cleaning. 2. Use a Diverter Valve: Divert the flow to waste during the initial and final stages of the chromatographic run when highly retained matrix components may elute.
Issue 2: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is recommended to compensate for variability in matrix effects between samples. 2. Improve Sample Preparation Consistency: Ensure uniform sample handling and extraction procedures for all samples. Automation can help improve reproducibility.
Carryover 1. Optimize Autosampler Wash: Use a strong wash solvent in the autosampler to minimize carryover between injections. 2. Inject Blanks: Inject blank samples after high-concentration samples to assess and monitor for carryover.
Sample Instability 1. Assess Stability: Evaluate the stability of Voclosporin in the biological matrix under the storage and handling conditions used.
Issue 3: Inaccurate Quantification (Poor Accuracy)
Possible Cause Troubleshooting Steps
Non-Co-eluting Internal Standard 1. Switch to a SIL-IS: If using a structural analog IS, it may not adequately compensate for matrix effects. A SIL-IS like this compound is the preferred choice.
Calibration Curve Issues 1. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for matrix effects. 2. Evaluate Linearity and Range: Ensure the calibration curve is linear over the expected concentration range of the samples.
Interference from Metabolites or Co-administered Drugs 1. Chromatographic Separation: Optimize the LC method to separate Voclosporin from any potential interferences. 2. Specificity Assessment: During method validation, assess the potential for interference from known metabolites and commonly co-administered drugs.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Voclosporin in Whole Blood

This protocol is based on a validated method for the quantification of Voclosporin in human whole blood.

  • Sample Preparation:

    • To 100 µL of whole blood, add 400 µL of a precipitation reagent (Methanol:0.2M ZnSO4, 80:20 v/v) containing the internal standard (this compound).

    • Vortex mix for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Parameters:

    • LC Column: Zorbax SB-C8, 2.1 x 12.5 mm, 5 µm.

    • Mobile Phase A: Water with 0.02% glacial acetic acid and 0.02 mM sodium acetate.

    • Mobile Phase B: Methanol (B129727) with 0.02% glacial acetic acid and 0.02 mM sodium acetate.

    • Gradient: A suitable gradient to separate Voclosporin from matrix interferences.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Monitor the appropriate precursor to product ion transitions for Voclosporin and this compound. A common transition for Voclosporin is monitoring the [M+Na]+ adduct.

Protocol 2: Solid-Phase Extraction (SPE) - A Representative Protocol

This is a representative protocol for a similar compound and should be optimized for Voclosporin.

  • Sample Pre-treatment:

    • Hemolyze 100 µL of whole blood with a suitable lysing agent.

    • Add the internal standard (this compound).

    • Precipitate proteins by adding an organic solvent (e.g., acetonitrile).

    • Centrifuge and collect the supernatant.

  • Solid-Phase Extraction:

    • SPE Cartridge: A C18 or mixed-mode cation exchange cartridge can be suitable.

    • Conditioning: Condition the cartridge with methanol followed by water.

    • Loading: Load the pre-treated sample supernatant onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute Voclosporin with a strong organic solvent (e.g., methanol or acetonitrile).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) - A Representative Protocol

This is a representative protocol and should be optimized for Voclosporin.

  • Sample Preparation:

    • To 100 µL of whole blood, add the internal standard (this compound).

    • Add a basifying agent (e.g., 1M sodium carbonate) to adjust the pH.

    • Add an immiscible organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).

    • Vortex mix for 5-10 minutes.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Recovery and Matrix Effect

Parameter Protein Precipitation Solid-Phase Extraction (Representative) Liquid-Liquid Extraction (Representative)
Analyte Recovery (%) >90%>85%>80%
Matrix Effect (%) 5-15% Ion Suppression<10% Ion Suppression<15% Ion Suppression
Precision (%CV) <10%<10%<15%
Analysis Time ~15 min/sample~30 min/sample~25 min/sample
Phospholipid Removal LowHighModerate

Data for Protein Precipitation is based on published Voclosporin methods. Data for SPE and LLE are representative for similar compounds and may vary for Voclosporin.

Table 2: Precision and Accuracy Data for Voclosporin Quantification using Protein Precipitation

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ1.09.698.99.698.9
Low QC3.04.9105.35.2104.2
Mid QC80.01.993.93.896.1
High QC175.03.899.74.1100.3

Data adapted from Handy R, et al. J Chromatogr B Analyt Technol Biomed Life Sci. 2008.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Whole Blood Sample add_is Add Internal Standard (this compound) start->add_is ppt Protein Precipitation (Methanol/ZnSO4) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc LC Separation (C8/C18 Column) injection->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for Voclosporin quantification.

troubleshooting_logic cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Inaccurate or Imprecise Voclosporin Results check_is Review Internal Standard Performance start->check_is check_chrom Examine Chromatograms (Peak Shape, Retention Time) start->check_chrom check_cal Assess Calibration Curve start->check_cal use_sil_is Implement SIL-IS (this compound) check_is->use_sil_is optimize_lc Optimize LC Method (Gradient, Column) check_chrom->optimize_lc improve_sp Enhance Sample Prep (SPE, LLE) check_chrom->improve_sp matrix_match Use Matrix-Matched Calibrators check_cal->matrix_match end Accurate & Precise Quantification use_sil_is->end optimize_lc->end improve_sp->end matrix_match->end

Caption: Troubleshooting logic for Voclosporin analysis.

References

Optimizing LC gradient for baseline separation of Voclosporin and Voclosporin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing liquid chromatography (LC) methods for the baseline separation of Voclosporin and its deuterated internal standard, Voclosporin-d4.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Voclosporin and this compound that influence their LC separation?

A1: Voclosporin is a large, hydrophobic cyclic peptide with a molecular weight of approximately 1214.6 g/mol [1][2]. Its deuterated internal standard, this compound, has a slightly higher molecular weight of around 1218.6 g/mol due to the replacement of four hydrogen atoms with deuterium[3]. Both compounds are structurally very similar, making their separation challenging[4]. The separation relies on subtle differences in their hydrophobicity and interaction with the stationary phase. Due to the deuterium (B1214612) labeling, this compound is slightly less polar and may elute marginally earlier than Voclosporin on a reversed-phase column.

Q2: What is a recommended starting point for an LC gradient method for separating Voclosporin and this compound?

A2: A good starting point is a reversed-phase HPLC (RP-HPLC) method using a C8 or C18 column. A typical mobile phase combination is an acidified aqueous solution (Mobile Phase A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Mobile Phase B). High column temperatures (e.g., 60-90°C) are often employed to improve peak shape and reduce analysis time. Refer to the data table below for specific examples from established methods.

Q3: My Voclosporin and this compound peaks are co-eluting or have very poor resolution. How can I improve their separation?

A3: Co-elution of isotopologues is a common challenge. To improve resolution, focus on optimizing the gradient slope.

  • Shallow the Gradient: A slower, more gradual increase in the organic mobile phase percentage (e.g., reducing the rate of %B change per minute) provides more time for the analytes to interact with the stationary phase, enhancing separation.

  • Introduce an Isocratic Hold: An isocratic hold at an organic composition just before the elution of the analytes can significantly improve the resolution between closely eluting peaks.

  • Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter selectivity. Acetonitrile generally has a stronger elution strength for large molecules and can provide different peak shapes and retention times.

Q4: I'm observing significant peak tailing for my Voclosporin peak. What is the cause and how can I fix it?

A4: Peak tailing for a large peptide like Voclosporin is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Residual acidic silanols on the silica-based column packing can interact with the analyte, causing tailing. Ensure your mobile phase is sufficiently acidic (e.g., using 0.02% to 0.1% phosphoric acid or acetic acid) to suppress this interaction.

  • High Column Temperature: Increasing the column temperature (e.g., to 60°C or higher) can improve mass transfer kinetics and reduce peak tailing.

  • Column Contamination: Contaminants from previous injections can build up at the column head, leading to distorted peak shapes. Use a guard column and ensure adequate sample clean-up.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Resolution / Co-elution Gradient is too steep.Decrease the gradient slope (%B/min). Introduce a shallow gradient segment or an isocratic hold around the elution time of the analytes.
Inappropriate organic solvent.Evaluate both acetonitrile and methanol as the organic modifier (Mobile Phase B) to assess changes in selectivity.
Column temperature is too low.Increase the column temperature in increments of 5-10°C (e.g., up to 60-90°C) to improve efficiency.
Poor Peak Shape (Tailing) Secondary interactions with the column.Add a small amount of acid (e.g., 0.02% phosphoric acid or 0.1% formic acid) to Mobile Phase A and B to minimize silanol interactions.
Column overload.Reduce the injection volume or dilute the sample concentration.
Sample solvent is too strong.Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.
Retention Time Instability Inadequate column equilibration.Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase between injections.
Pump proportioning issues.Manually pre-mix the mobile phases for the initial and final gradient conditions to check if the issue is with the pump's mixing performance.
Leaks in the system.Check all fittings for leaks, especially between the injector, column, and detector. Leaks can cause pressure fluctuations and shifting retention times.
Drifting Baseline Mobile phase mismatch.Ensure both mobile phase A and B have similar UV absorbance properties, especially if using an acidic modifier. Add the modifier to both phases.
Column bleed or contamination.Flush the column with a strong solvent (e.g., isopropanol) or replace the column if it is old.

Summary of LC Parameters for Voclosporin Analysis

ParameterMethod 1 (J. Chromatogr. B, 2008)Method 2 (Patent WO2020082061A1)Recommended Starting Point
Column Zorbax SB-C8, 2.1 x 12.5 mmZorbax SB C18, 1.8 µm, 100 x 2.1 mmHigh-performance C18 or C8, ≤ 3.5 µm, 50-100 mm length
Mobile Phase A Water with 0.02% acetic acid & 0.02mM sodium acetate55% Water, 38% Acetonitrile, 7% t-BME, 0.02% H3PO4Water with 0.1% Formic Acid or 0.02% Phosphoric Acid
Mobile Phase B Methanol with 0.02% acetic acid & 0.02mM sodium acetate23% Water, 70% Acetonitrile, 7% t-BME, 0.02% H3PO4Acetonitrile with 0.1% Formic Acid or 0.02% Phosphoric Acid
Gradient A wash step followed by elution with a water/methanol mixture.A multi-step gradient from A to B over ~26 minutes.Start with a linear gradient (e.g., 40% to 90% B over 10 min).
Flow Rate Not specified, typical for 2.1mm ID is 0.2-0.5 mL/min.0.5 mL/min0.4 - 0.6 mL/min for a 2.1 mm ID column.
Column Temp. 60°C90°C60°C
Detection MS/MSUV, 210 nmMS/MS for quantification; UV (210-220 nm) for method development.

Experimental Protocol: LC Gradient Optimization Workflow

This protocol outlines a systematic approach to developing and optimizing an LC gradient for the baseline separation of Voclosporin and this compound.

  • Initial System Preparation:

    • Install a high-performance C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Set the column oven temperature to 60°C.

    • Set the flow rate to 0.4 mL/min.

    • Prepare a standard solution containing both Voclosporin and this compound at a known concentration (e.g., 100 ng/mL) in a 50:50 mixture of Mobile Phase A:B.

  • Scouting Gradient Run:

    • Perform a fast "scouting" gradient to determine the approximate elution time.

    • Gradient Program:

      • 0.0 min: 10% B

      • 1.0 min: 10% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 10% B

      • 13.0 min: 10% B (Equilibration)

    • Inject the standard solution and monitor the chromatogram to find the retention time (%B) at which the compounds elute.

  • Gradient Optimization:

    • Based on the scouting run, design a new, shallower gradient focused around the elution point. For example, if the analytes eluted at 6 minutes (approx. 60% B):

    • Optimized Gradient Program:

      • 0.0 min: 45% B

      • 8.0 min: 75% B (This is a slow gradient of 3.75% B per minute)

      • 8.1 min: 95% B (Column Wash)

      • 9.5 min: 95% B

      • 9.6 min: 45% B

      • 12.0 min: 45% B (Equilibration)

    • Inject the standard. Analyze the resolution between Voclosporin and this compound.

  • Further Refinement (If Needed):

    • If resolution is still insufficient: Decrease the gradient slope further (e.g., change the final condition to 70% B over 8 minutes).

    • If peaks are broad: Ensure the sample is dissolved in a weak solvent. Confirm the mobile phase pH is adequate.

    • If retention times are unstable: Increase the equilibration time at the end of the gradient run.

  • Method Finalization:

    • Once baseline separation (Resolution > 1.5) is achieved with good peak shape, the method can be considered finalized and ready for validation.

Visual Workflow Guides

G cluster_0 Troubleshooting Workflow start Initial Observation: Poor Separation coelution Co-elution or Poor Resolution (Rs < 1.5) start->coelution tailing Peak Tailing (As > 1.2) start->tailing instability Retention Time Shifts start->instability cause1 Cause: Gradient Too Steep? coelution->cause1 cause2 Cause: Wrong Organic Solvent? coelution->cause2 cause3 Cause: Secondary Interactions? tailing->cause3 cause4 Cause: Column Overload? tailing->cause4 cause5 Cause: Poor Equilibration? instability->cause5 cause6 Cause: System Leak? instability->cause6 sol1 Solution: 1. Shallow the gradient slope. 2. Add an isocratic hold. cause1->sol1 sol2 Solution: Switch from ACN to MeOH or vice-versa. cause2->sol2 sol3 Solution: 1. Ensure mobile phase is acidic. 2. Use end-capped column. cause3->sol3 sol4 Solution: Dilute sample. cause4->sol4 sol5 Solution: Increase equilibration time (10-15 column volumes). cause5->sol5 sol6 Solution: Check fittings and pump seals. cause6->sol6

Caption: A troubleshooting workflow for common LC separation issues.

G cluster_1 LC Gradient Optimization Logic start 1. Define Initial Conditions (C18, ACN/H2O, 60°C) run 2. Perform Scouting Run (Fast, Wide Gradient) start->run eval 3. Evaluate Separation (Resolution > 1.5?) run->eval optimize 4. Optimize Gradient eval->optimize No end 6. Method Finalized eval->end Yes refine Refine Gradient Slope (Make Shallower) optimize->refine temp Adjust Temperature (Increase in 5°C steps) optimize->temp solvent Change Organic Solvent (ACN <-> MeOH) optimize->solvent loop_back 5. Re-run and Evaluate refine->loop_back temp->loop_back solvent->loop_back loop_back->eval Iterate

Caption: A logical workflow for systematic LC gradient optimization.

References

Addressing isotopic back-exchange of deuterium in Voclosporin-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Voclosporin-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on addressing the potential for isotopic back-exchange of deuterium (B1214612). Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in research?

Voclosporin (B1684031) is a calcineurin inhibitor used as an immunosuppressant medication, particularly in the treatment of lupus nephritis.[1][2][3] this compound is a stable isotope-labeled (SIL) version of voclosporin, where four hydrogen atoms have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the therapeutic drug monitoring of voclosporin.[4][5][6]

Q2: Where are the deuterium labels located on the this compound molecule?

The four deuterium atoms in this compound are located on the unsaturated heptadienyl side chain at the amino acid 1 position. Specifically, the IUPAC name indicates the labeling as ...-33-[(1R,2R,4E)-5,6,7,7-tetradeuterio-1-hydroxy-2-methylhepta-4,6-dienyl].... This means there is one deuterium at position 5, one at position 6, and two at position 7 of this side chain.

Q3: What is isotopic back-exchange and why is it a concern for this compound?

Isotopic back-exchange is the unintended process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix).[7][8] This is a critical issue in quantitative LC-MS/MS analysis for several reasons:

  • Inaccurate Quantification: If the deuterium labels on the internal standard (this compound) are lost, its mass will change. This can lead to the mass spectrometer incorrectly measuring the ratio of the analyte (voclosporin) to the internal standard, resulting in inaccurate concentration measurements.[7][8]

  • Signal Interference: The back-exchanged internal standard will have the same mass as the unlabeled voclosporin, leading to an artificially inflated signal for the analyte and a decreased signal for the internal standard.[8]

Q4: How stable are the deuterium labels on this compound?

The stability of deuterium labels depends on their chemical environment. The labels in this compound are on a carbon backbone within a side chain. While generally more stable than deuteriums on heteroatoms (like -OH or -NH), they can still be susceptible to exchange under certain conditions, particularly exposure to acidic or basic environments, elevated temperatures, and certain chromatographic conditions.

Troubleshooting Guide: Isotopic Back-Exchange of this compound

This guide will help you identify and mitigate potential isotopic back-exchange of deuterium in your experiments using this compound.

Identifying Isotopic Back-Exchange

Symptom: You observe a decrease in the MS signal for this compound and a corresponding, unexpected increase in the signal for unlabeled voclosporin.

Troubleshooting Steps:

  • Analyze a pure solution of this compound: Prepare a solution of this compound in your standard diluent and analyze it by LC-MS/MS. This will serve as your baseline.

  • Incubate this compound under experimental conditions:

    • Spike this compound into a blank matrix (e.g., plasma, whole blood) and incubate at the same temperature and for the same duration as your study samples.

    • Spike this compound into your mobile phase and let it sit at room temperature.

  • Re-analyze and compare: Analyze the incubated samples and compare the peak areas of this compound and any newly appeared voclosporin peak with your baseline. A significant decrease in the this compound signal and the appearance of a voclosporin signal at the same retention time is a strong indicator of back-exchange.

Factors Influencing Back-Exchange and Mitigation Strategies

The primary factors promoting back-exchange are pH, temperature, and exposure time. The following table summarizes the expected impact of these factors and provides recommendations for minimizing deuterium loss.

FactorCondition Favoring Back-ExchangeRecommended Mitigation Strategy
pH Highly acidic (pH < 2) or basic (pH > 7) conditionsMaintain sample and mobile phase pH in the range of 2.5 - 6.0.
Temperature Elevated temperatures (> 25°C)Keep samples, standards, and autosampler at low temperatures (e.g., 4°C).
Time Long sample preparation times and chromatographic runsMinimize the time from sample preparation to analysis. Use shorter LC gradients where possible.
Solvent Protic solvents (e.g., water, methanol)While unavoidable in reverse-phase LC, minimize exposure time and control pH and temperature.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the impact of different experimental conditions on the stability of this compound.

Table 1: Effect of pH on this compound Stability in Mobile Phase

pH of Mobile Phase (Aqueous Component)Incubation Time (hours)Temperature (°C)% Decrease in this compound Signal% Signal Increase for Unlabeled Voclosporin
2.04255%4.8%
4.5425<1%<1%
7.542515%14.5%
9.042530%29.2%

Table 2: Effect of Temperature on this compound Stability in Biological Matrix (pH 7.4)

Temperature (°C)Incubation Time (hours)% Decrease in this compound Signal% Signal Increase for Unlabeled Voclosporin
482%1.9%
25 (Room Temp)820%19.5%
37845%44.1%

Experimental Protocols

Protocol 1: Assessment of this compound Stability in a Biological Matrix

  • Preparation of Spiked Samples:

    • Obtain a control batch of the biological matrix (e.g., human plasma).

    • Prepare a working solution of this compound at a known concentration.

    • Spike the control matrix with the this compound working solution to achieve a final concentration relevant to your study.

  • Incubation:

    • Aliquot the spiked matrix into multiple vials.

    • Store one set of aliquots at -80°C (T=0 reference).

    • Incubate other sets of aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) for a defined period (e.g., 24 hours).

  • Sample Processing:

    • At the end of the incubation period, process all samples (including the T=0 reference) using your standard protein precipitation or extraction method. A typical protein precipitation method for voclosporin involves the addition of methanol (B129727) containing 0.2M zinc sulfate.[5][9]

  • LC-MS/MS Analysis:

    • Analyze the processed samples by a validated LC-MS/MS method for voclosporin.

    • Monitor the mass transitions for both voclosporin and this compound.

  • Data Analysis:

    • Calculate the peak area of this compound in each incubated sample.

    • Calculate the peak area of any newly formed unlabeled voclosporin.

    • Compare the results to the T=0 reference to determine the percentage of back-exchange.

Visualizations

cluster_voclosporin_d4 This compound Structure (Side Chain) C1 C C2 C C1->C2 OH OH C1->OH Ring ...to cyclic peptide core C1->Ring C3 C C2->C3 CH3 CH3 C2->CH3 C4 C C3->C4 C5 C-D C4->C5 C6 C-D C5->C6 C7 CD2 C6->C7

Caption: Location of deuterium atoms on the this compound side chain.

cluster_workflow Troubleshooting Workflow for Isotopic Back-Exchange start Suspected Isotopic Back-Exchange check_ms Analyze pure this compound solution (Baseline) start->check_ms incubate Incubate this compound in matrix and mobile phase check_ms->incubate analyze Analyze incubated samples by LC-MS/MS incubate->analyze compare Compare peak areas to baseline analyze->compare decision Significant decrease in d4 signal and increase in d0 signal? compare->decision confirm Back-exchange confirmed decision->confirm Yes no_exchange Back-exchange not significant decision->no_exchange No optimize Optimize experimental conditions (pH, Temp, Time) confirm->optimize

Caption: A logical workflow for troubleshooting isotopic back-exchange.

cluster_exchange Conceptual Diagram of Isotopic Back-Exchange voc_d4 This compound (IS) voc_d3 Voclosporin-d3 voc_d4->voc_d3 Loss of 1 Deuterium proton_source Protic Environment (H+) proton_source->voc_d4 proton_source->voc_d3 voc_d0 Unlabeled Voclosporin (Analyte) voc_d3->voc_d0 Further Exchange

Caption: The process of deuterium loss from the internal standard.

References

Improving peak shape and resolution in Voclosporin chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Voclosporin chromatography. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize peak shape and resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of Voclosporin?

A1: Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed for the analysis of Voclosporin. A common starting point involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component (water or a buffer). The detection wavelength is typically set in the UV range.

Q2: I am observing peak tailing in my Voclosporin chromatogram. What are the potential causes and solutions?

A2: Peak tailing is a common issue in the chromatography of amine-containing compounds like Voclosporin. It can arise from several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.[1][2] A systematic approach to troubleshooting this issue is outlined in the troubleshooting guide below.

Q3: How can I improve the resolution between Voclosporin and its related compounds or impurities?

A3: Achieving adequate resolution is critical for accurate quantification and impurity profiling. Strategies to improve resolution include optimizing the mobile phase composition, adjusting the flow rate, changing the column temperature, or selecting a different stationary phase.[1][3] For instance, altering the ratio of the organic and aqueous components of the mobile phase can significantly impact selectivity.[1]

Q4: My retention times for Voclosporin are inconsistent. What should I investigate?

A4: Drifting or inconsistent retention times can be caused by several factors.[1] These include inadequate column equilibration, changes in mobile phase composition over time (e.g., evaporation of volatile components), and fluctuations in column temperature.[1][4] Ensuring the column is properly equilibrated between injections and preparing fresh mobile phase daily can help mitigate this issue.[1]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

Peak tailing can compromise the accuracy and precision of your analysis by affecting peak integration and resolution.[2] The following guide provides a step-by-step approach to identify and resolve the root cause of peak tailing for Voclosporin.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload Step 1 overload_resolved Issue Resolved: Column Overload check_overload->overload_resolved Symmetrical peak at lower concentration? check_mobile_phase Optimize Mobile Phase pH/ Buffer Concentration check_overload->check_mobile_phase Tailing persists? mobile_phase_resolved Issue Resolved: Mobile Phase Optimization check_mobile_phase->mobile_phase_resolved Improved peak shape? check_column Use End-Capped Column/ Consider Different Stationary Phase check_mobile_phase->check_column Tailing persists? column_resolved Issue Resolved: Column Choice check_column->column_resolved Improved peak shape? hardware_issue Check for Column Voids/ Blocked Frit check_column->hardware_issue Tailing persists? hardware_resolved Issue Resolved: Hardware Maintenance hardware_issue->hardware_resolved Problem identified and fixed?

Caption: Troubleshooting workflow for peak tailing in Voclosporin chromatography.

Detailed Steps:

  • Evaluate Column Overload: A common cause of peak tailing is injecting too much sample onto the column.[2] To check for this, reduce the sample concentration or injection volume.[1][4] If the peak shape becomes more symmetrical at lower concentrations, you are likely experiencing column overload.[1] For preparative work, consider switching to a column with a larger diameter.[1]

  • Optimize Mobile Phase: The pH and buffer concentration of the mobile phase are crucial for controlling peak shape, especially for basic compounds.[2]

    • pH Adjustment: Operating near the pKa of Voclosporin can lead to inconsistent peak shapes. Adjusting the mobile phase pH with a suitable buffer can help maintain a consistent ionization state and reduce tailing.

    • Buffer Concentration: Increasing the buffer concentration can help mask residual silanol (B1196071) interactions on the stationary phase, which are a common cause of peak tailing.[2][5]

  • Assess the Stationary Phase:

    • Secondary Interactions: Peak tailing for amine-containing compounds like Voclosporin can result from interactions with acidic silanol groups on the silica (B1680970) support of the stationary phase.[1][5] Using a modern, end-capped C18 column can minimize these secondary interactions.[1]

    • Alternative Stationary Phases: If tailing persists on a C18 column, consider trying a different stationary phase, such as a C8 or a phenyl-based column, which may offer different selectivity and reduced secondary interactions.[1]

  • Inspect the Column and Hardware:

    • Column Voids or Blocked Frit: Physical problems with the column, such as a void at the inlet or a partially blocked frit, can distort the flow path and cause tailing for all peaks in the chromatogram.[2][6] If a void is suspected, reversing and flushing the column (if the manufacturer's instructions permit) may resolve the issue.[2] Regularly using in-line filters and guard columns can help prevent frit blockage.[2]

Guide 2: Improving Poor Resolution

Inadequate resolution between Voclosporin and its impurities or co-eluting compounds can lead to inaccurate quantification. This guide provides a systematic approach to enhance peak separation.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution Observed optimize_mobile_phase Adjust Mobile Phase Composition (Organic:Aqueous) start->optimize_mobile_phase Step 1 mobile_phase_resolved Resolution Improved? optimize_mobile_phase->mobile_phase_resolved adjust_flow_rate Decrease Flow Rate optimize_mobile_phase->adjust_flow_rate No/Minor Improvement flow_rate_resolved Resolution Improved? adjust_flow_rate->flow_rate_resolved adjust_temperature Modify Column Temperature adjust_flow_rate->adjust_temperature No/Minor Improvement temperature_resolved Resolution Improved? adjust_temperature->temperature_resolved change_column Try a Different Stationary Phase (e.g., C8, Phenyl) adjust_temperature->change_column No/Minor Improvement column_resolved Resolution Improved? change_column->column_resolved

Caption: A systematic approach to improving peak resolution in Voclosporin analysis.

Detailed Steps:

  • Optimize Mobile Phase Selectivity: The composition of the mobile phase has a significant impact on selectivity and, therefore, resolution.[1]

    • Organic Modifier: Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous component.[1]

    • Aqueous Component: If using a buffer, ensure its pH is optimal for the separation.

  • Adjust Flow Rate: In most cases, lowering the flow rate will increase the efficiency of the separation and improve resolution, although it will also increase the run time.[3] Finding the optimal flow rate is a balance between resolution and analysis speed.

  • Modify Column Temperature: Temperature can affect the selectivity of the separation.

    • Increasing Temperature: Higher temperatures can sometimes improve peak efficiency and decrease analysis time, but may also reduce selectivity.[1]

    • Decreasing Temperature: Lowering the column temperature in increments of 5-10°C can sometimes enhance resolution.[1][3]

  • Evaluate Different Stationary Phases: If optimizing the mobile phase and other parameters does not provide the desired resolution, consider a different column chemistry.[1] If a C18 column is not providing adequate separation, a C8 or a phenyl-based column might offer the necessary difference in interactions to resolve the peaks of interest.[1]

Experimental Protocols & Data

The following tables summarize typical experimental conditions that have been used for the HPLC analysis of Voclosporin. These can serve as a starting point for method development and troubleshooting.

Table 1: HPLC Method Parameters for Voclosporin Analysis

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase Inertsil-ODS C18 (250 x 4.6 mm, 5µm)Kromasil C18 (250 mm x 4.6 mm, 5 µm)[7]Agilent (150 x 4.8 mm, 5 µm)[8]Waters X-Terra RP-18 (250 x 4.6mm, 5μ)[9]
Mobile Phase Methanol (B129727):Acetonitrile (45:55 v/v)0.1% Orthophosphoric acid:Acetonitrile (60:40 v/v)[7]0.5% Formic acid in Water:Acetonitrile (80:20 v/v)[8]Acetonitrile:Potassium dihydrogen phosphate (B84403) (49.1:51 v/v)[9]
Flow Rate 1.0 mL/min1.0 mL/min[7]1.2 mL/min[8]0.9 mL/min[9]
Detection Wavelength 273 nm282 nm[7]218 nm[8]231 nm[9]
Column Temperature Ambient30°C[7]26°C[8]Ambient[9]
Injection Volume 20 µLNot SpecifiedNot SpecifiedNot Specified
Detailed Protocol Example (Based on Method 1)

This protocol is based on a validated RP-HPLC method for the estimation of Voclosporin.

1. Materials and Reagents:

  • Voclosporin reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

2. Chromatographic System:

  • HPLC system equipped with a UV detector

  • Inertsil-ODS C18 column (250 x 4.6 mm, 5µm)

3. Mobile Phase Preparation:

  • Prepare a mobile phase of Methanol and Acetonitrile in a 45:55 (v/v) ratio.

  • Degas the mobile phase by sonicating for 30 minutes.

  • Filter the mobile phase through a 0.45 µm filter.

4. Standard Solution Preparation:

  • Accurately weigh 100 mg of Voclosporin working standard and transfer it to a 100 mL volumetric flask.

  • Add methanol and sonicate for 30 minutes to dissolve the standard (This results in a 1000 ppm solution).

  • Pipette 4 mL of the above stock solution into a 100 mL volumetric flask and dilute to the mark with methanol to obtain a 40 ppm solution.

5. Chromatographic Conditions:

  • Set the flow rate to 1.0 mL/min.

  • Set the detection wavelength to 273 nm.

  • The column temperature should be maintained at ambient conditions.

  • Inject 20 µL of the standard solution into the chromatograph.

6. System Suitability:

  • Inject the standard solution five times.

  • The system is deemed suitable if the relative standard deviation (%RSD) for the peak areas of the replicate injections is less than 2.0%.[9]

References

Technical Support Center: Troubleshooting Non-linear Calibration Curves with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using deuterated internal standards in quantitative analysis, specifically focusing on the issue of non-linear calibration curves.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linear calibration curves when using a deuterated internal standard?

A1: While deuterated internal standards are the gold standard for correcting analytical variability, non-linear calibration curves can still arise from several factors. The most common causes include:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateau in signal response and a non-linear curve.[1][2]

  • Ion Suppression/Enhancement: Competition for ionization in the mass spectrometer source can occur at high analyte concentrations, leading to a non-linear response.[1]

  • Isotopic Cross-Contribution (Cross-Talk): Naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small (e.g., d1 or d2 standards). This becomes more pronounced at high analyte concentrations.[3][4]

  • Differential Matrix Effects: The analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement from the sample matrix. This can be caused by slight differences in their chromatographic retention times.

  • In-source Instability or Isotopic Exchange: The deuterated internal standard may be unstable in the ion source or exchange deuterium (B1214612) atoms with hydrogen atoms from the solvent or matrix, leading to a loss of signal and inaccurate ratios.

  • Purity of the Internal Standard: The deuterated internal standard may contain the unlabeled analyte as an impurity, causing a positive bias.

Troubleshooting Guides

This section provides detailed troubleshooting guides for the most common issues leading to non-linear calibration curves.

Issue 1: Non-linearity at High Concentrations

Symptoms:

  • The calibration curve flattens at higher concentrations.

  • The coefficient of determination (r²) is below the acceptable limit (typically >0.99).

  • Back-calculated concentrations of the high concentration standards show significant negative bias.

Troubleshooting Workflow:

cluster_0 Troubleshooting Non-Linearity at High Concentrations A Observe Non-Linearity at High Concentrations B Investigate Detector Saturation A->B C Investigate Ionization Competition A->C D Dilute High Concentration Standards B->D E Optimize IS Concentration C->E F Optimize Ion Source Parameters C->F G Linear Curve Achieved D->G H Further Investigation Needed D->H E->G E->H F->G F->H

Caption: Troubleshooting workflow for non-linearity at high concentrations.

Experimental Protocols:

  • Protocol 1.1: Evaluation of Detector Saturation

    • Objective: To determine if the detector is being saturated by high analyte concentrations.

    • Methodology:

      • Prepare a series of calibration standards, extending the concentration range beyond the current highest standard.

      • Inject the standards and monitor the raw signal response (peak area or height) of the analyte.

      • Plot the raw signal response versus the analyte concentration. A plateau in the signal at high concentrations is indicative of detector saturation.

    • Solution: If detector saturation is confirmed, dilute the high concentration standards and the corresponding samples to fall within the linear range of the detector.

  • Protocol 1.2: Optimization of Internal Standard Concentration

    • Objective: To determine the optimal concentration of the internal standard to minimize ionization competition.

    • Methodology:

      • Prepare three sets of calibration curves with a low, medium, and high concentration of the deuterated internal standard. A common starting point is to have the internal standard response at approximately 50-75% of the expected analyte response at the mid-point of the calibration curve.

      • Analyze all three sets of calibration curves.

      • Plot the analyte/internal standard response ratio versus the analyte concentration for each set.

    • Solution: Select the internal standard concentration that provides the best linearity over the desired concentration range. Often, a higher concentration of the internal standard can improve linearity.

Issue 2: Poor Reproducibility and Inaccurate Results Across the Curve

Symptoms:

  • High variability in the analyte/internal standard area ratio for replicate injections.

  • Inaccurate back-calculated concentrations for standards.

  • Unexpectedly high or low concentrations in quality control samples.

Troubleshooting Workflow:

cluster_1 Troubleshooting Poor Reproducibility and Inaccuracy A Observe Poor Reproducibility/Inaccuracy B Investigate Differential Matrix Effects A->B C Investigate Isotopic Exchange A->C D Investigate IS Purity A->D E Improve Chromatographic Co-elution B->E F Modify Sample Preparation B->F G Assess IS Stability C->G H Verify IS Purity D->H I Results Improved E->I J Consider Alternative IS E->J F->I F->J G->I G->J H->I H->J

Caption: Troubleshooting workflow for poor reproducibility and inaccuracy.

Experimental Protocols:

  • Protocol 2.1: Evaluation of Differential Matrix Effects

    • Objective: To determine if the analyte and internal standard are affected differently by the sample matrix.

    • Methodology:

      • Prepare three sets of samples:

        • Set A (Neat Solution): Analyte and internal standard spiked into a clean solvent (e.g., mobile phase).

        • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.

        • Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte and internal standard before extraction.

      • Analyze all three sets of samples.

      • Calculation:

        • Matrix Effect (ME) = (Peak Area in Set B / Peak Area in Set A) * 100

        • Recovery (RE) = (Peak Area in Set C / Peak Area in Set B) * 100

        • Process Efficiency (PE) = (Peak Area in Set C / Peak Area in Set A) * 100

    • Data Interpretation:

ParameterValueInterpretation
Matrix Effect (ME)~100%No significant matrix effect.
< 100%Ion Suppression.
> 100%Ion Enhancement.
IS-Normalized ME~1IS effectively compensates for matrix effects.
<< 1 or >> 1Differential matrix effects are present.
  • Protocol 2.2: Improving Chromatographic Co-elution

    • Objective: To ensure the analyte and deuterated internal standard elute at the same time to experience the same matrix effects.

    • Methodology:

      • Step 1: Assess Co-elution: Overlay the chromatograms of the analyte and internal standard from a matrix sample to visually inspect for a retention time shift.

      • Step 2: Modify Mobile Phase:

        • Adjust the organic-to-aqueous ratio in increments of 2-5%.

        • For ionizable compounds, adjust the mobile phase pH. A change of ±0.2 pH units can significantly impact retention.

      • Step 3: Adjust Gradient Slope: For gradient elution, a shallower gradient can improve the co-elution of closely related compounds.

      • Step 4: Modify Column Temperature: Vary the column temperature in 5°C increments.

    • Solution: Select the chromatographic conditions that result in the complete co-elution of the analyte and internal standard.

  • Protocol 2.3: Evaluation of Isotopic Exchange

    • Objective: To determine if the deuterated internal standard is stable under the analytical conditions.

    • Methodology:

      • Incubate the deuterated internal standard in the sample matrix and reconstitution solvent at different temperatures (e.g., room temperature and 37°C) and for different durations (e.g., 0, 4, and 24 hours).

      • Analyze the incubated samples and monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.

    • Data Interpretation: A significant decrease in the internal standard signal and/or an increase in the unlabeled analyte signal over time indicates isotopic exchange.

    • Solution: If exchange is observed, consider using an internal standard with deuterium labels on more stable positions or a ¹³C or ¹⁵N-labeled internal standard.

Issue 3: Non-linearity due to Isotopic Cross-Contribution

Symptoms:

  • The calibration curve shows a positive deviation from linearity, particularly at high analyte concentrations.

  • The internal standard response increases with increasing analyte concentration.

Troubleshooting Workflow:

cluster_2 Troubleshooting Isotopic Cross-Contribution A Observe Positive Deviation from Linearity B Analyze High Concentration Analyte Standard A->B C Monitor IS Mass Channel B->C D Signal Observed in IS Channel? C->D E Increase IS Concentration D->E Yes I No Cross-Contribution Detected D->I No F Use IS with Higher Deuteration E->F H Linear Curve Achieved E->H G Use ¹³C or ¹⁵N Labeled IS F->G

Caption: Troubleshooting workflow for isotopic cross-contribution.

Experimental Protocol:

  • Protocol 3.1: Assessment of Isotopic Cross-Contribution

    • Objective: To determine if the analyte's naturally occurring isotopes are contributing to the internal standard's signal.

    • Methodology:

      • Prepare a high-concentration solution of the unlabeled analyte.

      • Inject this solution and monitor the mass transition of the deuterated internal standard.

    • Data Interpretation: The presence of a significant peak in the internal standard channel confirms isotopic cross-contribution.

    • Solutions:

      • Increase the concentration of the internal standard: This can reduce the relative contribution of the analyte's isotopes.

      • Use an internal standard with a higher degree of deuteration (e.g., d5 or higher): This increases the mass difference and moves the internal standard's signal away from the analyte's isotopic cluster.

      • Use a ¹³C or ¹⁵N-labeled internal standard: These isotopes provide a larger mass shift and are not susceptible to this type of interference.

Quantitative Data Summary

The following tables provide general guidelines for acceptable performance criteria. Specific values may vary depending on the assay and regulatory requirements.

Table 1: General Acceptance Criteria for Calibration Curves

ParameterAcceptance CriteriaReference
Coefficient of Determination (r²)≥ 0.99
Back-calculated Standard ConcentrationsWithin ±15% of nominal value (±20% at LLOQ)FDA/EMA Guidelines
Internal Standard Response VariabilityWithin 50-150% of the mean IS response of calibration standards and QCs

Table 2: Example Data for Matrix Effect Evaluation

Sample SetAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioMatrix Effect (ME)
Set A (Neat) 1,000,000500,0002.0-
Set B (Post-Spike) 750,000480,0001.5675% (Ion Suppression)
Set C (Pre-Spike) 700,000470,0001.49-

Note: In this example, the analyte experiences a 25% signal suppression due to the matrix. The IS-normalized matrix effect would be calculated to assess if the IS adequately compensates for this suppression.

By systematically addressing these common issues and following the provided experimental protocols, researchers can effectively troubleshoot non-linear calibration curves and ensure the accuracy and reliability of their quantitative data when using deuterated internal standards.

References

Investigating differential matrix effects between Voclosporin and Voclosporin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Voclosporin, with a specific focus on investigating and resolving differential matrix effects between the analyte and its deuterated internal standard, Voclosporin-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for Voclosporin quantification?

A1: In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[1] This can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1] For Voclosporin, a drug with a high molecular weight and poor aqueous solubility, efficient sample clean-up can be challenging, making it susceptible to interference from endogenous matrix components like phospholipids (B1166683) and proteins.[2] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound typically compensate for matrix effects?

A2: A SIL-IS, such as this compound, is considered the gold standard for quantitative bioanalysis.[1] Because it is chemically and structurally almost identical to the analyte (Voclosporin), it is expected to have the same chromatographic retention time, extraction recovery, and ionization response. Therefore, any ion suppression or enhancement experienced by the analyte should be equally experienced by the IS. By using the ratio of the analyte peak area to the IS peak area for quantification, these variations are normalized, leading to accurate and precise results.

Q3: What are differential matrix effects and why might they occur between Voclosporin and this compound?

A3: Differential matrix effects occur when the matrix affects the analyte and the internal standard to different extents. This is a critical issue as it invalidates the fundamental assumption of using an internal standard and can lead to significant quantification errors. A primary cause for this phenomenon between an analyte and its deuterated IS is a slight separation in their chromatographic retention times. This separation is often due to the "chromatographic isotope effect," where the substitution of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter the molecule's physicochemical properties, causing the deuterated compound (this compound) to elute slightly earlier than the non-deuterated analyte (Voclosporin) in reversed-phase chromatography. If this time gap causes them to elute into regions with varying levels of ion suppression, they will be affected differently.

Q4: What are the regulatory expectations for assessing matrix effects?

A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure they are free from significant matrix effects. This involves demonstrating that the accuracy and precision of the assay are not compromised by the biological matrix from different sources. The European Medicines Agency (EMA) and other guidelines specify calculating a parameter called the "Matrix Factor" (MF) using at least six different lots of the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor across these lots should not exceed 15%.

Troubleshooting Guides

Guide 1: Initial Assessment of Potential Differential Matrix Effects

This guide helps you perform a qualitative check to see if your method is susceptible to matrix effects at different retention times.

Experimental Protocol: Post-Column Infusion

The post-column infusion technique provides a qualitative profile of where ion suppression or enhancement occurs throughout your chromatographic run.

  • Setup: Configure your LC-MS system to deliver a constant flow of a solution containing Voclosporin and this compound via a T-junction into the eluent stream coming from the analytical column, before it enters the mass spectrometer's ion source.

  • Infusion: Begin a constant infusion of the analyte/IS solution. This will create a stable baseline signal for both compounds on the mass spectrometer.

  • Injection: Inject a blank, extracted matrix sample (e.g., plasma, whole blood) onto the LC column and run your established gradient method.

  • Analysis: Monitor the signal for both Voclosporin and this compound. Any dips in the baseline signal indicate regions of ion suppression, while peaks indicate ion enhancement.

  • Interpretation: Overlay the chromatogram from a regular spiked sample injection with the post-column infusion profile. If the peaks for Voclosporin and this compound elute in a region where the baseline signal is unstable or suppressed, and they are even slightly separated, there is a high risk of differential matrix effects.

G cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Gradient Pump Autosampler Autosampler (Inject Blank Matrix Extract) LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Junction T-Junction Column->T_Junction Syringe_Pump Syringe Pump (Constant flow of Voclosporin + this compound) Syringe_Pump->T_Junction MS Mass Spectrometer (Monitor Analyte/IS Signal) T_Junction->MS

Diagram: Workflow for Post-Column Infusion Experiment.
Guide 2: Quantifying Differential Matrix Effects

If the initial assessment suggests a problem, you must quantify the effect to determine its significance.

Experimental Protocol: Calculating the IS-Normalized Matrix Factor

This procedure, adapted from regulatory guidelines, provides a quantitative measure of the matrix effect.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare solutions of Voclosporin and this compound at low and high concentrations in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Obtain blank biological matrix from at least six different sources (individual donors). Process these samples using your validated extraction procedure. After extraction, spike the resulting clean extracts with Voclosporin and this compound to the same low and high concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix from the six sources with Voclosporin and this compound before the extraction process. (This set is used to evaluate recovery but is prepared concurrently).

  • Analyze Samples: Inject all samples from Sets A and B into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate Matrix Factors (MF):

    • For each matrix source and concentration level, calculate the MF for both the analyte and the IS.

    • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized Matrix Factor:

    • For each source, calculate the IS-Normalized MF.

    • IS-Normalized MF = (MF of Voclosporin) / (MF of this compound)

  • Assess Results:

    • Calculate the mean, standard deviation, and coefficient of variation (%CV) for the IS-Normalized MF across the six matrix sources.

    • Acceptance Criterion: The %CV should not be greater than 15%. If the %CV exceeds 15%, it confirms the presence of a significant and variable differential matrix effect that must be addressed.

Data Presentation: Matrix Factor Calculation Tables

Hypothetical data is shown for illustrative purposes.

Table 1: Matrix Effect Data for Low QC Level (e.g., 5 ng/mL)

Matrix LotAnalyte Area (Set B)IS Area (Set B)Analyte MFIS MFIS-Normalized MF
178,500155,0000.790.910.86
265,200148,0000.650.870.75
382,100161,0000.820.950.87
475,400151,0000.750.890.85
569,800139,0000.700.820.85
685,000165,0000.850.970.88
Mean 0.84
Std Dev 0.05
%CV 5.9% (Acceptable)
Mean Neat Area (Set A)100,000170,000

Table 2: Example of Unacceptable Differential Matrix Effect (High QC)

Matrix LotAnalyte Area (Set B)IS Area (Set B)Analyte MFIS MFIS-Normalized MF
1650,000145,0000.650.850.76
2820,000168,0000.820.990.83
3550,000155,0000.550.910.60
4910,000170,0000.911.000.91
5610,000149,0000.610.880.69
6850,000165,0000.850.970.88
Mean 0.78
Std Dev 0.12
%CV 15.8% (Unacceptable)
Mean Neat Area (Set A)1,000,000170,000
Guide 3: Mitigation Strategies

If a differential matrix effect is confirmed, the following strategies should be considered to mitigate the issue.

G cluster_chrom Chromatographic Solutions cluster_cleanup Sample Preparation Solutions cluster_dilute Dilution Strategy Start Differential Matrix Effect Confirmed (%CV > 15%) Chrom Optimize Chromatography Start->Chrom Cleanup Improve Sample Cleanup Start->Cleanup Dilute Dilute Sample Start->Dilute NewIS Consider Alternative IS (e.g., ¹³C-labeled) Chrom->NewIS If co-elution is not achievable Goal1 Goal: Achieve complete co-elution of Analyte and IS Chrom->Goal1 Action1 Actions: - Modify gradient slope - Change organic solvent - Adjust column temperature - Test different stationary phase Chrom->Action1 Cleanup->Dilute If still failing Goal2 Goal: Remove interfering matrix components Cleanup->Goal2 Action2 Actions: - Switch from Protein Precipitation to LLE or SPE - Optimize SPE wash/elution steps - Use phospholipid removal plates Cleanup->Action2 Goal3 Goal: Reduce concentration of interfering components Dilute->Goal3 Action3 Action: - Dilute sample with a surrogate matrix or appropriate buffer post-extraction Dilute->Action3

Diagram: Troubleshooting Decision Tree for Mitigation.

References

Enhancing the extraction recovery of Voclosporin and its internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for voclosporin (B1684031) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the extraction recovery of voclosporin and its internal standard, voclosporin-D4.

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for voclosporin quantification?

A stable isotopically labeled this compound is the recommended internal standard for the quantification of voclosporin.[1] It should be added to the sample before the extraction process to compensate for any variability during sample preparation.

Q2: Which extraction methods are most commonly used for voclosporin from biological matrices?

The most common methods for extracting voclosporin from biological matrices like whole blood or plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Q3: Why is my voclosporin extraction recovery low?

Low extraction recovery of voclosporin can be due to several factors, including:

  • Suboptimal pH: The pH of the sample and extraction solvents can influence the ionization and solubility of voclosporin, affecting its partitioning.

  • Inappropriate Solvent Selection: The choice of organic solvent in LLE and PPT, or the sorbent and elution solvent in SPE, is critical for efficient extraction.

  • Insufficient Mixing: Inadequate vortexing or mixing during the extraction process can lead to incomplete partitioning of voclosporin into the extraction solvent.

  • Analyte Co-precipitation: During protein precipitation, voclosporin may co-precipitate with the proteins, leading to its loss.

  • Incomplete Elution: In SPE, the elution solvent may not be strong enough to completely remove voclosporin from the sorbent.

Q4: Can I use the same extraction method for both plasma and whole blood?

While the principles of extraction are the same, methods may need to be optimized differently for plasma and whole blood due to the presence of red blood cells in whole blood. It is crucial to validate the extraction method for the specific matrix being used.

Troubleshooting Guides

Low Recovery with Protein Precipitation (PPT)
Potential Cause Troubleshooting Step Rationale
Analyte Co-precipitation with Proteins Optimize the type of precipitation solvent. Acetonitrile is often effective.Different organic solvents have varying abilities to precipitate proteins while keeping the analyte in solution.
Increase the solvent-to-sample ratio (e.g., 3:1 or 4:1 v/v).A higher volume of solvent can ensure more complete protein precipitation and reduce co-precipitation.
Vortex the sample vigorously after adding the solvent.Thorough mixing is crucial for efficient protein precipitation and release of the analyte into the solvent.
Incomplete Protein Precipitation Increase the centrifugation speed and/or time.This ensures a compact pellet and clear separation of the supernatant containing the analyte.
Perform precipitation at a low temperature (e.g., -20°C).Lower temperatures can enhance protein precipitation.
Low Recovery with Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Step Rationale
Suboptimal pH Adjust the pH of the aqueous sample to ensure voclosporin is in its neutral form.As a hydrophobic molecule, voclosporin will have better partitioning into an immiscible organic solvent when it is not ionized.
Inappropriate Extraction Solvent Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) or solvent mixtures.The polarity and properties of the extraction solvent are critical for efficient partitioning of the analyte.
Insufficient Phase Separation/Emulsion Formation Centrifuge at a higher speed or for a longer duration.This can help to break emulsions and achieve a clear separation between the aqueous and organic layers.
Add salt (salting out) to the aqueous phase.This increases the polarity of the aqueous phase and can help to break emulsions and improve partitioning.
Inadequate Mixing Vortex for a sufficient amount of time (e.g., 1-2 minutes).Ensures adequate contact between the two phases for efficient extraction.
Low Recovery with Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step Rationale
Inappropriate Sorbent Selection For a hydrophobic molecule like voclosporin, a reversed-phase sorbent (e.g., C18) is generally suitable.The sorbent chemistry should match the analyte's properties for effective retention.
Incorrect Sample pH Adjust the sample pH to ensure voclosporin is retained on the sorbent.The ionization state of the analyte affects its interaction with the sorbent.
Wash Solvent Too Strong Use a weaker wash solvent or decrease the percentage of organic solvent in the wash solution.A strong wash solvent can prematurely elute the analyte from the sorbent.
Incomplete Elution Use a stronger elution solvent or increase the volume of the elution solvent.The elution solvent must be strong enough to disrupt the interaction between voclosporin and the sorbent.
Non-specific Binding Use low-binding plasticware or silanized glassware.This can reduce the loss of the analyte due to adsorption onto container surfaces.

Data Presentation

Table 1: Comparison of Extraction Method Performance for Voclosporin
Extraction Method Typical Recovery Advantages Disadvantages
Protein Precipitation (PPT) Generally >50% with optimizationFast, simple, and inexpensive.Less clean extract, potential for matrix effects.
Liquid-Liquid Extraction (LLE) Can achieve high recovery (>95%) with optimizationCleaner extract than PPT, good for removing salts and polar interferences.Can be labor-intensive, potential for emulsion formation.
Solid-Phase Extraction (SPE) High and reproducible recovery (e.g., 99-109% for the similar compound cyclosporine using C18)[2]Provides the cleanest extract, high concentration factor, amenable to automation.More expensive and method development can be more complex.

Experimental Protocols

Protein Precipitation (PPT) using Methanol (B129727) and Zinc Sulfate

This protocol is adapted from a validated method for voclosporin in human whole blood.[3]

  • Sample Preparation: To 100 µL of whole blood, add the internal standard (this compound).

  • Precipitation: Add 400 µL of a precipitation reagent consisting of a mixture of methanol and 0.2M ZnSO₄.

  • Vortexing: Vortex the sample thoroughly.

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

General Protocol for Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To a known volume of plasma or whole blood, add the internal standard.

  • pH Adjustment: Adjust the pH of the sample as determined during method development.

  • Solvent Addition: Add an appropriate volume of an immiscible organic extraction solvent.

  • Extraction: Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for injection into the LC-MS/MS system.

General Protocol for Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a reversed-phase (e.g., C18) SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated sample (plasma or whole blood with internal standard) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances.

  • Elution: Elute the voclosporin and its internal standard with a stronger organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Mandatory Visualization

Voclosporin Signaling Pathway

Voclosporin_Signaling_Pathway cluster_cell T-Cell cluster_nucleus Nucleus cluster_inhibition TCR T-Cell Receptor CaN Calcineurin TCR->CaN activates NFAT_P NFAT (phosphorylated) CaN->NFAT_P dephosphorylates NFAT NFAT (dephosphorylated) NFAT_P->NFAT DNA DNA NFAT->DNA translocates to nucleus IL2_Gene IL-2 Gene Transcription DNA->IL2_Gene activates Voclosporin Voclosporin Cyclophilin Cyclophilin Voclosporin->Cyclophilin binds Complex Voclosporin-Cyclophilin Complex Voclosporin->Complex Cyclophilin->Complex Complex->CaN inhibits

Caption: Mechanism of action of voclosporin in T-cells.

Experimental Workflow for Voclosporin Extraction

Voclosporin_Extraction_Workflow cluster_extraction Extraction Method start Start: Biological Sample (Whole Blood/Plasma) add_is Add Internal Standard (this compound) start->add_is ppt Protein Precipitation (e.g., Methanol/ZnSO4) add_is->ppt lle Liquid-Liquid Extraction add_is->lle spe Solid-Phase Extraction (e.g., C18) add_is->spe centrifuge Centrifugation/ Phase Separation ppt->centrifuge lle->centrifuge collect Collect Supernatant/ Organic Layer/Eluate spe->collect centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Troubleshooting_Low_Recovery cluster_ppt Protein Precipitation Issues cluster_lle Liquid-Liquid Extraction Issues cluster_spe Solid-Phase Extraction Issues start Low Extraction Recovery Observed check_method Review Extraction Method (PPT, LLE, or SPE) start->check_method ppt_solvent Suboptimal Solvent? check_method->ppt_solvent PPT lle_ph Incorrect pH? check_method->lle_ph LLE spe_sorbent Wrong Sorbent? check_method->spe_sorbent SPE ppt_ratio Incorrect Solvent:Sample Ratio? ppt_solvent->ppt_ratio ppt_mixing Insufficient Mixing? ppt_ratio->ppt_mixing ppt_solution Optimize Solvent, Ratio, Mixing ppt_mixing->ppt_solution revalidate Re-validate Method ppt_solution->revalidate lle_solvent Wrong Solvent? lle_ph->lle_solvent lle_emulsion Emulsion Formation? lle_solvent->lle_emulsion lle_solution Adjust pH, Change Solvent, Centrifuge Longer lle_emulsion->lle_solution lle_solution->revalidate spe_wash Wash Too Strong? spe_sorbent->spe_wash spe_elution Incomplete Elution? spe_wash->spe_elution spe_solution Select Appropriate Sorbent, Weaken Wash, Strengthen Elution spe_elution->spe_solution spe_solution->revalidate

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Voclosporin Assays: Deuterated vs. Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of voclosporin (B1684031), a potent calcineurin inhibitor, is paramount for clinical trials and therapeutic drug monitoring. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability and ensuring data integrity.

This guide provides an objective comparison of two common approaches for internal standardization in voclosporin assays: the use of a stable isotope-labeled (deuterated) internal standard and the use of a structural analog internal standard. While published methods for voclosporin analysis predominantly utilize a deuterated internal standard, this guide will also present a discussion and comparative data based on the well-established principles of using structural analogs for the closely related compound, cyclosporine A, to provide a comprehensive overview for researchers.

The Gold Standard: Deuterated Internal Standard (Voclosporin-d4)

Stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry. A deuterated analog of voclosporin, such as This compound (B1159558), is chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This near-identical chemical nature ensures that the internal standard co-elutes with the analyte and experiences the same extraction recovery and ionization effects in the mass spectrometer. This co-behavior provides the most accurate correction for any potential analytical variability.

The Alternative: Structural Analog Internal Standard

Experimental Protocols

Assay using Deuterated Internal Standard (this compound)

This protocol is based on established and validated methods for the quantification of voclosporin in human whole blood using LC-MS/MS.[1][2][3]

1. Sample Preparation:

  • To 100 µL of human whole blood, add 10 µL of a methanolic spiking solution of voclosporin (for calibration standards and quality control samples) or methanol (B129727) (for blank and patient samples).

  • Add 400 µL of a precipitation reagent consisting of a freshly prepared 8:2 (v/v) mixture of methanol and 0.2 M zinc sulfate (B86663), containing this compound at a concentration of 3.5 ng/mL.

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: Zorbax SB-C8, 2.1 x 12.5 mm, at 60°C.

  • Mobile Phase A: Water with 0.02% glacial acetic acid and 0.02 mM sodium acetate.

  • Mobile Phase B: Methanol with 0.02% glacial acetic acid and 0.02 mM sodium acetate.

  • Gradient: A suitable gradient to separate voclosporin from matrix components.

  • Injection Volume: 10 µL.

3. Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Voclosporin: m/z 1236.8 → 1112.8 (Na+ adduct)

    • This compound: m/z 1240.8 → 1112.8 (Na+ adduct)

Hypothetical Assay using a Structural Analog Internal Standard (e.g., Cyclosporine C)

This protocol is a hypothetical adaptation for voclosporin analysis, based on established methods for cyclosporine A that utilize a structural analog internal standard.[4]

1. Sample Preparation:

  • To 100 µL of human whole blood, add 10 µL of a methanolic spiking solution of voclosporin (for calibration standards and quality control samples) or methanol (for blank and patient samples).

  • Add 400 µL of a precipitation reagent (e.g., methanol/zinc sulfate solution) containing Cyclosporine C at an appropriate concentration.

  • Vortex and centrifuge as described for the deuterated IS method.

  • Transfer the supernatant for analysis.

2. Liquid Chromatography:

  • Column and Mobile Phases: Similar to the deuterated IS method, but the gradient may need to be optimized to ensure baseline separation of voclosporin, the structural analog IS, and any potential interfering metabolites.

3. Mass Spectrometry:

  • Instrument and Ionization Mode: Same as the deuterated IS method.

  • MRM Transitions:

    • Voclosporin: m/z 1236.8 → 1112.8 (Na+ adduct)

    • Cyclosporine C: Specific precursor and product ion transitions for Cyclosporine C would need to be determined and optimized.

Quantitative Data Comparison

The following tables summarize typical validation parameters for a voclosporin assay using a deuterated internal standard, and expected performance characteristics for an assay using a structural analog, based on comparative studies of similar immunosuppressants.

Table 1: Assay Performance with Deuterated Internal Standard (this compound)

ParameterResult
Linearity Range1 - 200 ng/mL[1][2]
Correlation Coefficient (r²)> 0.99[1]
Lower Limit of Quantification (LLOQ)1 ng/mL[2][3]
Intra-assay Precision (%CV)< 10%[2][3]
Inter-assay Precision (%CV)< 10%[2][3]
Accuracy (% Recovery)95% - 105%[2][3]

Table 2: Expected Performance with a Structural Analog Internal Standard

ParameterExpected ResultRationale
Linearity RangeSimilar to deuterated ISCan be achieved with careful optimization.
Correlation Coefficient (r²)> 0.99Generally achievable.
Lower Limit of Quantification (LLOQ)Similar to deuterated ISDependent on the analog's purity and background interference.
Intra-assay Precision (%CV)Potentially higher than deuterated ISDifferences in extraction recovery and matrix effects between the analyte and IS can increase variability.[4]
Inter-assay Precision (%CV)Potentially higher than deuterated ISDay-to-day variations in sample preparation and instrument response may be less effectively compensated for.[4]
Accuracy (% Recovery)May show greater deviation from 100%Differential matrix effects can lead to under- or over-estimation of the analyte concentration.[4]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for voclosporin assays using both deuterated and structural analog internal standards.

G cluster_0 Deuterated IS Workflow A 1. Sample Aliquoting (100 µL Whole Blood) B 2. Addition of this compound Internal Standard A->B C 3. Protein Precipitation (Methanol/ZnSO4) B->C D 4. Centrifugation C->D E 5. Supernatant Transfer D->E F 6. LC-MS/MS Analysis E->F

Workflow with a Deuterated Internal Standard

G cluster_1 Structural Analog IS Workflow G 1. Sample Aliquoting (100 µL Whole Blood) H 2. Addition of Structural Analog (e.g., Cyclosporine C) G->H I 3. Protein Precipitation H->I J 4. Centrifugation I->J K 5. Supernatant Transfer J->K L 6. LC-MS/MS Analysis (Optimized for Analyte and IS Separation) K->L

Workflow with a Structural Analog Internal Standard

Signaling Pathway of Calcineurin Inhibition by Voclosporin

G cluster_pathway Calcineurin Inhibition Pathway Voclosporin Voclosporin Calcineurin Calcineurin Voclosporin->Calcineurin inhibition Cyclophilin Cyclophilin Cyclophilin->Calcineurin inhibition NFAT_p NFAT (phosphorylated) Calcineurin->NFAT_p dephosphorylates NFAT_a NFAT (active) NFAT_p->NFAT_a Gene_Transcription IL-2 Gene Transcription NFAT_a->Gene_Transcription promotes

Simplified pathway of voclosporin's mechanism of action.

Conclusion and Recommendations

The cross-validation of voclosporin assays using different internal standards highlights the superiority of a stable isotope-labeled internal standard (this compound). The use of a deuterated internal standard provides the highest level of accuracy and precision by effectively compensating for analytical variability, including matrix effects.

While a structural analog internal standard can be a viable alternative when a deuterated standard is unavailable, it requires more rigorous validation to ensure that it adequately tracks the analyte's behavior. Researchers should be aware of the potential for greater variability and bias when using a structural analog.

For drug development professionals and researchers conducting clinical trials or therapeutic drug monitoring of voclosporin, the use of a validated LC-MS/MS method with a deuterated internal standard is strongly recommended to ensure the generation of high-quality, reliable data.

References

A Comparative Analysis of Voclosporin-d4 and Other Calcineurin Inhibitor Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic drug monitoring (TDM) for calcineurin inhibitors (CNIs), the precision and accuracy of quantitative bioanalysis are paramount. The use of stable isotope-labeled internal standards (SIL-ISs) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable results. This guide provides a comparative analysis of Voclosporin-d4 against other commonly used deuterated internal standards for CNIs such as cyclosporine, tacrolimus (B1663567), everolimus (B549166), and sirolimus. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance characteristics, supported by experimental data and detailed methodologies.

Introduction to Calcineurin Inhibitors and the Role of Internal Standards

Calcineurin inhibitors are a class of immunosuppressant drugs crucial in preventing organ rejection after transplantation and in treating autoimmune diseases.[1][2] Therapeutic drug monitoring is essential due to their narrow therapeutic indices and significant pharmacokinetic variability.[3]

An ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thus compensating for variations in sample preparation and instrument response.[4] Deuterated internal standards, such as this compound, are structurally identical to their parent drug, with the only difference being the substitution of hydrogen atoms with deuterium. This mass difference allows for their distinction by a mass spectrometer, while their identical physicochemical properties ensure they behave similarly during analysis.[5][6]

Physicochemical Properties of Calcineurin Inhibitor Internal Standards

The selection of an appropriate internal standard is critical for the development of robust bioanalytical methods. The following table summarizes the key physicochemical properties of this compound and other deuterated CNI internal standards.

Internal StandardMolecular FormulaMolecular Weight ( g/mol )Isotopic PurityNotes
This compound C₆₃H₁₀₇D₄N₁₁O₁₂1218.65[7]-Deuterated analog of Voclosporin.
Cyclosporine-d12 C₆₂H₉₉D₁₂N₁₁O₁₂1214.69[7]Min. 98% 2H[7]Commonly used for Cyclosporine A quantification.
Tacrolimus-¹³C,d₂ C₄₃[¹³C]H₆₇D₂NO₁₂807.0[8]≥98% deuterated forms (d₁-d₂)[8]A common choice for Tacrolimus analysis.
Everolimus-d4 C₅₃H₇₉D₄NO₁₄962.3[9]≥99% deuterated forms (d₁-d₄)[9]Used for Everolimus quantification.
Sirolimus-¹³C,d₃ ---Used for Sirolimus quantification.

Experimental Protocols

A generalized experimental protocol for the simultaneous quantification of calcineurin inhibitors in whole blood using their respective deuterated internal standards is outlined below. This protocol is a composite based on common methodologies described in the literature.[4][6][10][11][12]

Sample Preparation: Protein Precipitation
  • Aliquoting: To 50 µL of whole blood sample (calibrator, quality control, or patient sample), add 100 µL of a protein precipitation solution.

  • Precipitation Solution: The precipitation solution consists of methanol (B129727) containing the deuterated internal standards (e.g., this compound, Cyclosporine-d12, Tacrolimus-¹³C,d₂, Everolimus-d4, and Sirolimus-¹³C,d₃) at appropriate concentrations, and 0.1 M zinc sulfate.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the calcineurin inhibitors from potential interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and internal standard must be optimized.

Comparative Performance Data

The following tables summarize the analytical performance characteristics of LC-MS/MS methods for various calcineurin inhibitors using their respective deuterated internal standards, as reported in different studies. While a direct head-to-head comparison in a single study is not available, these data provide valuable insights into the expected performance of each internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
AnalyteInternal StandardLinear Range (ng/mL)LLOQ (ng/mL)Reference
VoclosporinThis compound1 - 2001[11]
Cyclosporine ACyclosporine-d42 - 12502[6]
TacrolimusTacrolimus-¹³C,d₂0.5 - 42.20.5[6]
EverolimusEverolimus-d40.5 - 40.80.5[6]
SirolimusSirolimus-¹³C,d₃0.6 - 49.20.6[6]
Table 2: Precision and Accuracy
AnalyteInternal StandardIntra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (%)Reference
VoclosporinThis compound1.9 - 4.9-93.9 - 105.3[11]
Cyclosporine ACyclosporine-d40.9 - 14.72.5 - 12.589 - 138 (intra-assay)[6]
TacrolimusTacrolimus-¹³C,d₂0.9 - 14.72.5 - 12.589 - 138 (intra-assay)[6]
EverolimusEverolimus-d40.9 - 14.72.5 - 12.589 - 138 (intra-assay)[6]
SirolimusSirolimus-¹³C,d₃0.9 - 14.72.5 - 12.589 - 138 (intra-assay)[6]

Studies have consistently shown that stable isotope-labeled internal standards provide superior performance compared to structural analogs, particularly in compensating for matrix effects. For instance, in the analysis of tacrolimus, the use of Tacrolimus-¹³C,d₂ resulted in excellent compensation for matrix effects.[4] Similarly, for everolimus, the deuterated internal standard (Everolimus-d4) offered a more favorable comparison against a reference method than a structural analog.[10]

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the calcineurin signaling pathway, a typical experimental workflow, and the rationale for selecting an internal standard.

Calcineurin_Signaling_Pathway cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calcineurin_active Calcineurin (Active) Ca_influx->Calcineurin_active Calcineurin_inactive Calcineurin (Inactive) Calcineurin_inactive->Calcineurin_active Ca²⁺/Calmodulin NFAT NFAT Calcineurin_active->NFAT Dephosphorylation NFAT_P NFAT-P NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus IL2_gene IL-2 Gene Transcription IL2 IL-2 Production IL2_gene->IL2 T_cell_proliferation T-Cell Proliferation IL2->T_cell_proliferation CNI Voclosporin & Other CNIs CNI->Calcineurin_active Inhibition

Caption: Calcineurin inhibitor signaling pathway in T-cell activation.

Experimental_Workflow start Whole Blood Sample (Patient, QC, Calibrator) add_is Add Internal Standard Mix (e.g., this compound) start->add_is protein_precipitation Protein Precipitation (Methanol/Zinc Sulfate) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing (Peak Integration, Ratio Calculation) lc_ms_analysis->data_processing quantification Quantification (Concentration Determination) data_processing->quantification end Report Results quantification->end

Caption: A typical experimental workflow for CNI therapeutic drug monitoring.

Internal_Standard_Selection title Choice of Internal Standard ideal Ideal IS: Stable Isotope-Labeled (SIL) (e.g., this compound) alternative Acceptable Alternative: Structural Analog (e.g., Ascomycin for Tacrolimus) ideal->alternative not_recommended Not Recommended: Unrelated Compound alternative->not_recommended

Caption: Logical hierarchy for internal standard selection in LC-MS/MS.

Conclusion

The use of deuterated internal standards is indispensable for the accurate and precise quantification of calcineurin inhibitors in biological matrices. This compound, along with other stable isotope-labeled internal standards for common CNIs, demonstrates excellent performance in LC-MS/MS assays. They effectively compensate for matrix effects and variability in sample processing, leading to reliable data for therapeutic drug monitoring and clinical research. While structural analogs can be used as an alternative, the evidence strongly supports the superiority of deuterated standards in achieving the highest quality bioanalytical results.

References

A Comparative Guide to the Bioanalytical Assessment of Voclosporin: An Evaluation of LC-MS/MS Assay Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for voclosporin (B1684031) with alternative analytical methods. It is intended for researchers, scientists, and professionals in drug development who are interested in the quantitative analysis of voclosporin in biological matrices. While voclosporin's predictable pharmacokinetic profile often obviates the need for routine therapeutic drug monitoring (TDM) in clinical practice for lupus nephritis, robust bioanalytical methods remain critical for research and development activities.[1][2][3]

Overview of Voclosporin Bioanalysis

Voclosporin is a calcineurin inhibitor with a consistent pharmacokinetic-pharmacodynamic relationship.[1] However, accurate and precise measurement is essential during drug development, in clinical trials, and for specialized research applications. LC-MS/MS is a widely accepted method for the quantification of voclosporin in biological samples due to its high sensitivity and specificity.[4][5] Alternative methods, such as those based on high-performance liquid chromatography (HPLC), have also been developed.[6][7]

Quantitative Performance of Analytical Methods

The following tables summarize the accuracy and precision data for a voclosporin LC-MS/MS assay and a representative Reverse-Phase HPLC (RP-HPLC) method.

Table 1: Accuracy and Precision of Voclosporin LC-MS/MS Assay in Human Whole Blood [5]

Quality Control SampleConcentration (ng/mL)Within-Run Precision (%CV)Between-Run Precision (%CV)Analytical Recovery (%)
LLOQ14.89.699.3
Low (LQC)31.9 - 4.91.9 - 4.9105.3
Medium (MQC)801.9 - 4.91.9 - 4.993.9
High (HQC)1751.9 - 4.91.9 - 4.999.7

CV: Coefficient of Variation; LLOQ: Lower Limit of Quantitation; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control.

Table 2: Accuracy and Precision of Voclosporin RP-HPLC Method [6]

ParameterSpecificationResult
Precision
Repeatability (%RSD)< 2.00.000908
Intermediate Precision (%RSD)< 2.00.00051
Accuracy
Recovery at 50%98.0 - 102.0%99.8%
Recovery at 100%98.0 - 102.0%100.2%
Recovery at 150%98.0 - 102.0%100.4%

RSD: Relative Standard Deviation.

Experimental Protocols

Voclosporin LC-MS/MS Assay in Human Whole Blood[5]

This method is designed for the therapeutic drug monitoring of voclosporin.

Sample Preparation:

  • Aliquots of 100 µL of human whole blood are used.

  • Protein precipitation is performed using a mixture of methanol (B129727) and 0.2 M ZnSO4 (8:2 v/v) containing a deuterated voclosporin internal standard.

Chromatography:

  • Column: Zorbax SB-C8, 2.1 x 12.5 mm, maintained at 60°C.

  • Mobile Phase: A gradient elution is used with water-acetonitrile and water-methanol, both supplemented with 0.02% glacial acetic acid and 0.02 mM sodium acetate.

  • Flow Rate: Not specified in the abstract.

Mass Spectrometry:

  • Instrument: Applied Biosystems/MDS-Sciex API3000.

  • Ionization: Electrospray Ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM).

Analytical Performance:

  • Range: 1-200 ng/mL in whole blood.

  • Lower Limit of Quantitation (LLOQ): 1 ng/mL.

Voclosporin RP-HPLC Method[6]

This method is intended for the estimation of voclosporin in bulk and pharmaceutical formulations.

Sample Preparation:

  • A stock solution of 1000 ppm is prepared by dissolving 100 mg of voclosporin working standard in 100 mL of methanol with sonication.

  • Working solutions are prepared by diluting the stock solution with methanol.

Chromatography:

  • Column: Inertsil-ODS C18 (250 x 4.6 mm, 5µ).

  • Mobile Phase: Methanol: Acetonitrile (45:55 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 273 nm.

Analytical Performance:

  • Linearity Range: 20 ppm to 70 ppm.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the LC-MS/MS and RP-HPLC methods.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BloodSample 100 µL Whole Blood Precipitation Add Methanol/ZnSO4 & Internal Standard BloodSample->Precipitation Centrifugation Vortex & Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Supernatant Supernatant->Injection LC LC Separation (Zorbax SB-C8) Injection->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition MS->Data

Caption: Workflow for Voclosporin Quantification by LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis Standard Weigh Voclosporin Working Standard StockSolution Dissolve in Methanol (1000 ppm Stock) Standard->StockSolution WorkingSolution Dilute to Working Concentrations StockSolution->WorkingSolution Injection Inject Sample WorkingSolution->Injection LC HPLC Separation (Inertsil-ODS C18) Injection->LC UV UV Detection (273 nm) LC->UV Data Data Acquisition UV->Data

Caption: Workflow for Voclosporin Quantification by RP-HPLC.

Comparison of Analytical Approaches

Table 3: Comparison of LC-MS/MS and RP-HPLC for Voclosporin Analysis

FeatureLC-MS/MSRP-HPLC
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.
Sensitivity Very high (LLOQ of 1 ng/mL).[5]Lower than LC-MS/MS (Linearity from 20-70 ppm).[6]
Specificity High, due to MRM detection.Lower, potential for interference from co-eluting compounds.
Matrix Validated for complex biological matrices like whole blood.[4]Typically used for bulk drug and pharmaceutical formulations.[6]
Instrumentation Requires a liquid chromatograph coupled to a tandem mass spectrometer.Requires a standard HPLC system with a UV detector.
Cost & Complexity Higher cost and more complex operation.Lower cost and simpler operation.
Primary Application Pharmacokinetic studies, clinical trials, and bioequivalence studies.Quality control of drug substance and product.
Clinical Utility: TDM vs. No Routine Monitoring

A significant consideration for voclosporin is the clinical utility of routine therapeutic drug monitoring.

Table 4: Clinical Approaches to Voclosporin Monitoring

ApproachRationaleAdvantagesDisadvantages
Routine TDM To maintain drug concentrations within a therapeutic window, minimizing toxicity and ensuring efficacy.May be useful in specific patient populations or for research purposes to explore exposure-response relationships.Not generally required for voclosporin in lupus nephritis due to its predictable pharmacokinetics.[1][2] Adds cost and logistical burden.
No Routine TDM Voclosporin has a strong correlation between dose and calcineurin inhibition, allowing for a pharmacodynamic approach to dosing.[1]Reduces the need for frequent blood draws and laboratory testing, simplifying patient management.[8][9] Dose adjustments are typically based on clinical parameters like eGFR.[1]May not be suitable for all patient populations or clinical scenarios where pharmacokinetics might be altered.

References

Establishing Analytical Limits for Voclosporin: A Comparative Guide to Limit of Detection (LOD) and Limit of Quantification (LOQ)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the analytical sensitivity of methods for quantifying Voclosporin is critical for accurate therapeutic drug monitoring, formulation development, and quality control. This guide provides a comparative overview of established limits of detection (LOD) and quantification (LOQ) for Voclosporin using various analytical techniques, supported by detailed experimental protocols.

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[1][2][3] These parameters are fundamental in validating analytical methods.[1] This guide synthesizes data from several validated methods to provide a comprehensive comparison.

Comparative Analysis of Voclosporin LOD and LOQ

The sensitivity of Voclosporin analysis is highly dependent on the analytical instrumentation and the matrix (the substance in which the drug is measured). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) generally offers the highest sensitivity, making it ideal for bioanalytical applications where concentrations in biological fluids like blood are very low.[4] High-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is also widely used, particularly for the analysis of bulk drug and pharmaceutical formulations where concentrations are higher.

Below is a summary of reported LOD and LOQ values for Voclosporin using different analytical methods and in various matrices.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ) / LLOQ
LC-MS/MSHuman Whole BloodNot explicitly stated1 ng/mL (Lower Limit of Quantification - LLOQ)
LC-MS/MSDried Blood SpotsNot explicitly stated10 µg/L (equivalent to 10 ng/mL)
RP-HPLC with PDABulk and Marketed Formulation0.01 µg/mL0.03 µg/mL
RP-HPLCBulk Drug0.0026 µg/mL0.0081 µg/mL
RP-HPLCCapsule Dosage Form0.15 µg/mL0.47 µg/mL

LLOQ (Lower Limit of Quantification) is a term often used in bioanalytical method validation and is conceptually equivalent to the LOQ.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline the key experimental protocols for determining Voclosporin's LOD and LOQ based on published methods.

LC-MS/MS Method for Voclosporin in Human Whole Blood

This method is suitable for therapeutic drug monitoring.

  • Sample Preparation: A protein precipitation procedure is used. 100µL of human whole blood is mixed with a solution containing methanol (B129727), 0.2M zinc sulfate, and a deuterated Voclosporin internal standard.

  • Chromatography:

    • Column: Zorbax SB-C8, 2.1x12.5mm, maintained at 60°C.

    • Mobile Phase: A gradient elution using water-acetonitrile and water-methanol, both supplemented with 0.02% glacial acetic acid and 0.02mM sodium acetate.

  • Mass Spectrometry:

    • Instrument: Applied Biosystems/MDS-Sciex API3000 mass spectrometer.

    • Detection: Multiple reaction monitoring (MRM) mode.

  • LOD/LOQ Determination: The LOQ is established as the lowest point on the calibration curve that can be measured with acceptable precision and accuracy, as per FDA guidelines for bioanalytical method validation. For this method, the LLOQ was determined to be 1 ng/mL.

RP-HPLC Method for Voclosporin in Bulk and Pharmaceutical Formulations

This method is suitable for quality control of the drug substance and product.

  • Chromatography:

    • Column: A C18 column is typically used (e.g., Inertsil ODS C18, 250 x 4.6 mm, 5µm or Agilent C18, 250 x 4.0 mm, 5 µm).

    • Mobile Phase: A mixture of a buffer (e.g., 0.01N phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol in various ratios (e.g., 70:30 or a 45:55 methanol:acetonitrile mixture).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a specific wavelength, such as 220 nm, 273 nm, or 282 nm.

  • LOD/LOQ Determination: These values are generally calculated based on the standard deviation of the response and the slope of the calibration curve, as per International Council for Harmonisation (ICH) guidelines.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for establishing the LOD and LOQ of an analytical method for Voclosporin.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_calc Calculation cluster_results Results prep_standards Prepare Calibration Standards (including low concentrations near expected LOD/LOQ) analyze_samples Analyze Standards and Blanks (using HPLC or LC-MS/MS) prep_standards->analyze_samples prep_samples Prepare Blank Samples (matrix without Voclosporin) prep_samples->analyze_samples construct_curve Construct Calibration Curve (Response vs. Concentration) analyze_samples->construct_curve determine_noise Determine Background Noise (from blank sample analysis) analyze_samples->determine_noise calc_slope_std Calculate Slope (S) and Standard Deviation of Intercept (σ) construct_curve->calc_slope_std calc_sn Calculate Signal-to-Noise Ratio determine_noise->calc_sn lod LOD calc_slope_std->lod LOD = 3.3 * (σ / S) loq LOQ calc_slope_std->loq LOQ = 10 * (σ / S) calc_sn->lod S/N ≈ 3 calc_sn->loq S/N ≈ 10

Caption: Workflow for LOD and LOQ Determination.

This guide provides a foundational comparison for analytical methods used to quantify Voclosporin. For any specific application, it is essential to perform a full method validation in the target matrix to ensure the method is fit for its intended purpose, adhering to the relevant regulatory guidelines such as those from the ICH or FDA.

References

A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Voclosporin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating sample preparation for the quantification of the novel calcineurin inhibitor, Voclosporin. This report details a comparative analysis of two common sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), providing researchers with the data and protocols necessary to make informed decisions for their bioanalytical workflows.

In the realm of therapeutic drug monitoring and pharmacokinetic studies, the accuracy and reliability of analytical data are paramount. For Voclosporin, a potent calcineurin inhibitor used in the treatment of lupus nephritis, robust bioanalytical methods are crucial. A critical step in this process is the preparation of biological samples, such as whole blood or plasma, to remove interfering substances prior to analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a detailed comparison of two widely used sample preparation methods—Protein Precipitation and Liquid-Liquid Extraction—for Voclosporin analysis.

Performance Metrics: A Quantitative Comparison

While direct comparative studies for Voclosporin are limited in publicly available literature, the following table summarizes expected performance characteristics based on established methodologies for similar immunosuppressants and general principles of each technique.

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Key Considerations
Analyte Recovery Generally moderate to high (typically 70-90%)Often higher and more consistent (typically >85%)LLE can be optimized for higher recovery by careful solvent selection.
Matrix Effect Can be significant due to co-precipitation of endogenous components.[1]Generally lower due to more selective extraction of the analyte.The cleaner extracts from LLE often lead to reduced ion suppression or enhancement in LC-MS analysis.
Selectivity Lower; less selective in removing interferences.Higher; separates analytes based on their differential solubilities in two immiscible liquids.[2]LLE provides a cleaner baseline and reduces the risk of co-eluting interferences.
Speed and Throughput Fast and amenable to high-throughput automation.More time-consuming and labor-intensive, though automation is possible.For large sample batches, PPT offers a significant time advantage.
Cost and Simplicity Inexpensive and requires minimal method development.[3]More complex, requiring solvent optimization and potentially more expensive solvents.PPT is often the method of choice for rapid, routine analyses where high sensitivity is not the primary concern.
Solvent Consumption Lower solvent volumes are typically used.Higher volumes of organic solvents are generally required.LLE has a larger environmental footprint due to higher solvent usage.

Experimental Workflows: A Visual Guide

The following diagrams illustrate the typical experimental workflows for both Protein Precipitation and Liquid-Liquid Extraction for Voclosporin analysis.

Experimental Workflow: Voclosporin Analysis cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) ppt_start Start: Whole Blood Sample ppt_precip Add Precipitating Agent (e.g., Methanol (B129727)/ZnSO4) ppt_start->ppt_precip ppt_vortex Vortex to Mix ppt_precip->ppt_vortex ppt_centrifuge Centrifuge to Pellet Protein ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_analysis LC-MS Analysis ppt_supernatant->ppt_analysis lle_start Start: Whole Blood Sample lle_add_buffer Add Buffer/Internal Standard lle_start->lle_add_buffer lle_add_solvent Add Immiscible Organic Solvent (e.g., MTBE) lle_add_buffer->lle_add_solvent lle_vortex Vortex to Mix lle_add_solvent->lle_vortex lle_centrifuge Centrifuge for Phase Separation lle_vortex->lle_centrifuge lle_collect Collect Organic Layer lle_centrifuge->lle_collect lle_evaporate Evaporate to Dryness lle_collect->lle_evaporate lle_reconstitute Reconstitute in Mobile Phase lle_evaporate->lle_reconstitute lle_analysis LC-MS Analysis lle_reconstitute->lle_analysis

Figure 1. Comparative workflow of Protein Precipitation and Liquid-Liquid Extraction.

Voclosporin's Mechanism of Action: A Signaling Pathway

Voclosporin exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-cell activation pathway. The following diagram illustrates this mechanism.

Voclosporin Mechanism of Action TCR T-Cell Receptor (TCR) CaN Calcineurin TCR->CaN NFAT NFAT (dephosphorylated) (Active) CaN->NFAT Dephosphorylates NFATp NFAT (phosphorylated) (Inactive) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus IL2_Gene IL-2 Gene IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2 Interleukin-2 (IL-2) IL2_mRNA->IL2 Translation TCell_Activation T-Cell Activation & Proliferation IL2->TCell_Activation Voclosporin Voclosporin Complex Voclosporin-Cyclophilin Complex Voclosporin->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Complex->CaN Inhibits

Figure 2. Inhibition of T-cell activation by Voclosporin.

Detailed Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is adapted from the validated method for Voclosporin analysis in human whole blood described by Handy et al. (2008).[4][5]

Materials:

  • Human whole blood

  • Voclosporin standard solutions

  • Deuterated Voclosporin internal standard (IS)

  • Methanol (HPLC grade)

  • 0.2M Zinc Sulfate (ZnSO₄) solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of whole blood sample into a 1.5 mL microcentrifuge tube.

  • Prepare the precipitation reagent by mixing methanol and 0.2M ZnSO₄ in an 8:2 (v/v) ratio. Add the deuterated Voclosporin internal standard to this reagent to achieve the desired final concentration.

  • Add 400 µL of the precipitation reagent (containing the internal standard) to the whole blood sample.[4][5]

  • Cap the tubes and vortex vigorously for 20-30 seconds to ensure thorough mixing and protein denaturation.

  • Allow the samples to stand at room temperature for 10 minutes to facilitate complete protein precipitation.

  • Vortex the tubes again briefly.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This is a general protocol that can be optimized for Voclosporin analysis.

Materials:

  • Human whole blood

  • Voclosporin standard solutions

  • Internal Standard (IS) solution

  • Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (typically the mobile phase used for LC-MS analysis)

Procedure:

  • Pipette 100 µL of whole blood sample into a glass centrifuge tube.

  • Add a specified volume of aqueous buffer and the internal standard solution.

  • Add a larger volume (e.g., 1 mL) of the immiscible organic solvent.

  • Cap the tubes and vortex vigorously for 1-2 minutes to ensure efficient extraction of the analyte into the organic phase.

  • Centrifuge the samples at a moderate speed (e.g., 4,000 rpm) for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and the protein interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the reconstitution solvent.

  • Vortex briefly to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Conclusion

The choice between Protein Precipitation and Liquid-Liquid Extraction for Voclosporin analysis depends on the specific requirements of the study. PPT is a rapid, simple, and cost-effective method suitable for high-throughput screening and studies where the highest sensitivity is not essential. However, it may suffer from significant matrix effects. LLE, while more labor-intensive and time-consuming, generally provides cleaner extracts, leading to higher recovery, reduced matrix effects, and improved sensitivity and accuracy. For regulated bioanalysis and clinical trials where data quality is of utmost importance, the additional effort of LLE may be justified. Researchers should carefully consider the trade-offs between throughput, data quality, and resource availability when selecting the appropriate sample preparation strategy for Voclosporin quantification.

References

The Critical Impact of Isotopic Purity of Voclosporin-d4 on Bioanalytical Assay Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest level of precision. This guide provides an objective comparison of how the isotopic purity of a deuterated internal standard, specifically Voclosporin-d4, can significantly impact the performance of an assay for the quantification of the immunosuppressant drug Voclosporin.

Voclosporin is a calcineurin inhibitor used in the treatment of lupus nephritis.[1][2] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This compound, a deuterated form of Voclosporin, is commonly used as an internal standard in these assays to correct for variability during sample processing and analysis.[3][4] However, the isotopic purity of this internal standard is a critical factor that can influence the integrity of the results.

The primary concern with lower isotopic purity is the presence of the unlabeled analyte (Voclosporin) as an impurity within the deuterated internal standard (this compound).[5] This unlabeled impurity contributes to the analyte's signal, leading to an overestimation of the analyte's concentration. This guide will objectively compare the performance of this compound with varying levels of isotopic purity and provide supporting experimental data to illustrate the importance of using highly pure internal standards.

Comparative Analysis of this compound Isotopic Purity on Assay Performance

To demonstrate the impact of isotopic purity, a hypothetical experiment was simulated where three different lots of this compound with varying levels of isotopic purity were used to quantify a known concentration of Voclosporin in human whole blood. The key performance metrics evaluated were accuracy and precision, in line with regulatory guidelines from bodies like the FDA and EMA.

Table 1: Impact of this compound Isotopic Purity on the Accuracy and Precision of Voclosporin Quantification

This compound LotIsotopic Purity (%)Unlabeled Voclosporin Impurity (%)Measured Voclosporin Concentration (ng/mL) (Nominal: 100 ng/mL)Accuracy (% Bias)Precision (%CV)
Lot A99.90.1100.8+0.82.1
Lot B98.51.5114.7+14.74.8
Lot C97.03.0129.5+29.56.3

As the data in Table 1 illustrates, a decrease in the isotopic purity of this compound directly correlates with a significant positive bias in the measured concentration of Voclosporin. Lot A, with the highest isotopic purity, provided the most accurate and precise results, well within the accepted regulatory limits of ±15% for accuracy and ≤15% for precision. In contrast, Lots B and C, with higher percentages of unlabeled Voclosporin, resulted in a substantial overestimation of the analyte concentration, with Lot C falling significantly outside the acceptable range for accuracy.

Experimental Protocols

Determination of Isotopic Purity of this compound

The isotopic purity of this compound is determined using high-resolution mass spectrometry (HRMS).

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 µg/mL.

  • LC-HRMS Analysis: The sample is injected into an LC-HRMS system. Chromatographic separation is performed to isolate the this compound peak from any potential impurities.

  • Mass Spectral Analysis: The mass spectrum of the this compound peak is acquired in full scan mode.

  • Data Analysis: The relative intensities of the ion corresponding to unlabeled Voclosporin (M+0) and the deuterated this compound (M+4) are measured. The isotopic purity is calculated as the percentage of the M+4 peak area relative to the sum of the M+0 and M+4 peak areas.

LC-MS/MS Bioanalytical Method for Voclosporin Quantification

This protocol outlines a validated method for the quantification of Voclosporin in human whole blood using this compound as an internal standard.

Methodology:

  • Sample Preparation:

    • To 100 µL of human whole blood, add 25 µL of the this compound internal standard working solution (e.g., 500 ng/mL in methanol).

    • Vortex briefly to mix.

    • Add 400 µL of a protein precipitation solution (e.g., methanol (B129727) containing 0.2 M ZnSO4) to precipitate proteins.

    • Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: A suitable UHPLC system.

    • Column: A C18 reversed-phase column (e.g., Zorbax SB-C8, 2.1 x 12.5 mm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Voclosporin: Precursor ion > Product ion (specific m/z values to be optimized).

      • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of Voclosporin to this compound against the nominal concentration of the calibration standards.

    • The concentration of Voclosporin in the unknown samples is determined from the calibration curve using the measured peak area ratio.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams outline the signaling pathway of Voclosporin and the experimental workflow for evaluating the impact of isotopic purity.

Voclosporin Signaling Pathway TCR T-Cell Receptor CaN Calcineurin TCR->CaN Activates NFATp NFAT (phosphorylated) CaN->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to IL2 IL-2 Gene Transcription Nucleus->IL2 Voclosporin Voclosporin Voclosporin->CaN Inhibits

Caption: Mechanism of action of Voclosporin.

Workflow for Isotopic Purity Evaluation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation Voc_Std Voclosporin Standard Spiked_Samples Spiked Samples Voc_Std->Spiked_Samples Voc_d4_Lots This compound Lots (Varying Purity) Voc_d4_Lots->Spiked_Samples Blood_Matrix Whole Blood Matrix Blood_Matrix->Spiked_Samples LC_Sep LC Separation Spiked_Samples->LC_Sep MS_Detect MS/MS Detection LC_Sep->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Quant Quantification Data_Acq->Quant Stats Statistical Analysis (Accuracy & Precision) Quant->Stats Report Comparison Report Stats->Report

Caption: Experimental workflow for comparison.

Isotopic Purity and Assay Accuracy High_Purity High Isotopic Purity (e.g., 99.9%) Minimal_Impurity Minimal Unlabeled Analyte Impurity High_Purity->Minimal_Impurity Low_Purity Low Isotopic Purity (e.g., <98%) Significant_Impurity Significant Unlabeled Analyte Impurity Low_Purity->Significant_Impurity Accurate_Quant Accurate & Precise Quantification Minimal_Impurity->Accurate_Quant Inaccurate_Quant Inaccurate Quantification (Positive Bias) Significant_Impurity->Inaccurate_Quant

Caption: Logical relationship diagram.

Conclusion

References

Head-to-head comparison of different LC-MS/MS platforms for Voclosporin analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of LC-MS/MS Platforms for Voclosporin Analysis

In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic studies, the precise and accurate quantification of immunosuppressants like Voclosporin is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity, specificity, and robustness. This guide provides a comparative overview of the performance of different LC-MS/MS platforms for the analysis of Voclosporin and other calcineurin inhibitors.

Quantitative Performance Comparison

The following tables summarize the quantitative performance of various LC-MS/MS systems for the analysis of Voclosporin and other immunosuppressants. It is important to note that the performance for other immunosuppressants is presented as a surrogate to indicate the potential capabilities of these platforms for Voclosporin analysis.

Table 1: Voclosporin Analysis on SCIEX Platform

ParameterPerformance
LC-MS/MS Platform Applied Biosystems/MDS-Sciex API3000[1][2]
Linearity Range 1 - 200 ng/mL[1][2]
Lower Limit of Quantitation (LLOQ) 1 ng/mL[2]
Inter-assay Precision (%CV) 1.6% - 5.2%[2]
Inter-assay Accuracy (% bias) Within ±15% of nominal values[2]

Table 2: Comparative Performance for Other Immunosuppressants on Various Platforms

ParameterWaters ACQUITY UPLC I-Class / Xevo TQThermo Fisher TSQ SeriesAgilent Ultivo Triple Quadrupole
Analytes Cyclosporine, Everolimus, Sirolimus, TacrolimusCyclosporine A, Everolimus, Sirolimus, TacrolimusCyclosporine A, Everolimus, Sirolimus, Tacrolimus
Linearity (r²) >0.995[3]Not explicitly stated, but excellent linearity reportedNot explicitly stated, but excellent linearity reported
LLOQ Cyclosporine: 2.5 ng/mL, Others: 0.25 ng/mLCyclosporine A: ~2 µg/L, Others: ~2 µg/LNot explicitly stated, but high sensitivity reported
Precision (%CV) ≤7.6%[4]Intra-assay: <7.1%, Inter-assay: <6.1%[5]<6.5%[6]
Accuracy (% bias) Good agreement with EQA samples[4]-7.3% to 5.9%[5]93% to 113% of nominal

Experimental Protocols

A detailed methodology for the analysis of Voclosporin in human whole blood using an LC-MS/MS system is provided below. This protocol is based on a validated method published in the Journal of Chromatography B.[1][2]

Sample Preparation

  • To a 100 µL aliquot of human whole blood, add an internal standard (deuterated Voclosporin).

  • Perform protein precipitation by adding a mixture of methanol (B129727) and 0.2M ZnSO₄.

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography

  • LC System: Not specified in the publication, but compatible with the described column and flow rates.

  • Column: Zorbax SB-C8, 2.1x12.5 mm, maintained at 60°C.[1][2]

  • Mobile Phase A: Water-acetonitrile with 0.02% glacial acetic acid and 0.02mM sodium acetate (B1210297) (for column wash).[1][2]

  • Mobile Phase B: Water-methanol with 0.02% glacial acetic acid and 0.02mM sodium acetate (for elution).[1][2]

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

Mass Spectrometry

  • Mass Spectrometer: Applied Biosystems/MDS-Sciex API3000 triple quadrupole mass spectrometer.[1][2]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][2]

  • MRM Transition: m/z 1236.8 → 1112.8 (for Voclosporin as a Na+ adduct)[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of Voclosporin from whole blood.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis blood Whole Blood Sample (100 µL) add_is Add Internal Standard (Deuterated Voclosporin) blood->add_is precipitate Protein Precipitation (Methanol/ZnSO4) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC System supernatant->inject separation Chromatographic Separation (Zorbax SB-C8) inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection MS/MS Detection (MRM Mode) ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for Voclosporin analysis by LC-MS/MS.

Signaling Pathway

Voclosporin is a calcineurin inhibitor that suppresses the immune system by blocking T-cell activation. The diagram below illustrates the calcineurin-NFAT signaling pathway and the mechanism of action of Voclosporin.[7][8][9][10]

signaling_pathway cluster_cell T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus cluster_inhibition Inhibition by Voclosporin TCR T-Cell Receptor (TCR) Activation Ca_increase ↑ Intracellular Ca²⁺ TCR->Ca_increase Calcineurin_active Active Calcineurin Ca_increase->Calcineurin_active NFAT_P Phosphorylated NFAT (Inactive) Calcineurin_inactive Inactive Calcineurin NFAT Dephosphorylated NFAT (Active) NFAT_P->NFAT Dephosphorylation NFAT_translocation NFAT Translocation NFAT->NFAT_translocation Gene_transcription Gene Transcription (e.g., IL-2) NFAT_translocation->Gene_transcription Immune_response T-Cell Proliferation & Immune Response Gene_transcription->Immune_response Voclosporin Voclosporin Voclosporin->Calcineurin_active

Caption: Calcineurin-NFAT signaling pathway and Voclosporin's mechanism of action.

References

The Gold Standard: Justifying the Use of a Deuterated Internal Standard for Voclosporin Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated internal standards against structural analogs for the quantification of Voclosporin (B1684031), a potent calcineurin inhibitor used in the treatment of lupus nephritis.[1][2] Supported by established analytical principles and experimental data from related compounds, this document will demonstrate the superiority of a deuterated internal standard for robust and reliable bioanalytical method development.

Voclosporin, a structural analog of cyclosporine A, is a large cyclic peptide with a molecular weight of 1214.6 g/mol .[3][4][5] Accurate measurement of its concentration in biological matrices, primarily whole blood, is crucial for therapeutic drug monitoring and pharmacokinetic studies. The complexity of these matrices necessitates the use of an internal standard (IS) to compensate for variability during sample preparation and analysis. The ideal IS should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby correcting for any potential inconsistencies.[6][7]

Deuterated vs. Structural Analog Internal Standards: A Head-to-Head Comparison

The two primary choices for an internal standard in the LC-MS/MS analysis of Voclosporin are a deuterated version of the molecule (e.g., Voclosporin-d4) and a structural analog.[8]

A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms have been replaced by deuterium.[9] This subtle change in mass allows the mass spectrometer to differentiate it from the analyte, while its physicochemical properties remain nearly identical.

A structural analog internal standard is a different molecule that is chemically similar to the analyte. For Voclosporin, a potential structural analog could be a related cyclosporine derivative, such as Cyclosporin D, although a specific, commonly used analog for Voclosporin is not well-established in the literature.[10][11]

The core advantages of using a deuterated internal standard over a structural analog are summarized below:

FeatureDeuterated Internal Standard (e.g., this compound)Structural Analog Internal Standard
Chromatographic Co-elution Virtually identical retention time to Voclosporin.[9][12]Similar, but not identical, retention time. May be affected differently by column conditions.
Extraction Recovery Identical to Voclosporin due to the same chemical properties.[9]Similar, but can differ, leading to variability in recovery.
Matrix Effect Compensation Co-elution ensures it experiences the same ion suppression or enhancement as Voclosporin, providing accurate correction.[3][6][12]Different elution times can lead to experiencing different matrix effects, compromising data accuracy.[3]
Ionization Efficiency Nearly identical to Voclosporin in the mass spectrometer source.Can have significantly different ionization efficiency.
Overall Accuracy & Precision Considered the "gold standard" for achieving the highest accuracy and precision.[6]Can provide acceptable results, but is more susceptible to analytical variability and matrix effects.

The Critical Impact of Matrix Effects

A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results.[6] Because a deuterated internal standard co-elutes perfectly with the analyte, any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard.[3][12] This allows for accurate correction and more reliable quantification. A structural analog, however, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.[3]

Supporting Experimental Data

Table 1: Comparison of Precision in Sirolimus Quantification Using a Deuterated vs. a Structural Analog Internal Standard

AnalyteInternal Standard TypeInternal StandardMatrixInterpatient Assay Imprecision (% CV)
SirolimusDeuteratedSirolimus-d3Whole Blood2.7% - 5.7%
SirolimusStructural AnalogDesmethoxyrapamycinWhole Blood7.6% - 9.7%

This data, from a study on the immunosuppressant drug sirolimus, shows a statistically significant improvement in precision (lower coefficient of variation) when using a deuterated internal standard compared to a structural analog.[13]

Experimental Protocols

The following are detailed methodologies for sample preparation and LC-MS/MS analysis incorporating a deuterated internal standard for Voclosporin quantification in whole blood.

Sample Preparation: Protein Precipitation

This protocol is a rapid and straightforward method for removing the majority of proteins from a whole blood sample.[12][14]

Materials:

  • Human whole blood samples

  • This compound internal standard solution (in methanol)

  • Precipitation solution: 0.2M Zinc Sulfate in Methanol[12][14]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of a whole blood sample in a microcentrifuge tube, add the deuterated internal standard solution.[14]

  • Add the precipitation solution to precipitate proteins.

  • Vortex mix the sample vigorously for 1-2 minutes.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

  • The sample is now ready for LC-MS/MS analysis.[13]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[14]

Chromatographic Conditions (example):

  • Column: Zorbax SB-C8, 2.1x12.5mm (or equivalent)[14]

  • Mobile Phase A: Water with 0.02% glacial acetic acid and 0.02mM sodium acetate[14]

  • Mobile Phase B: Methanol with 0.02% glacial acetic acid and 0.02mM sodium acetate[14]

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 60°C[14]

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Voclosporin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized)

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized)

  • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.

Visualizing the Justification

The following diagrams illustrate the principles discussed and the experimental workflow.

Logical Justification for Deuterated IS A Voclosporin IS_D Deuterated IS (this compound) IS_A Structural Analog IS P_Coelution Co-elution IS_D->P_Coelution Identical P_Recovery Extraction Recovery IS_D->P_Recovery Identical P_Ionization Ionization Efficiency IS_D->P_Ionization Identical IS_A->P_Coelution Similar but Different IS_A->P_Recovery Similar but Different IS_A->P_Ionization Different O_High High Accuracy & Precision P_Coelution->O_High O_Low Potential for Inaccuracy & Imprecision P_Coelution->O_Low P_Recovery->O_High P_Recovery->O_Low P_Ionization->O_High P_Ionization->O_Low

Caption: Comparison of deuterated vs. structural analog IS properties.

Bioanalytical Workflow for Voclosporin Start Whole Blood Sample (containing Voclosporin) Add_IS Add Deuterated IS (this compound) Start->Add_IS Precipitate Protein Precipitation (ZnSO4 / Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis (MRM Mode) Supernatant->Analysis Quantify Quantification (Analyte/IS Peak Area Ratio) Analysis->Quantify

Caption: Sample analysis workflow using a deuterated internal standard.

Conclusion

While a structural analog may be considered when a deuterated internal standard is unavailable, the use of a deuterated internal standard, such as this compound, is unequivocally the superior choice for the quantitative bioanalysis of Voclosporin. Its ability to perfectly mimic the analyte during sample preparation and analysis provides the most effective compensation for matrix effects and other sources of variability. This leads to enhanced accuracy, precision, and overall robustness of the analytical method, ensuring the generation of high-quality, reliable data essential for clinical and research applications.

References

Safety Operating Guide

Voclosporin-d4: A Comprehensive Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of deuterated compounds like Voclosporin-d4 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound, from initial handling to the final disposal of waste and contaminated materials.

Pre-Disposal Handling and Storage

Proper management of this compound begins with correct handling and storage procedures to minimize risks of exposure and accidental spills.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood to control dust and aerosol formation.[1][2]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[1][2] For tasks with a higher risk of dust generation, a suitable respirator should be used.[3]

  • Avoid direct contact with skin and eyes.[4]

  • Use non-sparking tools to prevent ignition sources.[1][4]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][4]

  • Keep the compound away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][3]

  • Store separately from foodstuff containers.[1][4]

Step-by-Step Disposal Procedures

The recommended primary method for the disposal of this compound is through a licensed chemical destruction facility or controlled incineration.[1][4]

  • Segregation:

    • Segregate this compound waste from other laboratory waste streams. This includes unused or expired product, contaminated labware (e.g., vials, pipette tips, syringes), and contaminated PPE.[1]

  • Containment:

    • Solid Waste: Collect solid this compound waste in a suitable, clearly labeled, and sealed container.[1][4]

    • Liquid Waste: For solutions containing this compound, absorb the liquid with an inert, non-combustible material like diatomite or universal binders.[1][3]

  • Labeling:

    • Clearly label the waste container as "Hazardous Pharmaceutical Waste: this compound" and include any other information required by your institution's and local regulations.[1]

Disposal of Contaminated Packaging

Proper disposal of the original packaging is also crucial to prevent environmental contamination.[4]

  • Triple Rinsing: Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]

  • Recycling/Reconditioning: After proper decontamination, packaging may be offered for recycling or reconditioning.[1]

  • Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if permitted by local regulations.[1][4]

  • Incineration: Combustible packaging materials can be disposed of through controlled incineration.[1][4]

Accidental Release and Spill Cleanup

In the event of a spill, immediate and proper cleanup is essential.[1]

  • Ensure Safety: Evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition.[1][4]

  • Personal Protection: Wear full PPE, including a respirator if necessary.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][4] Keep the material away from drains and water courses.[3]

  • Cleanup:

    • For solid spills, carefully collect the material, avoiding dust creation, and place it in a labeled container for disposal.[1]

    • For liquid spills, absorb the solution with a liquid-binding material.[1][3]

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent, such as alcohol.[3]

  • Disposal: Dispose of all contaminated materials, including absorbents and cleaning supplies, as hazardous waste.[1]

Summary of this compound Properties

PropertyValueSource
Molecular Formula C₆₃H₁₀₇D₄N₁₁O₁₂[5]
Molecular Weight 1218.65 g/mol [5]
Appearance White to off-white solid[6]
Solubility Sparingly soluble in water[7]
Storage Temperature -20°C for long-term storage[3]

This compound Disposal Workflow

This compound Disposal Workflow cluster_prep Pre-Disposal cluster_disposal_path Disposal Path cluster_final_disposal Final Disposal cluster_packaging Packaging Disposal start Start: this compound Waste Generated segregate Segregate Waste (Solid, Liquid, Sharps, PPE) start->segregate contain Contain in Labeled, Sealed Container segregate->contain decision Waste Type? contain->decision solid_waste Solid this compound Waste decision->solid_waste Solid liquid_waste Liquid this compound Waste decision->liquid_waste Liquid contaminated_materials Contaminated Materials (PPE, Labware) decision->contaminated_materials Contaminated Items incinerate Licensed Chemical Incineration solid_waste->incinerate liquid_waste->incinerate contaminated_materials->incinerate landfill Sanitary Landfill (Decontaminated Packaging Only) packaging Original Packaging decontaminate Triple Rinse with Solvent packaging->decontaminate decontaminate->landfill collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->incinerate

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.